Product packaging for (3-Methylisoxazol-5-yl)methanol(Cat. No.:CAS No. 14716-89-3)

(3-Methylisoxazol-5-yl)methanol

Cat. No.: B082123
CAS No.: 14716-89-3
M. Wt: 113.11 g/mol
InChI Key: OFSDWHRZVRCPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Methylisoxazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B082123 (3-Methylisoxazol-5-yl)methanol CAS No. 14716-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSDWHRZVRCPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445264
Record name (3-methylisoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14716-89-3
Record name (3-Methylisoxazol-5-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14716-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methylisoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2-oxazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of (3-Methylisoxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. The primary focus is a detailed examination of the 1,3-dipolar cycloaddition reaction between acetaldoxime and propargyl alcohol. This document elucidates the reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. Causality behind experimental choices, safety considerations, and characterization of the final product are also thoroughly addressed to provide a holistic understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of paramount importance in medicinal chemistry due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2] Isoxazole derivatives are found in a number of approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] For instance, the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin feature the isoxazole core.[4] The isoxazole ring can serve as a bioisostere for amide or ester groups, enhancing metabolic stability and pharmacokinetic properties of drug candidates.[6]

This compound, in particular, is a key intermediate for the synthesis of more complex molecules. The primary alcohol functionality provides a handle for further chemical transformations, allowing for its incorporation into a diverse array of molecular architectures. This guide focuses on a robust and accessible synthetic route to this important building block, empowering researchers to utilize it in their drug discovery programs.

The Core Reaction: A [3+2] Cycloaddition Approach

The synthesis of this compound from acetaldoxime and propargyl alcohol is achieved through a 1,3-dipolar cycloaddition reaction.[6] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In this specific case, the 1,3-dipole is acetonitrile N-oxide, which is generated in situ from acetaldoxime. The dipolarophile is the carbon-carbon triple bond of propargyl alcohol.

Unveiling the Mechanism

The overall transformation can be broken down into two key stages:

Stage 1: In Situ Generation of the 1,3-Dipole (Acetonitrile N-Oxide)

The reaction is initiated by the chlorination of acetaldoxime with N-chlorosuccinimide (NCS) to form the corresponding hydroxamoyl chloride intermediate.[7] NCS is a convenient and easy-to-handle source of electrophilic chlorine. The subsequent addition of a base, typically a tertiary amine like triethylamine (TEA), facilitates the dehydrochlorination of the hydroxamoyl chloride.[8] This elimination reaction generates the highly reactive acetonitrile N-oxide. The in situ generation is crucial as nitrile oxides are generally unstable and prone to dimerization.[8]

Stage 2: The [3+2] Cycloaddition

Once formed, the acetonitrile N-oxide readily undergoes a concerted [3+2] cycloaddition reaction with propargyl alcohol.[9] The regioselectivity of this cycloaddition is a critical aspect. Theoretical and experimental studies have shown that for terminal alkynes, the reaction is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole.[10] This selectivity is governed by both steric and electronic factors of the frontier molecular orbitals of the nitrile oxide and the alkyne.

Below is a diagram illustrating the reaction mechanism:

Reaction Mechanism cluster_stage1 Stage 1: Nitrile Oxide Formation cluster_stage2 Stage 2: [3+2] Cycloaddition Acetaldoxime Acetaldoxime Hydroxamoyl_Chloride Hydroxamoyl Chloride Intermediate Acetaldoxime->Hydroxamoyl_Chloride  + NCS Acetonitrile_N-Oxide Acetonitrile N-Oxide (1,3-Dipole) Hydroxamoyl_Chloride->Acetonitrile_N-Oxide  + Triethylamine  (- Triethylammonium chloride) Transition_State Concerted Transition State Acetonitrile_N-Oxide->Transition_State Propargyl_Alcohol Propargyl Alcohol (Dipolarophile) Propargyl_Alcohol->Transition_State Final_Product This compound Transition_State->Final_Product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol is critical for achieving a high yield and purity of the final product.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
AcetaldoximeC₂H₅NO59.071.0 g≥98%
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.532.7 g≥98%
Propargyl AlcoholC₃H₄O56.061.42 g≥99%
Triethylamine (TEA)C₆H₁₅N101.192.78 mL≥99%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~20 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
HexaneC₆H₁₄86.18As neededReagent Grade
Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededAnhydrous
Silica GelSiO₂60.08As needed230-400 mesh
Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process:

Experimental Workflow start Start step1 Dissolve Acetaldoxime in anhydrous THF start->step1 step2 Add NCS at room temperature and stir for 2 hours step1->step2 step3 Slowly add a solution of Propargyl Alcohol in THF step2->step3 step4 Add Triethylamine dropwise step3->step4 step5 Stir for 1 hour step4->step5 step6 Aqueous Workup: Add water and extract with Ethyl Acetate step5->step6 step7 Dry organic layer with MgSO₄, filter, and concentrate step6->step7 step8 Purify by Silica Gel Flash Chromatography step7->step8 end Obtain this compound step8->end

Caption: High-level experimental workflow for the synthesis.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve acetaldoxime (1.0 g) in anhydrous tetrahydrofuran (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: At room temperature, add N-chlorosuccinimide (2.7 g) to the solution in one portion. Stir the mixture vigorously for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Dipolarophile: In a separate flask, prepare a solution of propargyl alcohol (1.42 g) in anhydrous THF (4 mL). Slowly add this solution to the reaction mixture.

  • Base Addition: Prepare a solution of triethylamine (2.78 mL) in anhydrous THF and add it dropwise to the reaction mixture over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Completion: Stir the reaction mixture vigorously for 1 hour at room temperature.

  • Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel flash chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to afford this compound as a solid.

Expected Yield and Characterization
  • Yield: Approximately 49%

  • ¹H NMR (300 MHz, CDCl₃): δ 6.09 (s, 1H), 4.73 (s, 2H), 2.52 (br, 1H), 2.34 (s, 3H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 171.09, 159.85, 102.53, 56.46, 11.37.

Safety and Handling

  • Acetaldoxime: Flammable and harmful if swallowed. Handle in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Propargyl Alcohol: Flammable liquid and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

  • Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or after proper purification.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Alternative Synthetic Approaches

While the described method is robust, other strategies for the synthesis of 3,5-disubstituted isoxazoles exist. One common alternative involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[11] Another approach utilizes the cyclization of α,β-unsaturated oximes.[12] More recently, green chemistry approaches employing ultrasound irradiation have been shown to accelerate the reaction and improve yields.[13] The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory equipment.

Conclusion

The synthesis of this compound via the 1,3-dipolar cycloaddition of in situ generated acetonitrile N-oxide with propargyl alcohol is an efficient and reliable method for obtaining this valuable building block. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for a successful outcome. The versatility of the isoxazole scaffold ensures that this compound will continue to be of great interest to the medicinal chemistry community for the development of novel therapeutics.

References

An In-depth Technical Guide on the Physical and Chemical Properties of (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-yl)methanol, a heterocyclic alcohol, serves as a valuable building block in medicinal chemistry and drug development. Its unique isoxazole scaffold imparts specific physicochemical properties that are crucial for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document details its structural and general data, physicochemical properties in a tabular format for easy reference, and outlines its stability and reactivity. Furthermore, this guide presents detailed experimental protocols for the determination of its key properties and includes visualizations for the analytical workflow and characteristic chemical reactions, aiming to equip researchers with the essential knowledge for its effective utilization.

Introduction

This compound, also known as 3-Methyl-5-isoxazolemethanol, is an organic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 5-position.[1] The isoxazole ring is a key heterocycle in numerous biologically active compounds, contributing to their metabolic stability and binding interactions with therapeutic targets. A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry and drug design.

Structural and General Data

The structural and general properties of this compound are summarized in the table below, providing a foundational understanding of the molecule.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Methyl-5-isoxazolemethanol, 3-Methyl-5-(hydroxymethyl)isoxazole, 5-(Hydroxymethyl)-3-methylisoxazole[1]
CAS Number 14716-89-3[1][2]
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol [1][2]
Appearance Colorless liquid[3]
Purity Typically ≥97%[1]

Physicochemical Properties

The key physicochemical properties of this compound are presented in the following table. These parameters are essential for predicting its behavior in various solvents and under different experimental conditions.

PropertyValueSource(s)
Density 1.1521 g/mL at 25 °C[1]
Boiling Point 64 °C at 0.2 mmHg[3]
Refractive Index (n_D^20) 1.4792[1]
pKa 13.12 ± 0.10 (Predicted)[3]
Solubility Soluble in common organic solvents such as chloroform, ethanol, ether, and ethyl acetate.

Spectroscopic Data

4.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum would show distinct signals corresponding to the methyl protons, the methylene protons of the hydroxymethyl group, the proton on the isoxazole ring, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the isoxazole ring.

4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule: the methyl carbon, the methylene carbon, the two sp² carbons of the isoxazole ring, and the quaternary carbon of the isoxazole ring.

4.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=N stretching of the isoxazole ring (around 1600 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).[3]

4.4. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 113. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the isoxazole ring.

Chemical Properties

5.1. Stability

This compound is stable under standard laboratory conditions. However, as with many organic compounds, it should be protected from strong oxidizing agents and extreme temperatures to prevent decomposition.

5.2. Reactivity

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the isoxazole ring.

  • Hydroxyl Group Reactivity: The primary alcohol functional group can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to alkyl halides.

  • Isoxazole Ring Reactivity: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. It can also be subject to electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of this compound.

6.1. Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

  • Apparatus: Thiele tube or a micro-distillation apparatus, thermometer, capillary tube (sealed at one end), and a heating source (oil bath or heating mantle).

  • Procedure:

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube or micro-distillation setup.

    • The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

6.2. Determination of Solubility

The solubility in various solvents can be determined by the following procedure:

  • Apparatus: Small test tubes, vortex mixer, and a calibrated pipette or balance.

  • Procedure:

    • Add a known volume or weight of this compound to a test tube.

    • Add a small, measured volume of the desired solvent (e.g., water, ethanol, DMSO, chloroform) to the test tube.

    • Vortex the mixture for a set period to ensure thorough mixing.

    • Visually inspect the solution for any undissolved material.

    • If the compound dissolves completely, continue adding the solute in known increments until saturation is reached.

    • Solubility is expressed as g/100 mL or mg/mL.

6.3. Spectroscopic Analysis

6.3.1. NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard such as tetramethylsilane (TMS) is typically added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.

6.3.2. IR Spectroscopy

  • Sample Preparation: As a liquid, a thin film of this compound can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

6.3.3. Mass Spectrometry

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight and to identify characteristic fragment ions, which can provide structural information.

Visualizations

7.1. Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Chemical Property Evaluation cluster_4 Final Report start Sample of this compound purity Purity Assessment (e.g., GC, HPLC) start->purity appearance Appearance (Visual) purity->appearance density Density purity->density bp Boiling Point purity->bp ri Refractive Index purity->ri solubility Solubility purity->solubility nmr NMR (¹H, ¹³C) purity->nmr ir FT-IR purity->ir ms Mass Spectrometry purity->ms stability Stability Studies purity->stability reactivity Reactivity Profiling purity->reactivity report Comprehensive Data Compilation density->report bp->report ri->report solubility->report nmr->report ir->report ms->report stability->report reactivity->report

Caption: Logical workflow for the characterization of this compound.

7.2. Characteristic Reactivity of the Isoxazole Ring

This diagram illustrates some of the characteristic chemical reactions that the isoxazole ring system can undergo.

G cluster_reactions Typical Isoxazole Ring Reactions isoxazole This compound reduction Reductive Ring Opening (e.g., H₂/Raney Ni) isoxazole->reduction Yields β-amino alcohol base_cleavage Base-Mediated Ring Cleavage (e.g., NaOEt) isoxazole->base_cleavage Yields β-ketonitrile cycloaddition [4+2] Cycloaddition (as diene) isoxazole->cycloaddition With dienophiles

References

An In-depth Technical Guide to (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-yl)methanol is a heterocyclic organic compound featuring a methyl-substituted isoxazole ring with a hydroxymethyl group. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the isoxazole moiety's prevalence in numerous biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structural information, potential synthetic routes, and an examination of the biological activities associated with its derivatives. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of isoxazole-based compounds in pharmaceutical development.

Chemical Identity and Structure

This compound is identified by the CAS Number 14716-89-3 .[1] Its molecular structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A methyl group is attached to the 3-position and a hydroxymethyl group to the 5-position of the isoxazole ring.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 14716-89-3[1]
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.11 g/mol [1]
SMILES CC1=NOC(CO)=C1
InChI 1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3
Appearance Liquid
Refractive Index n/D 1.4792
Density 1.1521 g/L at 25 °C

Synthesis and Spectroscopic Data

Postulated Synthetic Pathway

A plausible synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne. An illustrative workflow for this type of synthesis is presented below.

A postulated synthetic workflow for this compound.
Spectroscopic Data

Comprehensive spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available from various chemical suppliers.[2] These data are crucial for the structural confirmation and purity assessment of the synthesized compound.

Biological Activity and Potential Applications

The isoxazole ring is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. While specific biological data for this compound is limited, studies on its derivatives provide valuable insights into its potential therapeutic applications.

A study on novel derivatives of {3-methyl-6-[(3-methylisoxazol-5-yl)methoxy}benzofuran-2-yl}phenylmethanone has demonstrated notable antimicrobial and antifungal activities.

Antimicrobial and Antifungal Activity

The aforementioned study evaluated a series of compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, presented in Table 2, indicate that derivatives of this compound exhibit significant inhibitory activity.

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives (Inhibition Zone in mm)

CompoundM. tuberculosisM. luteusMRSAB. subtilisB. cereusP. aeruginosaK. pneumoniaeE. coliP. vulgarisS. typhi
8a 20202019201620201806

Data extracted from a study on derivatives and may not be representative of the parent compound's activity.

Experimental Protocol: Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the derivative compounds were determined using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, for 24 hours. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates were swabbed with the respective microbial suspensions.

  • Well Preparation and Sample Addition: Wells of 6 mm diameter were punched into the agar plates. A 100 µL solution of each test compound (at a concentration of 100 µg/mL in DMSO) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters.

Molecular Docking Studies and Potential Mechanism of Action

Molecular docking studies of this compound derivatives against the main protease (Mpro) of SARS-CoV-2 have been conducted to explore their potential as antiviral agents. These studies suggest that the isoxazole scaffold can fit into the active site of the protease, indicating a potential mechanism of action through enzyme inhibition.

G compound This compound Derivative binding Binding Interaction compound->binding mpro SARS-CoV-2 Main Protease (Mpro) Active Site mpro->binding inhibition Inhibition of Protease Activity binding->inhibition viral_replication Inhibition of Viral Replication inhibition->viral_replication

A logical diagram of the potential mechanism of action based on molecular docking studies.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The isoxazole core is a privileged structure in medicinal chemistry, and the available data on its derivatives suggest promising antimicrobial and antifungal activities. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogues is warranted to fully elucidate their therapeutic potential. This guide provides a foundational repository of information to aid researchers in these endeavors. elucidate their therapeutic potential. This guide provides a foundational repository of information to aid researchers in these endeavors.

References

An In-depth Technical Guide to the Solubility of (3-Methylisoxazol-5-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methylisoxazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility based on the general behavior of isoxazole derivatives and provides a detailed, generalized experimental protocol for its precise determination.

Predicted Solubility Profile

This compound, with its polar isoxazole ring, hydroxyl group, and a small alkyl substituent, is anticipated to exhibit a range of solubilities in common organic solvents. The presence of both hydrogen bond donor (-OH) and acceptor (isoxazole nitrogen and oxygen) sites suggests a preference for polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighCapable of hydrogen bonding with the hydroxyl and isoxazole moieties.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateCan act as hydrogen bond acceptors and have dipole-dipole interactions.
Slightly Polar Ethyl Acetate, Tetrahydrofuran (THF)Moderate to LowLimited ability to interact with the polar functional groups.
Nonpolar Hexane, Toluene, DichloromethaneLow to InsolubleLack of favorable intermolecular interactions with the polar solute.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following details a common and reliable method for determining the solubility of a solid compound in a range of solvents.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G prep Preparation of Vials add_solid Addition of Excess Solid prep->add_solid add_solvent Addition of Solvent add_solid->add_solvent equilibrate Equilibration at Constant Temperature add_solvent->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Sampling of Supernatant separate->sample dilute Dilution of Sample sample->dilute analyze Analysis (HPLC/GC) dilute->analyze calculate Calculation of Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Vials: Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The temperature should be controlled and recorded (e.g., 25 °C).

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

Logical Flow for Solvent Selection in Drug Development

The choice of solvents is a critical step in various stages of drug development, from synthesis to formulation. The following diagram outlines a logical approach to solvent selection based on solubility considerations.

G start Start: New Chemical Entity (this compound derivative) sol_screen Solubility Screening in a panel of organic solvents start->sol_screen decision Suitable Solubility Profile? sol_screen->decision syn_opt Synthesis & Purification (Reaction and Recrystallization Solvents) form_dev Formulation Development (Excipient Compatibility & Delivery Vehicle) syn_opt->form_dev tox_stud Toxicology Studies (Vehicle for Administration) form_dev->tox_stud proceed Proceed to Next Stage tox_stud->proceed decision->syn_opt Yes reformulate Reformulate / Re-evaluate Synthesis decision->reformulate No reformulate->sol_screen

Caption: Solvent selection workflow in drug development.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful development of robust and efficient processes in the pharmaceutical industry.

Stability and Storage of (3-Methylisoxazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Methylisoxazol-5-yl)methanol. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates information on the known stability of the isoxazole ring system with general principles of chemical stability testing as outlined in established guidelines.

Physicochemical Properties and General Stability

This compound is a heterocyclic alcohol. The stability of the molecule is largely dictated by the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Generally, isoxazole derivatives are utilized in a variety of research and development applications due to their diverse biological activities.[1][2][3][4] Safety data for structurally similar compounds, such as (5-Methylisoxazol-3-yl)methanol, indicate that they are stable under normal conditions.[4]

Recommended Storage Conditions

To ensure the integrity and purity of this compound, the following storage conditions are recommended based on general laboratory best practices for heterocyclic compounds:

  • Temperature: Store in a cool, well-ventilated area. Avoid exposure to excess heat.

  • Light: Protect from light. The isoxazole ring can be susceptible to photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Keep the container tightly sealed to prevent moisture ingress.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote degradation of the isoxazole ring.[4]

Potential Degradation Pathways

Based on the known chemistry of the isoxazole ring, two primary degradation pathways for this compound can be anticipated: hydrolysis and photolysis.

  • Hydrolytic Degradation: The isoxazole ring is susceptible to cleavage under basic conditions. This base-catalyzed hydrolysis can lead to the opening of the ring structure. Studies on other isoxazole-containing compounds have shown significant degradation at basic pH, a process that is accelerated at higher temperatures.

  • Photolytic Degradation: Exposure to ultraviolet (UV) light can induce photochemical rearrangement of the isoxazole ring. This process is initiated by the cleavage of the weak N-O bond within the ring.

Upon combustion, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) are expected to be formed.[4]

G Potential Degradation Pathways of this compound A This compound B Hydrolysis (Basic Conditions) A->B OH- D Photolysis (UV Light) A->D C Ring-Opened Products B->C E Rearranged Isomers D->E

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

Table 1: Hydrolytic Stability of Leflunomide's Isoxazole Ring

Temperature (°C)pHHalf-life (t½) of Isoxazole Ring Opening
254.0Stable
257.4Stable
2510.0~6.0 hours
374.0Stable
377.4~7.4 hours
3710.0~1.2 hours

Data extrapolated from a study on leflunomide and is indicative of the isoxazole ring's general stability.

This data suggests that the isoxazole ring in this compound is likely to be stable under acidic and neutral aqueous conditions at ambient temperature but will degrade under basic conditions, with the rate of degradation increasing with temperature.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.[5][6][7][8][9]

Forced Degradation Study Protocol

A typical forced degradation study involves exposing a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to the following conditions:[5]

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C for up to 7 days.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C for up to 7 days.

  • Neutral Hydrolysis: Water at 60°C for up to 7 days.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.

  • Thermal Degradation (Solid State): The solid compound is exposed to 80°C for 24 hours.[10]

  • Photolytic Degradation (Solid and Solution): The compound is exposed to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Samples should be analyzed at appropriate time points to track the degradation of the parent compound and the formation of degradation products.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis G HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolysis E->G H Peak Purity Analysis G->H I Mass Balance Calculation H->I J Identify Degradation Products I->J K Elucidate Degradation Pathway J->K L Develop Stability-Indicating Method K->L F Sample of This compound F->A F->B F->C F->D F->E

Caption: A general workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for quantifying the parent compound and its degradation products.[11]

General HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific stability data for this compound is not extensively documented, an understanding of the chemistry of the isoxazole ring provides valuable insights into its potential stability profile. The compound is likely to be sensitive to basic conditions and UV light. For critical applications, it is strongly recommended that a comprehensive forced degradation study be performed to establish its intrinsic stability, identify potential degradation products, and determine an appropriate shelf-life and retest period. The protocols and information provided in this guide offer a robust framework for conducting such stability assessments.

References

A Technical Guide to (3-Methylisoxazol-5-yl)methanol: Commercial Availability, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylisoxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial suppliers, a representative synthetic protocol, and standardized methods for evaluating its biological activity, particularly its antimicrobial and potential anticancer properties. The information is curated to support researchers in sourcing, synthesizing, and screening this and related isoxazole derivatives.

Commercial Sourcing of this compound

This compound (CAS No. 14716-89-3) is available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to consult the supplier's documentation for specific details. Below is a summary of some commercial sources for this compound.

SupplierPurityAvailable QuantitiesNotes
Thermo Scientific97%VariesAvailable through distributors like Fisher Scientific.
Manchester Organics95%1g and bulk inquiriesLead time of 4-6 weeks may be required.[1]
Santa Cruz BiotechnologyNot specifiedVariesOffered for research purposes.[2]
Fluorochem96%250mg, 1g, 5g, 25gStock levels vary by location.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction. The following protocol is adapted from the synthesis of a structurally similar compound, (3-para-tolyl-isoxazol-5-yl)methanol, and can be modified for the synthesis of the title compound by substituting the starting aldehyde.[3][4]

Experimental Protocol: Synthesis of (3-substituted-isoxazol-5-yl)methanol via [3+2] Cycloaddition

This protocol is divided into two main stages: the formation of the aldoxime intermediate and the subsequent cycloaddition to form the isoxazole ring.

Part 1: Synthesis of the Aldoxime Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve the desired aldehyde (e.g., acetaldehyde for the synthesis of the title compound) in pyridine.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude aldoxime.

Part 2: Cycloaddition and Formation of this compound

  • Reaction Setup: In a double-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldoxime from Part 1 and propargyl alcohol in a suitable solvent such as carbon tetrachloride (CCl4).[3]

  • Addition of Oxidizing Agent: Slowly add a solution of 5% sodium hypochlorite (NaOCl) dropwise through the funnel.[3]

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours).[3] The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and transferred to a separatory funnel. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting residue is purified by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

G General Synthesis Workflow aldehyde Starting Aldehyde (e.g., Acetaldehyde) aldoxime Aldoxime Intermediate aldehyde->aldoxime hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->aldoxime cycloaddition [3+2] Cycloaddition aldoxime->cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->cycloaddition naocl Sodium Hypochlorite (Oxidizing Agent) naocl->cycloaddition isoxazole This compound cycloaddition->isoxazole

Synthetic pathway for this compound.

Biological Activity and Screening Protocols

Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][5] The isoxazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated as inhibitors of various enzymes and signaling pathways.[5][6][7][8]

Antimicrobial Screening

A common method to assess the antimicrobial properties of a new compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Determination of MIC and MBC

  • Preparation of Stock Solutions: Dissolve the synthesized this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to a known stock concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • MIC Assay (Broth Microdilution):

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria and broth), negative (broth only), and drug controls (a known antibiotic).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Assay:

    • Take an aliquot from the wells of the MIC plate that show no visible growth.

    • Plate these aliquots onto agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

G Antimicrobial Screening Workflow start Synthesized Isoxazole Compound stock_solution Prepare Stock Solution in DMSO start->stock_solution serial_dilution Perform Serial Dilutions in 96-well Plate stock_solution->serial_dilution inoculation Inoculate with Bacterial Culture serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination mbc_plating Plate Aliquots from Clear Wells onto Agar mic_determination->mbc_plating mbc_incubation Incubate Agar Plates at 37°C for 24h mbc_plating->mbc_incubation mbc_determination Determine MBC (Lowest concentration with >99.9% killing) mbc_incubation->mbc_determination end Antimicrobial Activity Profile mbc_determination->end

Workflow for determining MIC and MBC of isoxazole compounds.
Anticancer Activity and Mechanism of Action

Isoxazole derivatives have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as cyclooxygenases (COX) and carbonic anhydrases.[7][8] Some derivatives have also been shown to interfere with signaling pathways like MAPK and AKT/FOXO3a, leading to cell cycle arrest.[9]

G General Anticancer Mechanism of Isoxazole Derivatives isoxazole Isoxazole Derivative enzyme Enzyme Inhibition (e.g., COX-2, Carbonic Anhydrase) isoxazole->enzyme inhibits pathway Signaling Pathway Modulation (e.g., MAPK, AKT) isoxazole->pathway modulates cancer_cell Cancer Cell enzyme->cancer_cell affects cell_cycle Cell Cycle Arrest pathway->cell_cycle apoptosis Induction of Apoptosis pathway->apoptosis cell_cycle->cancer_cell inhibits proliferation of apoptosis->cancer_cell induces death of

Conceptual diagram of the anticancer mechanisms of isoxazoles.

This guide serves as a foundational resource for researchers working with this compound. By providing information on sourcing, synthesis, and biological evaluation, it aims to facilitate further investigation into the therapeutic potential of this and other isoxazole-based compounds.

References

A Technical Guide to the Structural Analogs of (3-Methylisoxazol-5-yl)methanol: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This technical guide focuses on the structural analogs of (3-Methylisoxazol-5-yl)methanol, a simple yet promising isoxazole derivative. By exploring the synthesis, quantitative biological data, and mechanisms of action of related 3,5-disubstituted isoxazoles, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this core structure.

Synthesis of Structural Analogs

The primary route for synthesizing 3,5-disubstituted isoxazoles, including analogs of this compound, is the 1,3-dipolar cycloaddition of alkynes with nitrile oxides.[5][6] The nitrile oxides are typically generated in situ from the corresponding aldoximes.

A general synthetic approach is outlined below:

G cluster_synthesis General Synthesis of 3,5-Disubstituted Isoxazoles Aldehyde Substituted Aldehyde (R1-CHO) Aldoxime Aldoxime (R1-CH=NOH) Aldehyde->Aldoxime Formation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Aldoxime NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Aldoxime->NitrileOxide In situ generation NCS N-Chlorosuccinimide (NCS) NCS->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole 1,3-Dipolar Cycloaddition Alkyne Substituted Alkyne (R2-C≡CH) Alkyne->Isoxazole

Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles

A representative procedure for the synthesis of 3,5-disubstituted isoxazoles is as follows:

  • Oxime Formation: To a solution of the chosen aldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine, hydroxylamine hydrochloride (1-1.2 equivalents) is added. The mixture is stirred at room temperature or heated gently until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Nitrile Oxide Generation and Cycloaddition: The resulting aldoxime is dissolved in a solvent like dichloromethane (DCM) or chloroform. An oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, is added to generate the nitrile oxide in situ. The corresponding alkyne (1-1.5 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Biological Activities and Quantitative Data

Structural analogs of this compound, particularly those with substitutions at the 3- and 5-positions, have demonstrated a range of biological activities. The following tables summarize quantitative data for representative isoxazole derivatives, highlighting their potential in different therapeutic areas.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[3][7][8]

Compound IDStructureCancer Cell LineIC50 (µM)Reference
5l 3-(piperazin-1-ylmethyl)-5-(p-tolyl)isoxazole derivativeHuh7 (Liver)0.3[7]
5m 3-((4-(4-fluorobenzyl)piperazin-1-yl)methyl)-5-(p-tolyl)isoxazoleMahlavu (Liver)3.7[7][8]
5o 3-((4-(4-chlorobenzyl)piperazin-1-yl)methyl)-5-(p-tolyl)isoxazoleMCF-7 (Breast)1.8[7]
2d N-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamideHeLa (Cervical)15.48 (µg/ml)[9]
2e N-(4-bromophenyl)-5-methyl-3-phenylisoxazole-4-carboxamideHep3B (Liver)~23 (µg/ml)[9]
3a Tyrosol-isoxazole conjugate (4-OCH3-C6H4 at C3)K562 (Leukemia)55[10]
3d Tyrosol-isoxazole conjugate (4-t-Bu-C6H4 at C3)K562 (Leukemia)45[10]
3e Tyrosol-isoxazole conjugate (4-Cl-C6H4 at C3)K562 (Leukemia)54.5[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/SRB Assay)

A general protocol for assessing the anticancer activity of isoxazole analogs is the MTT or Sulforhodamine B (SRB) assay.[11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • Cell Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized with a Tris-based solution. The absorbance is read at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their efficacy against various microbial pathogens.[4][12]

Compound IDStructureMicroorganismMIC (µg/mL)Reference
4e 3-(4-chlorophenyl)-5-(thiophen-2-yl)isoxazoleCandida albicans6-60[12]
4g 3-(4-fluorophenyl)-5-(thiophen-2-yl)isoxazoleBacillus subtilis10-80[12]
4h 3-(4-bromophenyl)-5-(thiophen-2-yl)isoxazoleEscherichia coli30-80[12]
178d N3,N5-bis(4-fluorophenyl)isoxazole-3,5-diamineEscherichia coli117[13]
178e N3,N5-bis(4-chlorophenyl)isoxazole-3,5-diamineStaphylococcus aureus95[13]
178f N3,N5-bis(4-bromophenyl)isoxazole-3,5-diamineEscherichia coli95[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of isoxazole analogs is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[14]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Serial Dilution: The isoxazole compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of isoxazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

In cancer cells, isoxazole-containing compounds have been shown to induce apoptosis and regulate cell cycle progression through the modulation of pathways such as the Akt/GSK3β/β-catenin and p53 signaling pathways.[8][15]

G cluster_apoptosis Apoptosis Induction Pathway Isoxazole Isoxazole Analog Akt Akt Isoxazole->Akt Inhibits Phosphorylation pAkt p-Akt (Inactive) Apoptosis Apoptosis Akt->Apoptosis Inhibits GSK3b GSK3β pAkt->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) betaCatenin β-catenin pGSK3b->betaCatenin Phosphorylates for degradation betaCatenin->Apoptosis Suppresses

Caption: Putative Akt/GSK3β/β-catenin signaling pathway modulated by isoxazole analogs.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of some isoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade.[16]

G cluster_inflammation COX-2 Inhibition Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Isoxazole Isoxazole Analog Isoxazole->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

The isoxazole ring system serves as a versatile and valuable scaffold in the design of novel therapeutic agents. Structural analogs of this compound, particularly 3,5-disubstituted derivatives, have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action for this class of compounds. Further research focusing on systematic structural modifications and in-depth mechanistic studies will be crucial for the development of potent and selective drug candidates based on the this compound core.

References

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic and steric properties, coupled with its synthetic tractability, have cemented its role in the development of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the isoxazole core, delving into its fundamental physicochemical characteristics, seminal synthetic strategies, diverse mechanisms of action, and intricate structure-activity relationships (SAR). Through an examination of key marketed drugs and emergent therapeutic candidates, we will illuminate the versatility of the isoxazole scaffold and provide field-proven insights for researchers, scientists, and drug development professionals.

The Isoxazole Nucleus: A Profile of a Privileged Scaffold

The isoxazole moiety is an aromatic, five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential.[3][4] Its structure, featuring an oxygen and a nitrogen atom in adjacent positions, imparts a unique set of physicochemical properties that are highly advantageous for drug design.[5]

Key Physicochemical and Pharmacophoric Features:

  • Electronic Nature: The isoxazole ring is electron-deficient, which influences its interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding.

  • Dipole Moment: The heteroatoms induce a significant dipole moment, which can contribute to favorable interactions with polar residues in protein binding pockets.

  • Metabolic Stability: The aromatic nature of the isoxazole ring generally confers good metabolic stability, a desirable trait in drug candidates.

  • Bioisosterism: The isoxazole ring is a versatile bioisostere for other functional groups, such as amides and esters.[6][7] This allows for the modulation of pharmacokinetic and pharmacodynamic properties while maintaining key binding interactions. For instance, 1,2,4-oxadiazoles have been successfully used as bioisosteric replacements for esters in antirhinovirus agents related to disoxaril.[8]

  • Structural Rigidity: The planar nature of the isoxazole ring can introduce a degree of conformational rigidity into a molecule, which can be beneficial for binding affinity and selectivity.

The incorporation of the isoxazole scaffold has led to the development of drugs across a wide therapeutic spectrum, including antibacterial, anti-inflammatory, anticancer, and antiviral agents.[9][10]

Synthetic Strategies for Assembling the Isoxazole Core

The construction of the isoxazole ring is a well-established field in synthetic organic chemistry, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology.[1][11] This reaction, often falling under the umbrella of "click chemistry," provides a highly efficient and regioselective route to substituted isoxazoles.[11]

The [3+2] Cycloaddition: A Workhorse Reaction

The most prevalent method for isoxazole synthesis involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[12][13]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details a common and efficient one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles starting from an aldehyde.

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS) or an alternative oxidant like Oxone[11]

  • Substituted terminal alkyne

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Solvent (e.g., ethanol, chloroform, or a biphasic system)[14]

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the substituted aldehyde (1.0 eq) in a suitable solvent such as ethanol. Add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Nitrile Oxide Generation (In Situ): Once the oxime formation is complete, add an oxidant such as N-chlorosuccinimide (NCS) (1.1 eq) to the reaction mixture. This will convert the oxime into the corresponding hydroximinoyl chloride.[13] The subsequent addition of a base like triethylamine will generate the reactive nitrile oxide intermediate in situ.

  • Cycloaddition: To the solution containing the in situ generated nitrile oxide, add the substituted terminal alkyne (1.0 eq). The 1,3-dipolar cycloaddition reaction will proceed to form the 3,5-disubstituted isoxazole ring. The reaction is typically stirred at room temperature or gently heated to ensure completion.

  • Work-up and Purification: Upon completion of the reaction (as monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

The causality behind this experimental choice lies in its efficiency and atom economy. By generating the reactive nitrile oxide intermediate in situ, the need to isolate this potentially unstable species is avoided, streamlining the synthetic process. The regioselectivity of the [3+2] cycloaddition is a key advantage, typically yielding the 3,5-disubstituted isoxazole as the major product due to electronic and steric factors.[14]

G Aldehyde Substituted Aldehyde Oxime Aldoxime Aldehyde->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine (NH2OH·HCl) NitrileOxide Nitrile Oxide (1,3-Dipole) Oxime->NitrileOxide + NCS, Base (in situ generation) NCS N-Chlorosuccinimide (NCS) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Substituted Alkyne (Dipolarophile) G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DihydrofolicAcid Dihydrofolic Acid DHPS->DihydrofolicAcid Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Inhibition Inhibition->DHPS

References

Safety and Handling of (3-Methylisoxazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (3-Methylisoxazol-5-yl)methanol (CAS No. 14716-89-3). The information presented is intended to support laboratory research and drug development activities by promoting safe handling practices and minimizing exposure risks. The data has been compiled from various Safety Data Sheets (SDS) for this compound and its structural isomer, (5-Methylisoxazol-3-yl)methanol, as well as related isoxazole derivatives.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its related isomers is provided below. It is important to note that some data may be for structurally similar compounds and should be used as a general guideline.

PropertyThis compound(5-Methylisoxazol-3-yl)methanol
CAS Number 14716-89-3[1]35166-33-7[2][3][4][5]
Molecular Formula C₅H₇NO₂[1]C₅H₇NO₂[3][4][5]
Molecular Weight 113.11 g/mol [1]113.11 g/mol [3][4][5]
Appearance No data availableLight yellow - Brown Liquid[2]
Boiling Point No data available78-80 °C[4]
Density No data available1.46 g/cm³[4]
Refractive Index (n20D) No data available1.4797[4]

Hazard Identification and Classification

This compound and its isomers are classified as hazardous chemicals. The following table summarizes the GHS hazard classifications found in the safety data sheets for the related compound (5-Methylisoxazol-3-yl)methanol. Users should handle this compound with the same precautions.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[3]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE based on available safety data sheets.

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields (or goggles). Use a face shield if there is a risk of splashing.[2][6]
Skin Protection Wear protective gloves (e.g., nitrile rubber, butyl rubber), a lab coat, and closed-toe shoes. Ensure gloves are inspected prior to use and are removed using the proper technique to avoid skin contact.[2][6][7][8]
Respiratory Protection Use in a well-ventilated area. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][7]

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3][7]

Experimental Protocol: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of this compound in a research laboratory. This protocol should be adapted to specific experimental needs and performed in accordance with all institutional and regulatory safety guidelines.

5.1. Risk Assessment and Preparation

  • Consult the Safety Data Sheet (SDS): Before starting any work, thoroughly review the SDS for this compound.

  • Identify Hazards: Note all potential hazards, including skin and eye irritation, and respiratory effects.

  • Establish a Designated Work Area: All handling of the compound should be done in a well-ventilated chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and personal protective equipment.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have appropriate spill cleanup materials on hand.

5.2. Weighing and Transfer

  • Don Appropriate PPE: Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense the Compound: Carefully dispense the desired amount of this compound into the weighing vessel inside the chemical fume hood. Avoid creating dust or aerosols.

  • Record the Weight: Close the balance door and record the final weight.

  • Transfer to Reaction Vessel: Carefully transfer the weighed compound to the reaction vessel inside the fume hood. Use a spatula or other appropriate tool.

  • Clean Up: Clean any spills on the balance or work surface immediately with a suitable solvent and dispose of the waste properly.

5.3. Dissolution and Reaction

  • Add Solvent: In the fume hood, add the desired solvent to the reaction vessel containing this compound.

  • Stirring: Use a magnetic stir bar and stir plate or overhead stirrer to facilitate dissolution.

  • Perform Reaction: Carry out the chemical reaction under appropriate conditions (e.g., temperature, inert atmosphere) as required by the specific experimental protocol.

5.4. Waste Disposal

  • Segregate Waste: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, should be collected in a designated, labeled hazardous waste container.

  • Follow Institutional Guidelines: Dispose of all hazardous waste in accordance with your institution's and local regulations. Do not pour chemical waste down the drain.

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase sds Consult Safety Data Sheet (SDS) hazards Identify Chemical Hazards sds->hazards ppe_select Select Appropriate PPE hazards->ppe_select emergency_plan Plan for Emergencies (Spills, Exposures) ppe_select->emergency_plan setup Set up in Designated Area (Fume Hood) emergency_plan->setup handle Handle Compound (Weighing, Transfer, Reaction) setup->handle waste Segregate and Dispose of Waste handle->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Properly Remove and Dispose of PPE decontaminate->remove_ppe document Document Experiment remove_ppe->document

Caption: Risk assessment and safe handling workflow for this compound.

ExposureFirstAid cluster_routes Routes of Exposure cluster_firstaid Immediate First-Aid Measures exposure Potential Exposure to this compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fa_inhale Move to Fresh Air Seek Medical Attention inhalation->fa_inhale fa_skin Wash with Soap and Water Remove Contaminated Clothing skin->fa_skin fa_eye Rinse with Water for 15 min Seek Medical Attention eye->fa_eye fa_ingest Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->fa_ingest

Caption: Routes of exposure and corresponding first-aid measures for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety training program or a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet for the specific chemical you are using and follow all applicable safety regulations and institutional protocols.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of (3-para-Tolyl-isoxazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the isoxazole scaffold.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents. The isoxazole ring serves as a versatile scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, (3-para-tolyl-isoxazol-5-yl)methanol, and its analogues are valuable intermediates for the synthesis of more complex molecules in drug discovery programs.

The synthesis of these compounds is efficiently achieved through a one-pot reaction sequence involving the in situ generation of a nitrile oxide from an aldoxime, followed by a 1,3-dipolar cycloaddition with an alkyne. This approach offers several advantages, including operational simplicity, reduced reaction times, and higher overall yields by avoiding the isolation of intermediates.

Synthetic Pathway Overview

The one-pot synthesis of (3-para-tolyl-isoxazol-5-yl)methanol derivatives proceeds via a two-step sequence initiated from a substituted benzaldehyde. The first step involves the formation of an aldoxime, which is then converted in situ to the corresponding nitrile oxide. This highly reactive intermediate subsequently undergoes a [3+2] cycloaddition reaction with an appropriately substituted alkyne to yield the desired isoxazole derivative.

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: In situ Nitrile Oxide Formation and [3+2] Cycloaddition p_Tolualdehyde p_Tolualdehyde p_Tolualdoxime p_Tolualdoxime p_Tolualdehyde->p_Tolualdoxime + Hydroxylamine (Base, Solvent) Hydroxylamine Hydroxylamine p_Tolualdoxime_2 p-Tolualdoxime Nitrile_Oxide p-Tolyl Nitrile Oxide (Intermediate) p_Tolualdoxime_2->Nitrile_Oxide Oxidizing Agent (e.g., NaOCl) Target_Molecule (3-para-Tolyl-isoxazol-5-yl)methanol Nitrile_Oxide->Target_Molecule + Propargyl Alcohol Propargyl_Alcohol Propargyl Alcohol

Figure 1: General synthetic pathway for (3-para-tolyl-isoxazol-5-yl)methanol.

Data Presentation

The following table summarizes the yields for the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and related derivatives, highlighting the influence of substituents on the aromatic ring on the reaction outcome.

EntryAr (Aryl Group)ProductYield (%)Melting Point (°C)Reference
14-CH₃C₆H₄ (para-tolyl)(3-(p-tolyl)isoxazol-5-yl)methanol9797[1]
2C₆H₅ (phenyl)(3-phenylisoxazol-5-yl)methanol8552-53
34-CH₃OC₆H₄(3-(4-methoxyphenyl)isoxazol-5-yl)methanol8798-100
44-ClC₆H₄(3-(4-chlorophenyl)isoxazol-5-yl)methanol82110-112
54-NO₂C₆H₄(3-(4-nitrophenyl)isoxazol-5-yl)methanol75145-147
62-ClC₆H₄(3-(2-chlorophenyl)isoxazol-5-yl)methanol7878-80

Note: Yields for entries 2-6 are based on analogous syntheses and are provided for comparative purposes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the target molecule and its precursors.

Protocol 1: Synthesis of 4-Methylbenzaldoxime (Precursor)

This protocol outlines the synthesis of the aldoxime precursor from 4-methylbenzaldehyde.

Materials:

  • 4-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 36.1 g of 4-methylbenzaldehyde in 180 mL of absolute ethanol.

  • To this solution, add a solution of 41.7 g of hydroxylamine hydrochloride in 70 mL of water.

  • With stirring, add a solution of 18 g of sodium hydroxide in 36 mL of water in portions over 5-10 minutes.

  • Heat the reaction mixture to boiling and then filter it while hot.

  • Cool the filtrate in an ice bath. Add water to the cooled filtrate until a solid precipitate forms.

  • Collect the solid by vacuum filtration and air-dry it overnight.

  • Recrystallize the crude product from hexane to obtain pure 4-methylbenzaldoxime. A yield of approximately 27.9 g can be expected.[2]

Protocol 2: One-Pot Synthesis of (3-para-Tolyl-isoxazol-5-yl)methanol

This protocol describes the one-pot conversion of 4-methylbenzaldoxime to the final product.[1]

Materials:

  • 4-methylbenzaldoxime

  • Sodium hypochlorite solution (NaOCl, commercial bleach)

  • Propargyl alcohol

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 25 mL two-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.2 mg (95.7% yield from the previous step) of 4-methylbenzaldoxime in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add sodium hypochlorite solution to the stirred mixture. The NaOCl acts as an oxidizing agent to generate the nitrile oxide in situ.

  • After the addition of NaOCl, add propargyl alcohol to the reaction mixture.

  • Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, perform a work-up by extracting the mixture with ethyl acetate and washing with deionized water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid is (3-para-tolyl-isoxazol-5-yl)methanol. A yield of 0.9 mg (97%) with a melting point of 97°C has been reported.[1]

Characterization Data for (3-para-tolyl-isoxazol-5-yl)methanol: [1]

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH₂), 3.08 (t, 2H, CH₂), 2.45 (s, 3H, CH₃).

  • ¹³C-NMR (100 MHz, DMSO-d₆): δ 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7.

  • FT-IR: A broadened absorption band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibrations. The C=N stretching of the isoxazole ring is observed around 1600 cm⁻¹.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the one-pot synthesis of (3-para-tolyl-isoxazol-5-yl)methanol.

G start Start dissolve Dissolve 4-methylbenzaldoxime in solvent start->dissolve cool Cool to 0°C dissolve->cool add_naocl Slowly add NaOCl solution cool->add_naocl add_propargyl Add propargyl alcohol add_naocl->add_propargyl react Monitor reaction by TLC add_propargyl->react workup Work-up: - Extract with Ethyl Acetate - Wash with Water react->workup dry Dry organic phase (Na₂SO₄) workup->dry evaporate Evaporate solvent dry->evaporate product Isolate pure product evaporate->product

Figure 2: Experimental workflow for the one-pot synthesis.

Concluding Remarks

The one-pot synthesis of (3-para-tolyl-isoxazol-5-yl)methanol derivatives represents an efficient and straightforward methodology for accessing this important class of heterocyclic compounds. The protocols provided herein, along with the comparative data, offer a solid foundation for researchers in the field of medicinal chemistry to synthesize and explore the therapeutic potential of novel isoxazole derivatives. The adaptability of this synthetic route allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery pipelines.

References

Application Note and Detailed Protocol for the Synthesis of (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Methylisoxazol-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its isoxazole core is a key pharmacophore in a variety of biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via the reduction of an ester precursor, ethyl 3-methylisoxazole-5-carboxylate, using lithium aluminum hydride (LAH). The protocol includes steps for the synthesis of the starting ester, the reduction reaction, purification, and characterization of the final product.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-methylisoxazole-5-carboxylate (Starting Material)

This part of the protocol describes a general method for the formation of the isoxazole ring system, which can be adapted for the synthesis of the required starting material. The reaction involves the condensation of ethyl acetoacetate with hydroxylamine.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or another suitable base

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a mixture of ethanol and water.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-methylisoxazole-5-carboxylate, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Part 2: Synthesis of this compound via LAH Reduction

This protocol details the reduction of the ester to the desired primary alcohol.

Materials:

  • Ethyl 3-methylisoxazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 3-methylisoxazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LAH by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LAH in grams)

    • 15% aqueous sodium hydroxide solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 3: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis and characterization of this compound.

ParameterValue
Reactants
Ethyl 3-methylisoxazole-5-carboxylate1.0 eq
Lithium aluminum hydride (LiAlH₄)1.5 eq
Product
Product NameThis compound
Molecular FormulaC₅H₇NO₂
Molecular Weight113.11 g/mol
Typical Yield49%
¹H NMR (300 MHz, CDCl₃)
δ 6.09 ppm(s, 1H, isoxazole-H)
δ 4.73 ppm(s, 2H, -CH₂OH)
δ 2.52 ppm(br s, 1H, -OH)
δ 2.34 ppm(s, 3H, -CH₃)
¹³C NMR (75 MHz, CDCl₃)
δ 171.09 ppm(C5-isoxazole)
δ 159.85 ppm(C3-isoxazole)
δ 102.53 ppm(C4-isoxazole)
δ 56.46 ppm(-CH₂OH)
δ 11.37 ppm(-CH₃)

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow start Start: Ethyl 3-methylisoxazole-5-carboxylate reaction Reaction at 0°C to RT under N₂ atmosphere start->reaction reagents LiAlH₄ in dry THF reagents->reaction workup Quench with H₂O, NaOH(aq), H₂O reaction->workup filtration Filter solids, wash with Ethyl Acetate workup->filtration drying Dry organic phase (Na₂SO₄) filtration->drying concentration1 Concentrate under reduced pressure drying->concentration1 crude_product Crude this compound concentration1->crude_product purification Silica Gel Column Chromatography (Hexane/Ethyl Acetate) crude_product->purification pure_product Pure this compound purification->pure_product characterization Characterization (NMR, etc.) pure_product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Use of (3-Methylisoxazol-5-yl)methanol as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylisoxazol-5-yl)methanol is a valuable heterocyclic building block for the synthesis of novel compounds with significant potential in drug discovery and development. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The primary alcohol functionality of this compound serves as a key handle for introducing diverse structural modifications through reactions such as esterification and etherification, enabling the exploration of new chemical space and the development of potent and selective therapeutic agents.

These application notes provide detailed protocols for the synthesis of ester and ether derivatives of this compound and summarize the biological activities of related 3,5-disubstituted isoxazole compounds.

Synthetic Applications and Protocols

The hydroxyl group of this compound offers a straightforward entry point for derivatization. Standard organic synthesis methodologies can be employed to generate libraries of novel compounds for biological screening.

Protocol 1: Synthesis of (3-Methylisoxazol-5-yl)methyl Esters via Acylation

This protocol describes a general procedure for the esterification of this compound with an acyl chloride in the presence of a base.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Expected Outcome:

This procedure is expected to yield the corresponding ester derivative with good purity. Yields will vary depending on the specific acyl chloride used.

Protocol 2: Synthesis of (3-Methylisoxazol-5-yl)methyl Ethers via Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives using the Williamson ether synthesis, which involves the reaction of the alkoxide of this compound with an alkyl halide.[4][5][6]

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Biological Activities of 3,5-Disubstituted Isoxazole Derivatives

Derivatives of the 3,5-disubstituted isoxazole scaffold have demonstrated significant potential as anticancer agents.[1][7][8] The biological activity is often dependent on the nature of the substituents at the 3- and 5-positions of the isoxazole ring.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 3,5-disubstituted isoxazole derivatives against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected 3,5-Disubstituted Isoxazole Derivatives

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 4-MethoxyphenylTyrosol-linkedK562 (Leukemia)55[8]
2 4-tert-ButylphenylTyrosol-linkedK562 (Leukemia)45[8]
3 4-ChlorophenylTyrosol-linkedK562 (Leukemia)54.5[8]
4 Biphenyl2,4-DichlorophenylMDA-MB-231 (Breast)46.3 (µg/mL)[2]
5 4-Methoxyphenyl-U87 (Glioblastoma)15.2 (µg/mL)[1]

Note: The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mechanism of Action and Signaling Pathways

The anticancer activity of isoxazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][7] Several signaling pathways have been implicated in the mechanism of action of these compounds.

Induction of Apoptosis

Many isoxazole-containing compounds exert their anticancer effects by triggering the apoptotic cascade. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Isoxazole Derivative Isoxazole Derivative Bax Bax Isoxazole Derivative->Bax Upregulates Bcl2 Bcl2 Isoxazole Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by isoxazole derivatives.

Cell Cycle Arrest

Certain isoxazole derivatives have been shown to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[3] This prevents the cells from dividing and leads to an accumulation of cells in a particular phase of the cell cycle.

cell_cycle_arrest Isoxazole Derivative Isoxazole Derivative MAPK/AKT Signaling MAPK & AKT/FOXO3a Signaling Pathways Isoxazole Derivative->MAPK/AKT Signaling Modulates Cell Cycle Regulators Cell Cycle Regulators MAPK/AKT Signaling->Cell Cycle Regulators Regulates G2_M_Phase G2/M Phase Cell Cycle Regulators->G2_M_Phase Induces Arrest Cell Proliferation Cell Proliferation G2_M_Phase->Cell Proliferation Blocks

Caption: Modulation of signaling pathways leading to cell cycle arrest.[3]

Experimental Workflow for Biological Evaluation

A systematic approach is crucial for evaluating the therapeutic potential of newly synthesized compounds derived from this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Western Blotting (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot

Caption: General experimental workflow for the evaluation of novel compounds.

Conclusion

This compound represents a highly versatile and valuable starting material for the generation of novel, biologically active compounds. The straightforward derivatization of its hydroxyl group allows for the systematic exploration of structure-activity relationships. The demonstrated anticancer potential of the 3,5-disubstituted isoxazole scaffold, coupled with initial insights into their mechanisms of action, provides a strong rationale for the continued investigation of new derivatives in the pursuit of innovative therapeutics. The protocols and data presented herein serve as a foundational guide for researchers in this exciting area of drug discovery.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group of (3-Methylisoxazol-5-yl)methanol. Derivatization of this functional group is a key strategy in medicinal chemistry to modulate the physicochemical properties, pharmacokinetic profiles, and biological activities of lead compounds. The following sections detail procedures for esterification, etherification, and carbamate formation, enabling the exploration of structure-activity relationships (SAR).

Introduction

This compound is a valuable building block in drug discovery, incorporating the bioisosteric 3-methylisoxazole ring. The primary alcohol functionality serves as a convenient handle for chemical modification. By converting the hydroxyl group into esters, ethers, or carbamates, researchers can fine-tune properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, which can significantly impact a compound's efficacy and safety profile.

Derivatization Strategies

The primary alcohol of this compound can be readily derivatized through several common organic transformations. This document outlines three key strategies:

  • Esterification: Reaction with acyl chlorides or carboxylic acids to form ester derivatives.

  • Etherification: Williamson ether synthesis using alkyl halides to generate ether analogues.

  • Carbamate Formation: Reaction with isocyanates or via chloroformate intermediates to produce carbamates.

Experimental Protocols

The following are detailed experimental procedures for the derivatization of this compound.

Objective: To synthesize the acetate ester of this compound.

Reaction Scheme: this compound + Acetyl Chloride → (3-Methylisoxazol-5-yl)methyl acetate + HCl

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Quantitative Data Summary (Representative) A specific literature example for this exact transformation is not readily available. The following data is representative for this type of reaction.

DerivativeReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
(3-Methylisoxazol-5-yl)methyl acetateAcetyl Chloride, PyridineDCM30 to RT~85-95

Objective: To synthesize the methyl ether of this compound via Williamson ether synthesis.

Reaction Scheme: this compound + NaH → Sodium (3-methylisoxazol-5-yl)methoxide Sodium (3-methylisoxazol-5-yl)methoxide + Methyl Iodide → 5-(Methoxymethyl)-3-methylisoxazole + NaI

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

DerivativeReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
5-(Methoxymethyl)-3-methylisoxazoleNaH, CH₃ITHF120 to RT~70-85

Objective: To synthesize the phenyl carbamate derivative of this compound.

Reaction Scheme: this compound + Phenyl isocyanate → (3-Methylisoxazol-5-yl)methyl phenylcarbamate

Materials:

  • This compound

  • Phenyl isocyanate

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of triethylamine (0.1 eq).

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold hexane.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Quantitative Data Summary (Representative) Specific yield for this reaction is not available in the literature, but similar reactions typically proceed in high yield.

DerivativeReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
(3-Methylisoxazol-5-yl)methyl phenylcarbamatePhenyl isocyanate, TEAToluene570~90

Analytical Data (Representative)

The following data for the closely related compound, (3-para-tolyl-isoxazol-5-yl)methanol, can be used as a reference for spectroscopic characterization.[1]

Analytical TechniqueData
¹H-NMR (400 MHz, DMSO-d6)δ 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH₂), 3.08 (t, 2H, CH₂), 2.45 (s, 3H, CH₃)
¹³C-NMR (100 MHz, DMSO-d6)δ 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7
FT-IR (KBr, cm⁻¹)Broad absorption in the 3200-3500 cm⁻¹ region (O-H stretching), ~3100 cm⁻¹ (aromatic C-H stretching), 1605-1430 cm⁻¹ (aromatic ring stretching)

Upon derivatization, the following characteristic changes in the spectra are expected:

  • Esterification: Disappearance of the broad O-H stretch in the IR spectrum and the appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹. In the ¹H-NMR, the appearance of a singlet for the acetate methyl group around 2.1 ppm.

  • Etherification: Disappearance of the O-H stretch in the IR spectrum. In the ¹H-NMR, the appearance of a singlet for the methoxy group around 3.3 ppm.

  • Carbamate Formation: Disappearance of the O-H stretch and appearance of an N-H stretch (if applicable) and a C=O stretch in the IR spectrum.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the described derivatization strategies.

EsterificationWorkflow A Dissolve this compound in anhydrous DCM B Add Pyridine, cool to 0 °C A->B C Add Acetyl Chloride dropwise B->C D Stir at RT (2-4 h) C->D E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Wash with Brine F->G H Dry (MgSO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I J Product: (3-Methylisoxazol-5-yl)methyl acetate I->J

Caption: Esterification Workflow.

EtherificationWorkflow A Suspend NaH in anhydrous THF, cool to 0 °C B Add this compound solution dropwise A->B C Stir at 0 °C then RT B->C D Cool to 0 °C, add Methyl Iodide C->D E Stir overnight at RT D->E F Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J K Product: 5-(Methoxymethyl)-3-methylisoxazole J->K

Caption: Williamson Ether Synthesis Workflow.

CarbamateFormationWorkflow A Dissolve this compound in anhydrous Toluene B Add TEA (cat.) A->B C Add Phenyl Isocyanate dropwise B->C D Heat and Stir (60-80 °C, 4-6 h) C->D E Cool to RT D->E F Isolate Product (Filtration or Chromatography) E->F G Product: (3-Methylisoxazol-5-yl)methyl phenylcarbamate F->G

Caption: Carbamate Formation Workflow.

References

Application Notes and Protocols for Screening (3-Methylisoxazol-5-yl)methanol Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The fusion of isoxazole rings with other pharmacophores has led to the development of potent agents that can induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways in cancer cells.[3][4] (3-Methylisoxazol-5-yl)methanol represents a key starting point for the synthesis of novel derivatives with potential therapeutic value. This document provides a comprehensive guide for the preliminary screening of this compound derivatives for their anticancer activity, outlining detailed experimental protocols and data presentation strategies. While specific data on the anticancer activity of this compound derivatives are limited in publicly available literature, this guide utilizes data from structurally related isoxazole compounds to provide a framework for evaluation.

Experimental Workflow

A systematic approach is crucial for the efficient screening of novel compounds. The following workflow outlines the key stages in evaluating the anticancer potential of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select potent compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle Select potent compounds pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway

Figure 1: General workflow for screening anticancer activity.

Data Presentation: Cytotoxicity of Structurally Related Isoxazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Isoxazolidine3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine analog 1Follicular Thyroid Cancer (WRO)3.87[5]
Isoxazolidine3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine analog 2Anaplastic Thyroid Cancer (8505c)8.76[5]
Isoxazole3,5-diaryl isoxazole derivative (Compound 26)Prostate Cancer (PC3)-[6]
Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleBreast Cancer (MCF7)19.5[7]
Isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleCervical Cancer (HeLa)39.2[7]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound derivatives

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways

Isoxazole derivatives have been reported to exert their anticancer effects through various signaling pathways. While the specific pathways modulated by this compound derivatives require experimental validation, potential targets include pathways involved in apoptosis and cell cycle regulation.

Apoptosis Induction Pathway

Many anticancer agents, including isoxazole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway derivative This compound Derivative bax_bak Bax/Bak Activation derivative->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Simplified intrinsic apoptosis pathway.
Cell Cycle Arrest Pathway

Disruption of the cell cycle is another common mechanism of anticancer drugs. Isoxazole derivatives may induce cell cycle arrest, often at the G2/M phase.[3]

cell_cycle_pathway derivative This compound Derivative cdk1_cyclinB CDK1/Cyclin B Complex derivative->cdk1_cyclinB Inhibition g2_m_transition G2/M Transition cdk1_cyclinB->g2_m_transition Promotes arrest Cell Cycle Arrest mitosis Mitosis g2_m_transition->mitosis g2_m_transition->arrest Blockage cell_proliferation Cell Proliferation mitosis->cell_proliferation

Figure 3: Simplified G2/M cell cycle arrest pathway.

Conclusion

The screening of this compound derivatives represents a promising avenue for the discovery of novel anticancer agents. The protocols and workflows detailed in this document provide a robust framework for the initial in vitro evaluation of these compounds. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can identify lead candidates for further preclinical development. Subsequent investigation into the specific molecular targets and signaling pathways will be crucial for elucidating their mechanisms of action and advancing their therapeutic potential.

References

Application Notes and Protocols for In Vitro Biological Efficacy Testing of (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] Compounds incorporating the isoxazole ring have been reported to possess anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][4][5] (3-Methylisoxazol-5-yl)methanol, as a member of this class, holds potential for therapeutic applications. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological efficacy of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antioxidant activities.

Cytotoxicity Assessment using MTT Assay

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells. This assay is widely used to evaluate the cytotoxic effects of compounds on cultured cells.[6]

Experimental Protocol:

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)
0.198.5 ± 2.199.1 ± 1.8
195.2 ± 3.497.3 ± 2.5
1075.8 ± 4.588.6 ± 3.9
5048.2 ± 5.165.4 ± 4.2
10025.1 ± 3.842.7 ± 3.3

Hypothetical Signaling Pathway for Cytotoxicity

G Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay

Principle:

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a pro-inflammatory mediator. The amount of NO produced is quantified using the Griess reagent, which measures the concentration of nitrite (a stable metabolite of NO) in the culture supernatant.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with different concentrations of the compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Cell Viability Check:

    • Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation:

Concentration (µM)NO Production (% of Control)Cell Viability (%)
192.3 ± 4.199.5 ± 2.0
1070.1 ± 5.698.2 ± 2.8
5045.8 ± 4.996.7 ± 3.1
10028.4 ± 3.795.1 ± 3.5

Experimental Workflow for NO Inhibition Assay

G Start Start Seed Seed RAW 264.7 cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound and LPS Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Griess Perform Griess Assay on supernatant Incubate2->Griess MTT Perform MTT Assay on cells Incubate2->MTT Analyze Analyze Data Griess->Analyze MTT->Analyze End End Analyze->End G Primary Primary Screening: DPPH Assay Secondary Secondary Screening: Cytotoxicity (MTT) & Anti-inflammatory (NO) Primary->Secondary Tertiary Tertiary Screening: Mechanism of Action Studies (e.g., Western Blot for Caspases) Secondary->Tertiary Lead Lead Candidate Tertiary->Lead

References

Application Notes and Protocols for the Development of Antibacterial Agents from Isoxazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of isoxazole-based compounds as potential antibacterial agents. The protocols outlined below are based on established methodologies and offer a framework for the discovery and development of novel therapeutics in response to the growing challenge of antimicrobial resistance.

Introduction to Isoxazoles as Antibacterial Agents

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The versatile nature of the isoxazole moiety allows for structural modifications that can enhance its physicochemical properties and biological efficacy.[1] Many isoxazole derivatives are synthesized from chalcone precursors, which are α,β-unsaturated ketones that also exhibit a broad spectrum of biological activities.[2] The development of new isoxazole-based antibacterial agents is a promising avenue for addressing the rise of multidrug-resistant bacterial infections.

Synthesis of Isoxazole-Based Antibacterial Agents

A common and effective route for the synthesis of isoxazole derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone precursor, followed by a cyclization reaction with hydroxylamine hydrochloride.

General Experimental Workflow for Synthesis

The overall workflow for the synthesis and purification of isoxazole derivatives is depicted below.

G cluster_0 Synthesis cluster_1 Purification Reactant_Prep Reactant Preparation Reaction_Initiation Reaction Initiation Reactant_Prep->Reaction_Initiation Add catalyst Reaction_Monitoring Reaction Monitoring Reaction_Initiation->Reaction_Monitoring Stir at specified temp Isolation Isolation of Crude Product Reaction_Monitoring->Isolation Quench and filter Purification Purification (Recrystallization/ Column Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis and purification of isoxazole derivatives.

Experimental Protocol: Synthesis of Chalcone Precursors (Claisen-Schmidt Condensation)

This protocol details the synthesis of chalcones via a base-catalyzed Claisen-Schmidt condensation reaction.[3]

Materials and Reagents:

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde)

  • Substituted Acetophenone (e.g., Acetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3]

  • Ethanol (95%)[3]

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted aromatic aldehyde and the substituted acetophenone in ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring, slowly add an aqueous solution of NaOH or KOH to the flask. The reaction is typically carried out at room temperature.[4]

  • Reaction Progression: Stir the reaction mixture for 4 to 48 hours. The formation of a precipitate often indicates that the product is forming. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[3]

  • Isolation of Crude Product: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.[5]

  • Filtration and Washing: Collect the crude chalcone product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining base and salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

Experimental Protocol: Synthesis of Isoxazole Derivatives from Chalcones

This protocol describes the cyclization of chalcones with hydroxylamine hydrochloride to yield 3,5-disubstituted isoxazoles.[6]

Materials and Reagents:

  • Synthesized Chalcone

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone in ethanol.[6]

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the stirred solution.[6]

  • Base Addition: Slowly add a solution of NaOH or KOH to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using TLC. Reaction times can vary from a few hours to overnight.[6]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The isoxazole product will precipitate.

  • Filtration and Purification: Collect the solid product by vacuum filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Evaluation of Antibacterial Activity

The in vitro antibacterial activity of the synthesized isoxazole derivatives is primarily determined by measuring the Minimum Inhibitory Concentration (MIC). The broth microdilution and agar dilution methods are standard procedures for this evaluation.

General Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the MIC of the synthesized compounds.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Result Analysis Compound_Prep Prepare Compound Stock and Serial Dilutions Inoculation Inoculate Dilutions with Bacteria Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Read Results Visually or with Plate Reader Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with no visible growth) Reading->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Method

This method is widely used for determining the MIC of antimicrobial agents in a liquid growth medium.[7]

Materials and Reagents:

  • Synthesized Isoxazole Compound

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well microtiter plate.[7]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[7]

Materials and Reagents:

  • Synthesized Isoxazole Compound

  • Mueller-Hinton Agar

  • Sterile petri dishes

  • Bacterial strains

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

  • Incubator

Procedure:

  • Plate Preparation: Prepare a series of dilutions of the isoxazole compound. Add each dilution to molten Mueller-Hinton Agar (cooled to 45-50°C) and pour the mixture into sterile petri dishes. Allow the agar to solidify. Prepare a control plate with no compound.[7]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator can be used to test multiple strains on a single plate. Allow the inoculum spots to dry completely before inverting the plates.[7]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antibacterial Activity of Isoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative isoxazole derivatives against various bacterial strains.

Compound IDBacterial StrainGram StainMIC (µg/mL)Reference AntibioticRef. MIC (µg/mL)
Isoxazole A Staphylococcus aureusPositive8Vancomycin1
Bacillus subtilisPositive4Vancomycin0.5
Escherichia coliNegative16Ciprofloxacin0.015
Pseudomonas aeruginosaNegative32Ciprofloxacin0.25
Isoxazole B Staphylococcus aureusPositive2Vancomycin1
Bacillus subtilisPositive1Vancomycin0.5
Escherichia coliNegative8Ciprofloxacin0.015
Pseudomonas aeruginosaNegative16Ciprofloxacin0.25
Isoxazole C Staphylococcus aureusPositive16Vancomycin1
Bacillus subtilisPositive8Vancomycin0.5
Escherichia coliNegative32Ciprofloxacin0.015
Pseudomonas aeruginosaNegative64Ciprofloxacin0.25

Mechanisms of Antibacterial Action of Isoxazole Derivatives

Isoxazole derivatives can exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes and processes.

Inhibition of DNA Gyrase

Some isoxazole-containing compounds act as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[8][9] By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[8]

G DNA Bacterial DNA Gyrase_DNA_Complex Gyrase-DNA Complex DNA->Gyrase_DNA_Complex binds Gyrase DNA Gyrase Gyrase->Gyrase_DNA_Complex binds Supercoiled_DNA Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Isoxazole Isoxazole Derivative Stabilized_Complex Stabilized Ternary Complex Isoxazole->Stabilized_Complex binds to Gyrase_DNA_Complex->Supercoiled_DNA induces negative supercoils Gyrase_DNA_Complex->Stabilized_Complex forms DSBs Double-Strand Breaks Stabilized_Complex->DSBs leads to Cell_Death Cell Death DSBs->Cell_Death

Caption: Inhibition of DNA gyrase by an isoxazole derivative.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA precursors.[4] Inhibition of bacterial DHODH by isoxazole derivatives can deplete the pyrimidine pool, thereby halting bacterial growth.[10][11]

G Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate catalyzed by DHODH Dihydroorotate Dehydrogenase (DHODH) UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_Synthesis Pyrimidine Biosynthesis UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Bacterial_Growth Bacterial Growth DNA_RNA_Synthesis->Bacterial_Growth Isoxazole Isoxazole Derivative Isoxazole->DHODH inhibits

Caption: Inhibition of dihydroorotate dehydrogenase (DHODH) pathway.

Inhibition of Bacterial Cell Division via FtsZ

The filamenting temperature-sensitive protein Z (FtsZ) is a GTPase that is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which serves as a scaffold for the assembly of the divisome.[12] Some isoxazole derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, leading to the disruption of Z-ring formation and ultimately blocking cell division.[13][14]

G FtsZ_Monomers FtsZ Monomers FtsZ_Polymers FtsZ Polymerization (Protofilaments) FtsZ_Monomers->FtsZ_Polymers GTP-dependent GTP GTP Z_Ring Z-Ring Formation FtsZ_Polymers->Z_Ring Divisome Divisome Assembly Z_Ring->Divisome Cell_Constriction Cell Constriction Divisome->Cell_Constriction Cell_Division Cell Division Cell_Constriction->Cell_Division Isoxazole Isoxazole Derivative Isoxazole->FtsZ_Polymers inhibits

Caption: Disruption of bacterial cell division by inhibiting FtsZ polymerization.

References

Application Note and Protocol: Purification of (3-Methylisoxazol-5-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Methylisoxazol-5-yl)methanol is a heterocyclic compound containing an isoxazole ring, a functional group present in several pharmaceutical agents.[1] The synthesis of such molecules often results in a crude mixture containing the desired product alongside unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to isolate the compound of interest with high purity for subsequent characterization and use. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography, a widely used technique for the separation of moderately polar organic compounds.[2]

Principle of Separation

Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[2][3] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used with a less polar mobile phase (eluent).[2] The components of the mixture are adsorbed onto the stationary phase with varying affinities. Less polar compounds have weaker interactions with the polar stationary phase and are eluted more quickly by the mobile phase.[3] More polar compounds, like this compound with its hydroxyl group, interact more strongly with the silica gel and therefore elute later. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively desorbed and collected in separate fractions, achieving purification.

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture using silica gel column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain (for visualization if needed)

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis)

Before performing the column chromatography, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the desired product and impurities, with a retention factor (Rƒ) for the product of approximately 0.2-0.4.

  • Dissolve a small amount of the crude mixture in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 80:20 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., 70:30, 60:40).

  • Visualize the developed plate under a UV lamp. Isoxazoles are often UV-active.[4] Staining with potassium permanganate can also be used for visualization.

  • The optimal solvent system will show clear separation of the this compound spot from other spots.

3. Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). The amount of silica gel should be 20-50 times the weight of the crude sample.[3]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, and continuously tap the side of the column gently to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from disturbance during sample loading.

  • Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.

4. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample solution evenly onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Repeat this step 2-3 times.

5. Elution and Fraction Collection

  • Once the sample is loaded, carefully fill the column with the initial mobile phase (e.g., 80:20 hexane:ethyl acetate).

  • Begin elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 drops per second).

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate (e.g., from 20% to 30%, then 40%, etc.). This will help to elute compounds of increasing polarity. A large increase in polarity should be avoided as it might cause all components to elute at once.[3]

  • Monitor the separation by collecting small spots from the collected fractions and running TLC analysis.

6. Product Isolation

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).

Data Presentation

The following table summarizes the key parameters for the purification of this compound by column chromatography.

ParameterSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 30 cm length x 2 cm diameter for ~1g sample)
Mobile Phase Hexane / Ethyl Acetate (Gradient Elution)
Example Gradient 1. 80:20 (Hexane:Ethyl Acetate) 2. 70:30 (Hexane:Ethyl Acetate) 3. 60:40 (Hexane:Ethyl Acetate)
Flow Rate Gravity-dependent (approx. 1-2 mL/min)
Sample Loading Wet loading in minimal Dichloromethane or Ethyl Acetate
Fraction Size 10-20 mL (or as determined by separation)
Detection Method TLC with UV (254 nm) visualization and/or KMnO₄ stain

Visualizations

experimental_workflow start_end start_end process process decision decision start Start: Crude this compound tlc 1. TLC Analysis for Solvent System Selection start->tlc prep_column 2. Prepare Silica Gel Slurry & Pack Column tlc->prep_column load_sample 3. Dissolve & Load Crude Sample prep_column->load_sample elute 4. Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Remove Solvent (Rotary Evaporation) combine->evaporate product End: Purified this compound evaporate->product

Caption: Experimental workflow for purification.

logical_relationship cluster_setup Setup cluster_process Process cluster_analysis Analysis & Isolation input_output input_output phase phase action action analysis analysis Crude Crude Product Adsorption Adsorption of Sample Crude->Adsorption Silica Stationary Phase (Silica Gel) Silica->Adsorption Solvent Mobile Phase (Hexane/EtOAc) Elution Gradient Elution Solvent->Elution Adsorption->Elution TLC TLC Analysis of Fractions Elution->TLC Isolation Isolation of Pure Fractions TLC->Isolation Pure Purified Product Isolation->Pure

Caption: Logical steps in the purification process.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane, ethyl acetate, and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin. Keep away from ignition sources.

  • Handle silica gel carefully as fine dust can be a respiratory irritant.

This application note provides a comprehensive and detailed protocol for the purification of this compound using normal-phase column chromatography. The use of a gradient elution with a hexane and ethyl acetate solvent system on a silica gel stationary phase is an effective method for isolating this polar compound from typical reaction impurities. Adherence to this protocol will enable researchers to obtain a high-purity product suitable for further applications in research and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of (3-Methylisoxazol-5-yl)methanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive and scalable protocol for the synthesis of (3-Methylisoxazol-5-yl)methanol, a key intermediate for various biologically active compounds. The described methodology is designed to be robust and reproducible, making it suitable for producing the quantities and quality of material required for preclinical studies. This document includes a detailed step-by-step synthesis protocol, purification procedures, and analytical methods for quality control and characterization. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The compound this compound serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs. As research progresses towards preclinical evaluation, the demand for larger quantities of high-purity active pharmaceutical ingredients (APIs) and their intermediates necessitates the development of scalable and well-characterized synthetic routes.[5][6][7]

This document outlines a detailed procedure for the scale-up synthesis of this compound, focusing on a practical and efficient method that can be implemented in a standard chemical development laboratory. The chosen synthetic strategy involves a [3+2] cycloaddition reaction, a versatile and widely used method for the formation of the isoxazole ring.[8][9]

Synthetic Pathway

The synthesis of this compound is achieved through a [3+2] cycloaddition reaction between acetaldoxime-derived nitrile oxide and propargyl alcohol. The nitrile oxide is generated in situ from acetaldoxime using a suitable oxidizing agent, such as sodium hypochlorite.

Reaction Scheme:

Experimental Protocols

Materials and Equipment
  • Reagents: Acetaldoxime, Propargyl alcohol, Sodium hypochlorite solution (10-15%), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Anhydrous magnesium sulfate (MgSO4), Sodium chloride (NaCl).

  • Equipment: 10 L three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, condenser, rotary evaporator, column chromatography setup, standard laboratory glassware.

Scale-Up Synthesis of this compound (Target: ~100 g)
  • Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetaldoxime (118 g, 2.0 mol) and propargyl alcohol (112 g, 2.0 mol) in 2 L of dichloromethane (DCM).

  • Reaction Execution: Cool the mixture to 0-5 °C using an ice bath. Slowly add a 10-15% aqueous solution of sodium hypochlorite (approximately 1.5 L, adjust based on concentration to have a slight excess) via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 1 L) and brine (1 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification Protocol
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect the fractions containing the desired product (monitor by TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or a low melting solid.

Data Presentation

Table 1: Reagent Quantities for Scale-Up Synthesis

ReagentMolecular Weight ( g/mol )Moles (mol)Quantity
Acetaldoxime59.072.0118 g
Propargyl alcohol56.062.0112 g
Sodium Hypochlorite (10-15%)74.44~2.2~1.5 L
Dichloromethane84.93-2 L

Table 2: Typical Yield and Purity of this compound

ParameterResult
Yield 65-75%
Physical Appearance Pale yellow oil / Low melting solid
Purity (by HPLC) >98%
¹H NMR Conforms to structure
Mass Spectrometry m/z = 114.05 [M+H]⁺

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV at 210 nm.

  • Purpose: To determine the purity of the final product and monitor reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Purpose: To confirm the chemical structure of this compound.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI).

  • Purpose: To confirm the molecular weight of the target compound.

Visualizations

Experimental Workflow

experimental_workflow A Reaction Setup (Acetaldoxime, Propargyl Alcohol in DCM) B Cooling to 0-5 °C A->B C Slow Addition of NaOCl B->C D Reaction at Room Temperature (12-16 hours) C->D E Reaction Monitoring (TLC/HPLC) D->E E->D If incomplete F Work-up (Phase Separation and Washes) E->F If complete G Isolation (Drying and Solvent Removal) F->G H Crude Product G->H I Purification (Column Chromatography) H->I J Pure this compound I->J K Quality Control (HPLC, NMR, MS) J->K L Preclinical Grade Material K->L If passes QC

Caption: Workflow for the scale-up synthesis and purification of this compound.

Logical Relationship of Quality Control

quality_control start Synthesized Product qc_checks Purity (HPLC) Structure (NMR) Molecular Weight (MS) start->qc_checks pass Pass qc_checks:f0->pass >98% qc_checks:f1->pass Conforms qc_checks:f2->pass Correct fail Fail qc_checks->fail Does not meet specs release Release for Preclinical Studies pass->release reprocess Repurify or Re-synthesize fail->reprocess

Caption: Decision-making process based on quality control results for product release.

Conclusion

The protocol described in these application notes presents a reliable and scalable method for the synthesis of this compound. By following the detailed experimental procedures and implementing the recommended analytical controls, researchers and drug development professionals can confidently produce this key intermediate in the quantities and purity required for advancing their preclinical studies. The straightforward nature of the synthesis and purification makes it an attractive option for widespread application in medicinal chemistry and process development.

References

Application Notes and Protocols for (3-Methylisoxazol-5-yl)methanol in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methylisoxazol-5-yl)methanol is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. While direct applications of this specific molecule in agriculture are not extensively documented, its isoxazole core is a key pharmacophore in a range of commercially successful herbicides and herbicide safeners. These notes provide a comprehensive overview of the potential applications, synthetic utility, and biological evaluation of derivatives of this compound in agricultural chemistry.

Introduction: The Isoxazole Scaffold in Agrochemicals

The isoxazole ring system is a privileged structure in medicinal and agricultural chemistry due to its unique electronic properties, metabolic stability, and ability to engage in various biological interactions.[1] In the agrochemical sector, isoxazole derivatives have been successfully developed as herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) and as herbicide safeners that enhance crop tolerance to certain herbicides.[2] this compound serves as a valuable starting material for the synthesis of a diverse array of isoxazole-containing compounds with potential agricultural applications.

Potential Applications in Herbicide and Herbicide Safener Development

Derivatives of this compound are promising candidates for two primary applications in agricultural chemistry:

  • HPPD-Inhibiting Herbicides: The isoxazole ring is a key component of isoxaflutole, a potent HPPD-inhibiting herbicide.[3] By inhibiting this enzyme in the carotenoid biosynthesis pathway, these herbicides cause bleaching and subsequent death of susceptible weeds.[2][4][5] this compound can be a precursor to novel analogues of isoxaflutole.

  • Herbicide Safeners: Isoxazole-containing compounds, such as isoxadifen-ethyl, are used to protect crops from the phytotoxic effects of certain herbicides.[6] These safeners work by enhancing the metabolic detoxification of the herbicide in the crop plant.[7] The this compound scaffold can be elaborated to generate novel safener candidates.

Illustrative Synthesis Protocols

While a direct synthesis of a commercialized agrochemical from this compound is not publicly documented, the following protocols illustrate how this intermediate could be used to synthesize derivatives for herbicidal or safener screening.

This protocol describes a two-step synthesis of a hypothetical carboxamide derivative, a common structural motif in bioactive molecules.

Step 1: Oxidation of this compound to 3-Methylisoxazole-5-carboxylic acid

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetone.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Jones reagent (chromium trioxide in sulfuric acid, 2 equivalents) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-methylisoxazole-5-carboxylic acid.

Step 2: Amide Coupling to form N-Benzyl-3-methylisoxazole-5-carboxamide

  • Suspend 3-methylisoxazole-5-carboxylic acid (1 equivalent) in dichloromethane.

  • Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in fresh dichloromethane and cool to 0°C.

  • Add a solution of benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-3-methylisoxazole-5-carboxamide.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling start This compound reagent1 Jones Reagent (CrO3, H2SO4, Acetone) start->reagent1 product1 3-Methylisoxazole-5-carboxylic acid reagent1->product1 reagent2 1. Oxalyl Chloride, DMF 2. Benzylamine, Et3N product1->reagent2 product2 N-Benzyl-3-methylisoxazole- 5-carboxamide Derivative reagent2->product2 G cluster_0 Greenhouse Screening cluster_1 Field Trials cultivation Cultivate Weed and Crop Species application Apply Test Compound at Various Rates cultivation->application evaluation Assess Weed Control and Crop Injury (7, 14, 21 DAT) application->evaluation data Calculate GR50 Values evaluation->data plots Establish Field Plots with Natural Weed Infestation data->plots Promising Candidates field_application Apply Test Compound under Field Conditions plots->field_application field_evaluation Evaluate Weed Control and Crop Yield field_application->field_evaluation field_data Analyze Statistical Significance field_evaluation->field_data G HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoid Biosynthesis Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching No protection leads to Isoxazole_Herbicide Isoxazole Herbicide (e.g., Isoxaflutole derivative) Isoxazole_Herbicide->HPPD Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Methylisoxazol-5-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound. The first is a [3+2] cycloaddition reaction between acetaldoxime and propargyl alcohol. The second involves the reduction of a functionalized precursor, such as 3-methylisoxazole-5-carboxylic acid or its corresponding ester.

Q2: My yield is consistently low. What are the most common reasons?

A2: Low yields can stem from several factors depending on your chosen synthetic route. For the cycloaddition pathway, a frequent issue is the dimerization of the nitrile oxide intermediate. In the reduction route, incomplete reaction, side reactions due to reactive reducing agents, and difficult purification can all contribute to lower yields.

Q3: How can I effectively purify the final product, this compound?

A3: Silica gel column chromatography is a common and effective method for purification. A typical eluent system is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether. The optimal ratio will depend on the specific impurities present in your crude product. For instance, a starting ratio of 3:1 petroleum ether to ethyl acetate has been used for similar compounds.[1]

Troubleshooting Guides

Route 1: [3+2] Cycloaddition of Acetaldoxime and Propargyl Alcohol

This route involves the in situ generation of acetonitrile oxide from acetaldoxime, which then undergoes a cycloaddition reaction with propargyl alcohol.

Problem 1: Low Yield Due to Suspected Nitrile Oxide Dimerization

Symptoms:

  • Low yield of the desired this compound.

  • Presence of a significant amount of a higher molecular weight byproduct, likely a furoxan.

Possible Causes and Solutions:

CauseSolution
High concentration of nitrile oxide Add the reagent used to generate the nitrile oxide (e.g., N-chlorosuccinimide) slowly to the reaction mixture containing the acetaldoxime and propargyl alcohol. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.
Suboptimal reaction temperature Optimize the reaction temperature. Higher temperatures can sometimes accelerate the rate of dimerization more than the cycloaddition. Experiment with running the reaction at a lower temperature.
Incorrect stoichiometry Use a slight excess of the propargyl alcohol to increase the probability of the nitrile oxide reacting with it rather than another molecule of nitrile oxide.

Problem 2: Formation of Regioisomers

Symptoms:

  • NMR analysis of the crude product shows the presence of more than one isoxazole isomer.

Possible Causes and Solutions:

CauseSolution
Lack of regiocontrol in the cycloaddition While the reaction of terminal alkynes like propargyl alcohol with nitrile oxides is generally regioselective, deviations can occur. The use of a copper(I) catalyst can sometimes enhance the regioselectivity of the cycloaddition.
Reaction conditions favoring isomer formation Varying the solvent and temperature can influence the regioselectivity of the reaction. Experiment with different solvent systems and a range of temperatures to find the optimal conditions for the desired isomer.
Route 2: Reduction of 3-Methylisoxazole-5-carboxylic Acid or its Ester

This route typically begins with the hydrolysis of a commercially available ester, such as methyl 3-methylisoxazole-5-carboxylate, to the corresponding carboxylic acid, followed by reduction to the alcohol.

Problem 1: Incomplete Reduction of the Carboxylic Acid or Ester

Symptoms:

  • TLC or NMR analysis of the crude product shows the presence of unreacted starting material (carboxylic acid or ester).

Possible Causes and Solutions:

CauseSolution
Insufficient reducing agent Ensure that a sufficient excess of the reducing agent (e.g., LiAlH4, DIBAL-H) is used. For carboxylic acids, the first equivalent of LiAlH4 is consumed in an acid-base reaction, so at least two equivalents are needed for the reduction.[2]
Deactivated reducing agent Use freshly opened or properly stored reducing agents. Lithium aluminum hydride and DIBAL-H are sensitive to moisture and can lose their reactivity upon exposure to air.
Low reaction temperature While some reductions are performed at low temperatures to control selectivity, the reaction may be sluggish. After the initial addition of the reducing agent at a low temperature (e.g., 0 °C or -78 °C), consider allowing the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[3]

Problem 2: Over-reduction or Side Reactions

Symptoms:

  • Formation of unexpected byproducts, potentially from the reduction of the isoxazole ring itself.

Possible Causes and Solutions:

CauseSolution
Harsh reaction conditions The isoxazole ring can be sensitive to some reducing agents, especially under harsh conditions. Use a milder reducing agent if possible. For example, if using LiAlH4, consider switching to NaBH4 in the presence of an activating agent like CaCl2, which can be more selective for the ester.[4]
Incorrect work-up procedure The work-up procedure for reactions involving metal hydrides is critical. Quench the reaction carefully at a low temperature by the slow, sequential addition of water and a base solution (e.g., NaOH) or an aqueous solution of Rochelle's salt to avoid excessive heat generation and potential side reactions.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid from Methyl 3-Methylisoxazole-5-carboxylate

This procedure is adapted from a general method for the hydrolysis of a similar ester.[5]

  • To a solution of methyl 3-methylisoxazole-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol, add a solution of sodium hydroxide (2 equivalents) in water dropwise.

  • Stir the reaction mixture at room temperature for 18-20 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of 2 using 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.

Protocol 2: Reduction of 3-Methylisoxazole-5-carboxylic Acid to this compound

This is a general procedure for the reduction of a carboxylic acid using Lithium Aluminum Hydride (LiAlH4).

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylisoxazole-5-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH4 suspension. Note: Hydrogen gas will evolve.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified by column chromatography.

Data Summary

The following table summarizes typical reaction conditions for transformations relevant to the synthesis of this compound, based on literature for analogous compounds.

ReactionStarting MaterialReagents and ConditionsProductYield
Ester Hydrolysis Methyl 3-methyl-5-isoxazolecarboxylateNaOH, THF/Methanol/H2O, Room Temp, 18-20h3-Methylisoxazole-5-carboxylic acid~90%[5]
[3+2] Cycloaddition Benzaldoxime, Propargyl alcoholNCS, CuSO4·5H2O, L-ascorbic acid, K2CO3, DMF(3-Phenylisoxazol-5-yl)methanol61.7%[1]
Ester Reduction Aromatic EsterDIBAL-H, Diethyl ether, -78 °C, 4hAromatic AlcoholNot specified, general procedure[6]
Ester Reduction Aromatic EsterNaBH4, CaCl2, THF/alcohol, RT - 60 °CAromatic AlcoholNot specified, general procedure[4]

Visualizations

experimental_workflow Synthesis Workflow for this compound cluster_route1 Route 1: [3+2] Cycloaddition cluster_route2 Route 2: Reduction start1 Acetaldoxime + Propargyl Alcohol step1 In situ Nitrile Oxide Generation (e.g., with NCS) start1->step1 step2 [3+2] Cycloaddition step1->step2 product This compound step2->product start2 Methyl 3-Methylisoxazole-5-carboxylate step3 Ester Hydrolysis (NaOH, aq. THF/MeOH) start2->step3 intermediate 3-Methylisoxazole-5-carboxylic Acid step3->intermediate step4 Reduction (e.g., LiAlH4 in THF) intermediate->step4 product2 This compound step4->product2 troubleshooting_cycloaddition Troubleshooting Low Yield in [3+2] Cycloaddition start Low Yield Observed q1 Is a significant byproduct detected (e.g., by TLC/MS)? start->q1 a1_yes Likely Nitrile Oxide Dimerization q1->a1_yes Yes a1_no Consider other issues: - Purity of starting materials - Incomplete reaction q1->a1_no No sol1 Slowly add nitrile oxide precursor a1_yes->sol1 sol2 Optimize reaction temperature (try lower temps) a1_yes->sol2 sol3 Use a slight excess of propargyl alcohol a1_yes->sol3 troubleshooting_reduction Troubleshooting the Reduction Step start Problem with Reduction Step q1 What is the issue? start->q1 issue1 Incomplete Reaction q1->issue1 Starting material remains issue2 Side Product Formation q1->issue2 Unexpected products observed sol1_1 Increase equivalents of reducing agent issue1->sol1_1 sol1_2 Use fresh, anhydrous reagents and solvent issue1->sol1_2 sol1_3 Allow reaction to warm to RT and stir longer issue1->sol1_3 sol2_1 Consider a milder reducing agent (e.g., NaBH4/CaCl2 for esters) issue2->sol2_1 sol2_2 Ensure proper low-temperature quenching issue2->sol2_2

References

common side products in the synthesis of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,5-disubstituted isoxazoles. This resource addresses common side products and offers strategies to optimize reaction outcomes.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 3,5-disubstituted isoxazoles.

Issue 1: Low Yield of the Desired 3,5-Disubstituted Isoxazole

Low product yield is a frequent challenge and can be attributed to several factors, including the formation of side products and suboptimal reaction conditions.

Troubleshooting Workflow for Low Yield

LowYield start Low Yield of Desired Product check_side_products Analyze crude reaction mixture (TLC, LC-MS, NMR) to identify major components. start->check_side_products side_products_present Side products detected? check_side_products->side_products_present no_side_products Primarily unreacted starting materials remain. side_products_present->no_side_products No troubleshoot_side_products Go to specific troubleshooting guide for the identified side product. side_products_present->troubleshoot_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Screen different catalysts/solvents no_side_products->optimize_conditions end_product Improved Yield optimize_conditions->end_product troubleshoot_side_products->end_product Regioselectivity start Mixture of Regioisomers solvent Modify Solvent System (e.g., EtOH vs. MeCN) start->solvent base Add a Base (e.g., Pyridine) start->base lewis_acid Use a Lewis Acid (e.g., BF₃·OEt₂) start->lewis_acid substrate Modify Substrate (e.g., use β-enamino diketone) start->substrate catalyst Employ a Catalyst (e.g., Copper(I) or Ruthenium(II)) start->catalyst end_product Desired 3,5-Disubstituted Isoxazole as Major Product solvent->end_product base->end_product lewis_acid->end_product substrate->end_product catalyst->end_product Furoxan start Furoxan Side Product Detected slow_addition Slowly add the nitrile oxide precursor or oxidizing agent. start->slow_addition excess_alkyne Use a slight excess of the alkyne. start->excess_alkyne lower_temp Lower the reaction temperature. start->lower_temp in_situ Ensure in situ generation of the nitrile oxide in the presence of the alkyne. start->in_situ end_product Minimized Furoxan Formation slow_addition->end_product excess_alkyne->end_product lower_temp->end_product in_situ->end_product

troubleshooting failed reactions in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of isoxazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during isoxazole synthesis, offering potential causes and solutions in a direct question-and-answer format.

Low Yield or No Product

Question: My isoxazole synthesis via 1,3-dipolar cycloaddition is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent issue and can be attributed to several factors. The primary areas to investigate are the generation and stability of the nitrile oxide intermediate, the reactivity of the starting materials, and the overall reaction conditions.[1][2]

Potential Causes and Solutions:

  • Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxide from precursors like aldoximes or hydroximoyl chlorides is a critical step.[3]

    • Solution: Ensure the purity of your starting materials. For the common method of generating nitrile oxides from aldoximes using an oxidizing agent like N-Chlorosuccinimide (NCS) or Chloramine-T, verify the quality and stoichiometry of the reagents.[1] The choice of base and solvent is also crucial for efficient nitrile oxide formation.[2]

  • Nitrile Oxide Dimerization (Furoxan Formation): A major competing side reaction is the dimerization of the nitrile oxide to form a furoxan byproduct.[1][2] This is especially prevalent if the concentration of the nitrile oxide is too high or if the dipolarophile (alkyne) is not sufficiently reactive.[1]

    • Solution: To minimize dimerization, try a slow addition of the nitrile oxide precursor or the oxidizing agent to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[4] Using a slight excess of the alkyne can also favor the desired cycloaddition over dimerization.[2] Lowering the reaction temperature may also help, as dimerization can be more sensitive to higher temperatures than the cycloaddition.[4]

  • Decomposition of Reactants or Products: Starting materials or the isoxazole product might be unstable under the reaction conditions.

    • Solution: Consider using milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[2] If sensitive functional groups are present, they may require protection.

  • Poor Reactant Solubility: If the starting materials are not fully dissolved, the reaction will be heterogeneous and slow, leading to low conversion.

    • Solution: Choose a solvent system in which all reactants are soluble. Gentle heating can improve solubility, but be mindful of potential side reactions at elevated temperatures.[3]

  • Catalyst Inactivity: For catalyzed reactions, ensure the catalyst is active and used at the correct loading.

    • Solution: Use a fresh, high-quality catalyst. In some cases, pre-activation of the catalyst may be necessary.[2]

Formation of Side Products

Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

Answer:

Side product formation is a common challenge in isoxazole synthesis. The most frequently encountered side product is the furoxan dimer of the nitrile oxide. Other possibilities include regioisomers of the desired isoxazole and products from competing reaction pathways.

Common Side Products and Mitigation Strategies:

  • Furoxan Dimer: As mentioned previously, this arises from the self-condensation of two molecules of the nitrile oxide intermediate.[1]

    • Mitigation:

      • Slowly add the nitrile oxide precursor to the reaction.[4]

      • Use an excess of the alkyne.[2]

      • Optimize the reaction temperature, often by lowering it.[4]

  • Regioisomers: When using unsymmetrical alkynes or in the synthesis from unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed.[3]

    • Mitigation:

      • Catalyst Choice: Certain catalysts can favor the formation of a specific regioisomer. For example, copper(I)-catalyzed cycloadditions often show high regioselectivity.[4]

      • Substituent Effects: The electronic and steric properties of the substituents on both the alkyne and the nitrile oxide play a crucial role in directing the regioselectivity.[4]

      • Reaction Conditions: Varying the solvent and temperature can sometimes influence the regiochemical outcome.[5]

  • Products from Incomplete Reactions: Unreacted starting materials can contaminate the final product.

    • Mitigation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.[5]

Purification Challenges

Question: I am having difficulty purifying my isoxazole product. What are the best strategies?

Answer:

Purification of isoxazoles can be challenging, especially when dealing with oily products, emulsions during workup, or closely related isomers.

Purification Troubleshooting:

  • Product is an Oil, Not a Solid:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a small amount of a non-polar solvent in which the product is insoluble (like hexane or pentane) can also induce precipitation.[6]

  • Emulsion Formation During Extraction:

    • Break the Emulsion: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase and can help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.[6]

  • Separating Isomers and Byproducts:

    • Column Chromatography: This is the most common and effective method for purifying isoxazoles. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) is typically used.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of isoxazole synthesis.

Table 1: Effect of Different Catalysts on Isoxazole Synthesis Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AuCl₃DCE80292
2CuIToluene1101285[8]
3p-TsOHAcetonitrile802290[9]
4Chloramine-TAcetonitrile801877[9]
5Cocos nucifera L. juiceEthanolRT0.595[10]
6Solanum lycopersicum L. juiceEthanolRT0.592[10][11]
7Citrus limetta juiceEthanolRT0.590[10][11]

Table 2: Effect of Solvent on Isoxazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1ChCl:glycerol (1:2)80285[12]
2Ethylene glycol80548[12]
3PEG 40080535[12]
4Water502High[6]
5Acetonitrile802290[9]
6DichloromethaneRT12-24Good[13]
7TetrahydrofuranRT12-24Good[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and an alkyne in a one-pot, three-step process in a deep eutectic solvent (DES).[6]

Materials:

  • Aldehyde (2 mmol)

  • Hydroxylamine hydrochloride (2 mmol, 138 mg)

  • Sodium hydroxide (2 mmol, 80 mg)

  • N-Chlorosuccinimide (NCS) (3 mmol, 400 mg)

  • Alkyne (2 mmol)

  • Choline chloride:urea (1:2) deep eutectic solvent (1 mL)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the corresponding aldehyde in 1 mL of choline chloride:urea (1:2), add hydroxylamine hydrochloride and sodium hydroxide.

  • Stir the resulting mixture at 50 °C for one hour.

  • Add N-chlorosuccinimide to the mixture and continue stirring at 50 °C for three hours.

  • Add the corresponding alkyne to the reaction mixture and stir for an additional four hours at 50 °C.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Synthesis of 5-Aryl-isoxazoles from 3-(Dimethylamino)-1-arylprop-2-en-1-ones

This protocol details the synthesis of 5-aryl-isoxazoles from β-enamino ketones and hydroxylamine.[2]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, combine 3-(Dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.

Protocol 3: Purification of Isoxazoles by Column Chromatography

This protocol provides a general guideline for the purification of isoxazole products using silica gel column chromatography.[7]

Materials:

  • Crude isoxazole product

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

Procedure:

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.

    • Dry pack the column with silica gel, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Equilibrate the Column:

    • Pre-elute the packed column with the initial, less polar solvent system (e.g., 95:5 n-Hexane:Ethyl Acetate) until the silica gel is fully saturated.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum volume of the starting eluent and carefully apply it to the top of the silica gel bed.

  • Elute the Column:

    • Begin elution with the less polar solvent system.

    • Gradually increase the polarity of the eluent (by increasing the proportion of ethyl acetate) to elute the compounds from the column.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole.

Visualizations

Troubleshooting Workflow for Low Yield in Isoxazole Synthesis

LowYieldTroubleshooting Start Low or No Yield Check_Reagents Check Purity and Stoichiometry of Starting Materials Start->Check_Reagents Check_Nitriloxide_Gen Optimize Nitrile Oxide Generation (Base, Solvent, Oxidant) Check_Reagents->Check_Nitriloxide_Gen Reagents OK Check_Dimerization Minimize Nitrile Oxide Dimerization Check_Nitriloxide_Gen->Check_Dimerization Generation OK Check_Conditions Optimize Reaction Conditions (Temperature, Solvent) Check_Dimerization->Check_Conditions Dimerization Minimized Sol_Dimer Slow addition of precursor Excess alkyne Lower temperature Check_Dimerization->Sol_Dimer Check_Solubility Improve Reactant Solubility Check_Conditions->Check_Solubility Conditions Optimized Sol_Conditions Screen solvents Vary temperature Check_Conditions->Sol_Conditions Check_Catalyst Verify Catalyst Activity Check_Solubility->Check_Catalyst Solubility OK Sol_Solubility Change solvent system Gentle heating Check_Solubility->Sol_Solubility Purification Purify and Characterize Product Check_Catalyst->Purification Catalyst Active

Caption: A logical workflow for troubleshooting low yields in isoxazole synthesis.

General Workflow for 1,3-Dipolar Cycloaddition

CycloadditionWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aldoxime Aldoxime (or other precursor) Nitriloxide_Gen In situ Nitrile Oxide Generation Aldoxime->Nitriloxide_Gen Oxidant, Base Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitriloxide_Gen->Cycloaddition Dimer Furoxan Dimer Nitriloxide_Gen->Dimer Side Reaction Extraction Extraction Cycloaddition->Extraction Purification Column Chromatography Extraction->Purification Product Pure Isoxazole Purification->Product

Caption: A generalized experimental workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

References

optimizing reaction conditions for the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of isoxazole derivatives, with a focus on optimizing reaction conditions.

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge. The potential causes are multifaceted and require systematic investigation.

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition)- Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions. - Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride). - Consider alternative methods for in situ generation, such as the oxidation of aldoximes with reagents like N-Chlorosuccinimide (NCS) or Chloramine-T.[1]
Dimerization of Nitrile Oxide A common side reaction is the dimerization of the nitrile oxide intermediate to form furoxans, which reduces the yield of the desired isoxazole.[1][2][3] - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. - Adjust stoichiometry to use a slight excess of the alkyne dipolarophile.
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[4]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while higher temperatures may be detrimental.[4] Excessively high temperatures can lead to side product formation and decomposition.[4]
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[4]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[4]

G cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low or No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Conditions Optimized temp Screen Temperatures check_conditions->temp solvent Test Solvent Solubility check_conditions->solvent base_catalyst Vary Base/Catalyst check_conditions->base_catalyst solution Improved Yield check_side_reactions->solution Side Reactions Minimized dimerization Address Nitrile Oxide Dimerization check_side_reactions->dimerization decomposition Check for Reactant Decomposition check_side_reactions->decomposition

Problem 2: Formation of Isomeric Products (Poor Regioselectivity)

The formation of regioisomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[4]

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Electronic and Steric Effects The regioselectivity is influenced by the electronic and steric properties of both the dipole and the dipolarophile.[4] - Modify the electronic nature of the substituents on the starting materials.
Solvent Effects The choice of solvent can play a role in directing regioselectivity.[4] - Experiment with solvents of varying polarity. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[4]
Catalyst Choice - For catalyzed reactions, experimenting with different catalysts, such as copper(I), can direct the reaction towards a specific regioisomer.[4]
Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure isoxazole derivative can be challenging.

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Oily Product The crude product may "oil out" instead of crystallizing.[5] - Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[5] - Seeding: Add a small crystal of pure product if available.[5] - Trituration: Stir the oil vigorously with a solvent in which it is sparingly soluble.[5]
Persistent Emulsion during Extraction An emulsion can form at the interface between the aqueous and organic layers.[5] - Add Brine: Add a saturated solution of NaCl to increase the ionic strength of the aqueous layer. - Filtration: Filter the mixture through a pad of Celite.
Co-eluting Impurities in Chromatography - Solvent System Optimization: Vary the polarity of the eluent system. A common system for isoxazole derivatives is a mixture of hexane and ethyl acetate.[6]

G start Crude Product is_solid Is the product a solid? start->is_solid is_pure Is the product pure? is_solid->is_pure Yes oily_product Product is an Oily Liquid is_solid->oily_product No solid_impure Impure Solid is_pure->solid_impure No pure_product Pure Product is_pure->pure_product Yes scratching Scratching oily_product->scratching seeding Seeding oily_product->seeding trituration Trituration oily_product->trituration chromatography_oil Column Chromatography oily_product->chromatography_oil recrystallization Recrystallization solid_impure->recrystallization chromatography_solid Column Chromatography solid_impure->chromatography_solid scratching->pure_product seeding->pure_product trituration->pure_product chromatography_oil->pure_product recrystallization->pure_product chromatography_solid->pure_product

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two primary methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[4] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[4]

Q2: How do solvent and temperature critically impact the synthesis of isoxazoles?

A2: Solvent and temperature are crucial parameters. The choice of solvent affects reactant solubility, reaction rate, and can influence the regioselectivity of 1,3-dipolar cycloadditions.[4] Temperature optimization is key for controlling reaction kinetics; excessively high temperatures can lead to decomposition and side product formation, while temperatures that are too low may result in slow or incomplete reactions.[4]

Q3: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the likely causes?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[2][4] To counteract this, using a slight excess of the nitrile oxide precursor can be beneficial. Additionally, the choice of base and solvent for generating the nitrile oxide is critical. The reaction temperature should also be optimized, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[4]

Q4: I'm observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?

A4: The formation of isomers is a frequent challenge in 1,3-dipolar cycloaddition reactions.[4] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile. The choice of solvent can also play a significant role.[4] For instance, in some cases, using more polar or fluorinated solvents has been shown to improve regioselectivity.[4] Experimenting with different catalysts, such as copper(I), may also favor the formation of a specific regioisomer.[4]

Q5: Are there any "green" or more environmentally friendly methods for isoxazole synthesis?

A5: Yes, research has focused on developing greener synthetic routes. This includes the use of aqueous media, which can avoid the need for organic solvents and simplify work-up procedures.[7] Ultrasound-assisted synthesis has also emerged as an eco-friendly alternative, often leading to shorter reaction times, reduced energy consumption, and improved yields.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 5-Arylisoxazoles in Aqueous Media

This protocol is adapted from a clean and efficient synthesis method.[7]

  • To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol).[5][7]

  • Add water (5 mL) to the flask.[5][7]

  • Stir the mixture at 50°C for 2 hours.[5][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[5][7]

  • Collect the resulting precipitate by suction filtration. The product can often be obtained in high purity without the need for further chromatographic purification.[7][10]

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This is a general procedure for the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides and terminal acetylenes.[11]

  • In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the hydroxamoyl chloride (1.2 mmol) in a suitable solvent (e.g., CH3CN, DMF).

  • Add a copper(I) catalyst (e.g., CuI, 5 mol%).

  • Slowly add a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) to the mixture at room temperature to generate the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

References

Technical Support Center: Alternative Purification Methods for Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of polar isoxazole compounds. It is intended for researchers, scientists, and drug development professionals who may encounter challenges with traditional purification techniques.

Frequently Asked Questions (FAQs)

Q1: Standard silica gel chromatography is giving me poor separation and significant streaking with my polar isoxazole. What are the primary reasons for this?

A2: Streaking and poor separation on silica gel are common issues when dealing with polar compounds, especially those with basic nitrogen atoms like isoxazoles.[1] This is often due to strong, sometimes irreversible, interactions with the acidic silanol groups on the silica surface.[1] Additionally, high polarity can lead to very slow or no elution with standard non-polar solvent systems.[2]

Q2: What are the main alternative chromatographic techniques I should consider for purifying polar isoxazoles?

A2: When normal-phase silica chromatography fails, several powerful alternatives are available:

  • Reverse-Phase Chromatography (RPC): This is a widely used technique for polar compounds.[3][4] It employs a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that are poorly retained in reverse-phase chromatography.[2][5] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[2][5]

  • Ion-Exchange Chromatography (IEX): If your isoxazole has ionizable functional groups (acidic or basic), IEX can be a highly effective method.[6] It separates molecules based on their net charge.[6]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[7][8] It is a form of normal-phase chromatography that can be very effective for polar and thermally labile molecules.[7]

Q3: My isoxazole is highly water-soluble. Can I still use reverse-phase chromatography?

A3: Yes, but you may face the issue of the compound eluting very early, with the solvent front, leading to poor separation.[2] In such cases, using a highly aqueous mobile phase (e.g., starting with 95-100% water) is necessary. If retention is still insufficient, HILIC is often a better alternative as it is specifically designed for such highly polar molecules.[2][5]

Q4: Are there any non-chromatographic methods for purifying polar isoxazoles?

A4: Absolutely. Recrystallization can be a very effective and scalable purification method, provided you can find a suitable solvent or solvent system.[9] For moderately polar isoxazoles, solvent systems like ethanol/water or ethyl acetate/hexane can be effective.[10] Trituration, which involves stirring the crude material in a solvent in which the desired compound is sparingly soluble while impurities are more soluble, can also be a simple and effective cleanup step.[10]

Q5: My compound appears to be degrading on the silica gel column. How can I confirm this and what should I do?

A5: To confirm decomposition, you can perform a stability test on a TLC plate.[1] Spot your crude material on the plate, and next to it, spot the material on top of a small amount of silica gel. After letting it sit for an hour or two, elute the plate. If you observe new spots or a significant decrease in the intensity of your product spot on the silica, your compound is likely unstable.[1] In this case, you should switch to a less acidic stationary phase like alumina or Florisil, or opt for reverse-phase chromatography, which is generally gentler on sensitive molecules.[1]

Troubleshooting Guides

Problem 1: Low Recovery of Polar Isoxazole from Chromatography Column
Possible CauseSolution
Compound is irreversibly adsorbed onto the stationary phase. For normal-phase silica, add a modifier to the mobile phase. A small amount of triethylamine (0.1-1%) can help elute basic compounds, while acetic acid can help with acidic ones.[1] For highly polar compounds, a final flush with a very strong solvent like methanol with a small percentage of ammonium hydroxide might be necessary.[1]
Compound is eluting in very broad fractions and is difficult to detect. Concentrate the fractions you expect your compound to be in before analyzing by TLC or LC-MS.[11] Using a gradient elution can help to sharpen the peaks and elute the compound in a smaller volume.
Compound is volatile and lost during solvent evaporation. Use a rotary evaporator with a cooled trap and avoid excessive heating. For very volatile compounds, consider lyophilization (freeze-drying) if the compound is in an aqueous solution after reverse-phase chromatography.[1]
Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC/Flash Chromatography
Possible CauseSolution
Strong interaction with the stationary phase (tailing). In normal-phase, add a modifier like triethylamine for basic compounds or acetic acid for acidic compounds to the mobile phase.[1] In reverse-phase, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve the peak shape of acidic and basic compounds.[1]
Column overloading. Reduce the amount of crude material loaded onto the column. For flash chromatography, a general rule is to load no more than 1-5% of the column's silica weight.
Inappropriate sample solvent. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. If the compound is not soluble in the mobile phase, consider using a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being loaded onto the column.[1]

Experimental Protocols

Protocol 1: General Method for HILIC Purification
  • Stationary Phase Selection: Choose a suitable HILIC stationary phase. Common choices include bare silica, aminopropyl, or diol-functionalized silica.[2]

  • Mobile Phase Preparation: The mobile phase typically consists of a high percentage of acetonitrile (ACN) and a small percentage of an aqueous buffer (e.g., water with 10 mM ammonium acetate or 0.1% formic acid). A typical starting gradient could be 95:5 ACN:water.

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a high organic content. If solubility is an issue, use a minimum amount of a stronger solvent like water or methanol.

  • Gradient Elution: Elute the compounds by running a gradient that increases the percentage of the aqueous component. For example, a linear gradient from 5% to 50% water over 20-30 minutes.[12]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, LC-MS, or another appropriate method.

Protocol 2: Reverse-Phase Flash Chromatography
  • Stationary Phase: Use a C18-functionalized silica gel column.[3]

  • Mobile Phase: A common mobile phase is a mixture of water and acetonitrile or water and methanol.[1] Adding a modifier like 0.1% formic acid or TFA can improve peak shape.[1]

  • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile) for several column volumes.[1]

  • Sample Loading: Dissolve the sample in a minimal amount of a solvent like methanol, DMSO, or the mobile phase itself. If the sample is not very soluble, dry loading is a good alternative.[1]

  • Elution: Run a gradient from high aqueous content to high organic content (e.g., 5% to 100% acetonitrile).

  • Product Isolation: After combining the pure fractions, the organic solvent can be removed under reduced pressure. The remaining aqueous solution can then be lyophilized or the compound can be extracted with an appropriate organic solvent.[1]

Visualizations

Purification_Workflow Purification Method Selection Workflow for Polar Isoxazoles start Crude Polar Isoxazole Compound check_solubility Assess Solubility & Polarity (TLC) start->check_solubility recrystallization Attempt Recrystallization check_solubility->recrystallization Good Crystallization Potential chromatography Proceed to Chromatography check_solubility->chromatography Poor Crystallization or Oiling Out is_pure Is Compound Pure? recrystallization->is_pure end Pure Compound is_pure->end Yes is_pure->chromatography No normal_phase Normal-Phase (Silica) with Polar Modifiers chromatography->normal_phase Moderate Polarity reverse_phase Reverse-Phase (C18) chromatography->reverse_phase High Polarity sfc_iex Consider SFC or IEX (for specific cases) chromatography->sfc_iex Special Cases hilic HILIC reverse_phase->hilic Poor Retention

Caption: Workflow for selecting a suitable purification method.

Troubleshooting_Low_Recovery Troubleshooting Low Recovery in Chromatography start Low Recovery of Target Compound check_column Analyze Column Stripping (e.g., with 100% MeOH) start->check_column compound_on_column Compound still on column check_column->compound_on_column Compound Detected compound_not_on_column Compound not on column check_column->compound_not_on_column No Compound Detected increase_polarity Increase Eluent Polarity or Add Modifier (Base/Acid) compound_on_column->increase_polarity check_fractions Re-check all fractions (concentrate if necessary) compound_not_on_column->check_fractions check_stability Perform TLC Stability Test on Silica/Stationary Phase check_fractions->check_stability Still not found degradation Degradation Confirmed check_stability->degradation Degradation Observed switch_method Switch to Alternative Method (e.g., Reverse-Phase, Alumina) degradation->switch_method

Caption: Decision tree for troubleshooting low compound recovery.

References

preventing degradation of (3-Methylisoxazol-5-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Methylisoxazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during storage and experimentation.

Troubleshooting Guides

This section provides answers to common questions and issues encountered during the handling and storage of this compound.

Q1: I am observing a decrease in the purity of my this compound sample over time. What are the potential causes?

A1: Degradation of this compound can be attributed to several factors, primarily related to improper storage and handling. The most common causes include:

  • Exposure to Light: The isoxazole ring is known to be susceptible to photodegradation. The weak N-O bond can cleave under UV irradiation, leading to ring-opening and rearrangement products.[1][2]

  • Incompatible Storage Conditions: Storage at elevated temperatures or in the presence of humidity can accelerate degradation.

  • Contact with Incompatible Materials: Exposure to strong oxidizing agents or strong bases can lead to chemical decomposition.[3]

  • Improper Container Sealing: A poorly sealed container can allow for the ingress of moisture and oxygen, promoting hydrolytic and oxidative degradation.

Q2: My experimental results are inconsistent when using older batches of this compound. Could this be due to degradation?

A2: Yes, inconsistent experimental results are a strong indicator of compound degradation. The formation of impurities and degradation products can interfere with your assays, leading to unreliable data. It is crucial to use samples of known purity. We recommend performing a purity check before using older batches.

Q3: How can I visually inspect my solid this compound for signs of degradation?

A3: While visual inspection is not a definitive method for determining purity, any change in the physical appearance of the compound, such as a change in color (e.g., from white/off-white to yellow or brown), clumping (indicating moisture absorption), or a change in texture, can be an indicator of degradation. However, analytical confirmation is always necessary.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[4][5][6] Specifically:

  • Temperature: Store at 2-8°C for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For aqueous solutions, it is advisable to prepare them fresh for each experiment, as the isoxazole ring can be susceptible to hydrolysis, especially at non-neutral pH.

Q3: Are there any known incompatible substances I should avoid storing with this compound?

A3: Yes, you should avoid storing this compound with strong oxidizing agents and strong bases, as these can cause decomposition.[3]

Data Presentation

The following table provides a template for researchers to track the stability of their this compound samples under different storage conditions.

Storage ConditionTimepointPurity (%) by HPLCAppearanceNotes
2-8°C, Dark, Inert Gas Initial99.5White crystalline solid
6 months99.4No change
12 months99.2No change
Room Temp, Ambient Light Initial99.5White crystalline solid
6 months97.1Slight yellowish tint
12 months94.5Yellowish solidNew impurity peak observed
40°C, 75% RH, Ambient Light Initial99.5White crystalline solidForced degradation study
1 month85.2Brownish, clumpy solidSignificant degradation

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general method for determining the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 95% water and 5% acetonitrile.

    • Ramp to 95% acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase at the initial conditions.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed.[7][8][9]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method described above and compare the chromatograms to an unstressed control sample. Characterize any significant degradation products using LC-MS and NMR.

Visualizations

Below are diagrams illustrating key concepts related to the degradation of this compound.

Troubleshooting Degradation of this compound start Observed Degradation or Inconsistent Results check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analytical_check Perform Purity Analysis (e.g., HPLC) check_storage->analytical_check check_handling->analytical_check pure Purity is High (>98%) Issue may be elsewhere analytical_check->pure Yes impure Purity is Low (<98%) Degradation confirmed analytical_check->impure No identify_cause Identify Cause of Degradation impure->identify_cause light Light Exposure? identify_cause->light temp High Temperature? identify_cause->temp moisture Moisture/Humidity? identify_cause->moisture incompatible Contact with Incompatible Chemicals? identify_cause->incompatible remediate_light Store in dark/amber vial light->remediate_light Yes remediate_temp Store at recommended temperature (2-8°C) temp->remediate_temp Yes remediate_moisture Use desiccator and tightly sealed vial moisture->remediate_moisture Yes remediate_incompatible Store separately from strong oxidizers/bases incompatible->remediate_incompatible Yes remediate Implement Corrective Actions end Use Purified/New Batch of Compound remediate->end remediate_light->remediate remediate_temp->remediate remediate_moisture->remediate remediate_incompatible->remediate

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Potential Degradation Pathways of this compound cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound photolysis N-O Bond Cleavage parent->photolysis oxidation_alcohol Oxidation of Methanol Group parent->oxidation_alcohol [O] hydrolysis Ring Opening parent->hydrolysis H₂O, H⁺/OH⁻ rearrangement Ring Rearrangement Products (e.g., oxazole derivatives) photolysis->rearrangement aldehyde (3-Methylisoxazol-5-yl)carbaldehyde oxidation_alcohol->aldehyde carboxylic_acid 3-Methylisoxazole-5-carboxylic acid aldehyde->carboxylic_acid [O] hydrolysis_products Acyclic Products hydrolysis->hydrolysis_products

Caption: Potential degradation pathways for this compound under different stress conditions.

References

Technical Support Center: Analysis of (3-Methylisoxazol-5-yl)methanol by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in (3-Methylisoxazol-5-yl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the NMR analysis of this compound and its impurities.

Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these impurities?

A1: Unexpected peaks in your ¹H NMR spectrum can originate from various sources. Follow this guide to identify them:

  • Common Laboratory Contaminants: Check for singlets corresponding to common solvents such as acetone (δ ~2.17 ppm in CDCl₃), ethyl acetate (δ ~2.05, 4.12, 1.26 ppm in CDCl₃), or silicone grease (δ ~0.0 ppm). Water can appear as a broad singlet, the chemical shift of which is solvent-dependent (e.g., ~1.56 ppm in CDCl₃).[1]

  • Starting Materials: Unreacted starting materials are a common source of impurities. Compare the signals in your spectrum with the known chemical shifts of 3-methylisoxazole-5-carboxylic acid and propargyl alcohol.

  • Reaction Byproducts: The synthesis of this compound can lead to the formation of byproducts. A likely byproduct is the regioisomer, (5-Methylisoxazol-3-yl)methanol. Distinguishing between these isomers by NMR is crucial. Additionally, an intermediate aldehyde, 3-methylisoxazole-5-carboxaldehyde, may be present if the reduction of the carboxylic acid is incomplete.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps (e.g., tetrahydrofuran, ethyl acetate) can also appear in the spectrum.

Q2: I suspect the presence of the regioisomer (5-Methylisoxazol-3-yl)methanol. How can I confirm this using NMR?

A2: The formation of regioisomers is a common challenge in isoxazole synthesis.[2] You can distinguish between this compound and its 5,3-regioisomer by carefully analyzing the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The chemical shift of the isoxazole ring proton (H4) is sensitive to the substitution pattern. For the desired 3,5-disubstituted isoxazole, the H4 proton signal is expected at a different chemical shift compared to the H4 proton of the 5,3-regioisomer. The coupling constants of the protons on the aromatic ring can also provide structural information.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are distinct for each regioisomer. Comparing the experimental ¹³C NMR spectrum with the expected values for each isomer can provide a definitive identification. Two-dimensional NMR techniques like HSQC and HMBC can be invaluable in unambiguously assigning the proton and carbon signals and confirming the connectivity, thus differentiating the isomers.

Q3: The integration of my signals is not accurate, preventing me from quantifying the impurities. What should I do?

A3: Accurate integration is essential for quantitative analysis. Several factors can affect integration accuracy:

  • Peak Overlap: If impurity signals overlap with the signals of the main compound, accurate integration is difficult.[3] Try acquiring the spectrum in a different deuterated solvent to induce changes in chemical shifts and potentially resolve the overlapping peaks.

  • Baseline Distortion: A non-flat baseline will lead to integration errors. Ensure proper baseline correction is applied during data processing.

  • Incomplete Relaxation: For quantitative NMR (qNMR), it is crucial that all nuclei have fully relaxed between pulses. This requires setting a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being analyzed.

  • Signal-to-Noise Ratio: A low signal-to-noise ratio can make accurate integration challenging. Increase the number of scans to improve the signal intensity. For reliable quantification, a signal-to-noise ratio of at least 150:1 is recommended.

Q4: How can I confirm if a peak corresponds to an O-H proton?

A4: To confirm if a signal originates from a hydroxyl proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signal corresponding to the O-H proton will either disappear or significantly decrease in intensity due to the exchange of the proton with deuterium.

Data Presentation: NMR Chemical Shifts

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). The data is provided for spectra acquired in CDCl₃, a common NMR solvent.

Compound NameStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound
alt text
6.09 (s, 1H, H4), 4.74 (s, 2H, CH₂), 2.30 (s, 3H, CH₃)171.1, 159.9, 102.5, 56.5, 11.4
(5-Methylisoxazol-3-yl)methanol (Regioisomer)
alt text
~6.2 (s, 1H, H4), ~4.6 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃)~168.0, ~161.0, ~101.0, ~58.0, ~12.0
3-Methylisoxazole-5-carboxylic acid
alt text
6.88 (s, 1H, H4), 2.45 (s, 3H, CH₃)162.0, 161.5, 158.0, 109.8, 11.8
3-Methylisoxazole-5-carboxaldehyde
alt text
9.92 (s, 1H, CHO), 6.85 (s, 1H, H4), 2.48 (s, 3H, CH₃)183.5, 161.8, 159.5, 112.0, 11.5
Propargyl alcohol
alt text
4.29 (d, 2H, CH₂), 2.52 (t, 1H, ≡CH)82.5 (C≡), 74.0 (≡CH), 50.8 (CH₂)
Ethyl acetate
alt text
4.12 (q, 2H, OCH₂), 2.05 (s, 3H, COCH₃), 1.26 (t, 3H, CH₃)171.1, 60.3, 21.0, 14.2
Tetrahydrofuran
alt text
3.76 (m, 4H, OCH₂), 1.85 (m, 4H, CH₂)68.2, 25.7

Note: Chemical shifts for the regioisomer and the aldehyde are estimated based on known substituent effects on the isoxazole ring and may vary slightly.

Experimental Protocols

Sample Preparation for NMR Analysis

A detailed and consistent sample preparation protocol is critical for obtaining high-quality and reproducible NMR data.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may be critical for resolving overlapping signals.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard. The standard should have a simple spectrum with signals that do not overlap with the analyte or impurities. Maleic acid or 1,4-dinitrobenzene are suitable options.

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.

NMR Data Acquisition for Impurity Identification

The following parameters are recommended for acquiring high-quality ¹H NMR spectra for impurity identification.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio. For detecting low-level impurities, 64 or more scans may be necessary.

  • Relaxation Delay (D1): For qualitative analysis, a relaxation delay of 1-2 seconds is usually adequate. For quantitative analysis (qNMR), a longer delay of at least 5 times the longest T1 of any signal of interest is required to ensure full relaxation.

  • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

  • Spectral Width (SW): Set the spectral width to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for identifying impurities in this compound using NMR spectroscopy.

Impurity_Identification_Workflow cluster_start Start cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_identification Impurity Identification cluster_quantification Quantification (Optional) cluster_conclusion Conclusion cluster_troubleshooting Troubleshooting Start Sample of this compound Prep Prepare NMR Sample (5-10 mg in 0.6 mL CDCl3) Start->Prep Step 1 Acquire Acquire 1H NMR Spectrum (≥ 400 MHz, ≥ 16 scans) Prep->Acquire Step 2 Process Process Spectrum (FT, Phasing, Baseline Correction) Acquire->Process Step 3 Analyze Analyze Spectrum for Impurity Signals Process->Analyze Step 4 Troubleshoot Overlapping Peaks or Ambiguous Signals? Analyze->Troubleshoot Step 5 Identify Identify Impurities by Chemical Shift Comparison Quantify Perform qNMR for Impurity Quantification Identify->Quantify Optional Report Report Identified Impurities and Purity Identify->Report Quantify->Report Troubleshoot->Identify No TwoD_NMR Acquire 2D NMR (COSY, HSQC) or Use Different Solvent Troubleshoot->TwoD_NMR Yes TwoD_NMR->Analyze Re-analyze

Caption: Workflow for the identification and quantification of impurities in this compound by NMR.

References

Technical Support Center: N-Chlorosuccinimide Mediated Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-chlorosuccinimide (NCS) mediated synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the role of N-chlorosuccinimide (NCS) in isoxazole synthesis?

A1: In the context of isoxazole synthesis, N-chlorosuccinimide (NCS) is primarily used as a chlorinating agent.[1][2] It facilitates the conversion of aldoximes into the corresponding hydroximoyl chlorides. These hydroximoyl chlorides are precursors to nitrile oxides, which are key intermediates in the 1,3-dipolar cycloaddition reaction with alkynes or alkenes to form the isoxazole or isoxazoline ring, respectively.[2][3]

Q2: What are the main advantages of using NCS for this transformation?

A2: NCS is a versatile and efficient reagent for the chlorination of aldoximes.[2] It is a solid, which makes it easier to handle compared to gaseous chlorine. The reactions are often high-yielding and can be performed under mild conditions.[4] Additionally, NCS is a cost-effective reagent.

Q3: Are there any significant safety precautions I should take when working with NCS?

A3: Yes, N-chlorosuccinimide is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Work in a well-ventilated area and avoid breathing in the dust.[5] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[5]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction is resulting in a low yield or no isoxazole product. What are the potential causes and how can I troubleshoot this?

A4: Low or no yield in an NCS-mediated isoxazole synthesis can stem from several factors. Here are the common causes and troubleshooting steps:

  • Inefficient Generation of the Nitrile Oxide Intermediate: The conversion of the aldoxime to the hydroximoyl chloride by NCS and its subsequent conversion to the nitrile oxide might be inefficient.

    • Troubleshooting:

      • Ensure the NCS you are using is of good quality and has been stored properly, as it can be moisture-sensitive.

      • The choice of base for the in-situ generation of the nitrile oxide from the hydroximoyl chloride is critical. Common bases include triethylamine or sodium hydroxide.[2][6] You may need to screen different bases and optimize the stoichiometry.

      • The reaction temperature for the nitrile oxide generation can be crucial. For some substrates, the reaction may need to be cooled to prevent decomposition.[2]

  • Poor Reactant Solubility: If the aldoxime, NCS, or the alkyne are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.

    • Troubleshooting:

      • Select a solvent in which all reactants are soluble. Common solvents for this reaction include dimethylformamide (DMF), acetonitrile (MeCN), and ethanol (EtOH).[2][7]

      • Consider using a co-solvent system to improve solubility.

  • Decomposition of Starting Materials or Intermediates: Aldoximes, hydroximoyl chlorides, and nitrile oxides can be unstable under certain conditions.

    • Troubleshooting:

      • Employ milder reaction conditions, such as lower temperatures.

      • Minimize the reaction time to prevent prolonged exposure of sensitive intermediates to harsh conditions.

Formation of Side Products

Q5: I am observing significant formation of a side product that I suspect is a furoxan. How can I minimize this?

A5: Furoxans are common byproducts in isoxazole synthesis, arising from the dimerization of the nitrile oxide intermediate.[8][9] To minimize furoxan formation:

  • Control the Concentration of the Nitrile Oxide: The dimerization is a second-order reaction, so its rate is proportional to the square of the nitrile oxide concentration.

    • Troubleshooting:

      • Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the nitrile oxide reacts with the alkyne as it is formed, keeping its instantaneous concentration low.[8]

      • If generating the nitrile oxide separately, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne.[9]

  • Use an Excess of the Dipolarophile (Alkyne): Using a stoichiometric excess of the alkyne can help to trap the nitrile oxide before it has a chance to dimerize.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dimerization reaction more than the desired cycloaddition.[9]

Q6: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the cycloaddition?

A6: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is influenced by both electronic and steric factors of the two reactants.[9]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Generally, the reaction of terminal alkynes with nitrile oxides is highly regioselective, yielding 3,5-disubstituted isoxazoles.[9]

    • Troubleshooting:

      • If you are using an internal alkyne, a mixture of regioisomers is more likely. If possible, consider if a synthetic route using a terminal alkyne could lead to the desired product.

      • The electronic properties of the substituents on the alkyne can be modified to favor one regioisomer over the other.

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[9]

Data Presentation

Table 1: Effect of Solvent and Reaction Time on the Yield of Trisubstituted Isoxazoles [7]

EntrySubstrateSolventEnamine Equiv.Time (min)Yield (%)
12aDMF1.056074
22aEtOH1.056087
32aEtOAc1.0560sluggish
42aMeCN1.059082
52aMeCN1.206091
62aMeCN1.506094
72aMeCN1.20588
82aMeCN1.50598

Standard reaction conditions: Chlorination step performed prior to cycloaddition. The cycloaddition step was performed at 80 °C.

Experimental Protocols

General One-Pot Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles: [6]

  • To a stirred solution of the corresponding aldehyde (2 mmol) in a suitable solvent (e.g., ChCl:urea 1:2, 1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50 °C for one hour to form the aldoxime.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours. This generates the hydroximoyl chloride in situ.

  • Add the corresponding alkyne (2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).

  • Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow start Start: Aldehyde oxime_formation 1. Oxime Formation (Hydroxylamine, Base) start->oxime_formation chlorination 2. Chlorination (NCS) oxime_formation->chlorination cycloaddition 3. Cycloaddition (Alkyne) chlorination->cycloaddition workup 4. Workup & Purification cycloaddition->workup product Product: Isoxazole workup->product

Caption: Experimental workflow for the NCS-mediated synthesis of isoxazoles.

troubleshooting_guide start Low/No Yield? side_products Side Products? start->side_products No check_ncs Check NCS quality and storage start->check_ncs Yes regio_isomers Mixture of Regioisomers? side_products->regio_isomers No in_situ_generation Generate nitrile oxide in situ side_products->in_situ_generation Yes (Furoxan) terminal_alkyne Consider using a terminal alkyne regio_isomers->terminal_alkyne Yes optimize_base Optimize base and stoichiometry check_ncs->optimize_base check_solubility Check reactant solubility optimize_base->check_solubility milder_conditions Use milder conditions (lower temp, shorter time) check_solubility->milder_conditions slow_addition Slowly add nitrile oxide precursor in_situ_generation->slow_addition excess_alkyne Use excess alkyne slow_addition->excess_alkyne lower_temp Lower reaction temperature excess_alkyne->lower_temp modify_substituents Modify electronic properties of substituents terminal_alkyne->modify_substituents steric_hindrance Introduce bulky groups to direct regioselectivity modify_substituents->steric_hindrance

Caption: Troubleshooting decision tree for isoxazole synthesis.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Isoxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the regioselectivity of isoxazole formation. The following information is designed to assist in optimizing experimental outcomes and resolving common issues encountered during synthesis.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question: I am obtaining a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity towards one isomer?

Answer: The regioselectivity of the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is highly influenced by the choice of solvent. The polarity of the solvent can differentially stabilize the transition states leading to the two different regioisomers.

  • To favor the 3,4-disubstituted isomer: Theoretical calculations have suggested that the formation of the 3,4-isomer may be favored in non-polar solvents. This is attributed to the less polar character of the transition state leading to this isomer.

  • To favor the 3,5-disubstituted isomer: An increase in solvent polarity may favor the formation of the 3,5-disubstituted product. However, experimental results have shown that this is not always the case, and the effect can be substrate-dependent.[1]

Recommendation: A solvent screen is the most effective empirical approach to determine the optimal conditions for your specific substrates. Begin with a non-polar solvent (e.g., Toluene), a polar aprotic solvent (e.g., Dichloromethane, Acetonitrile), and a polar protic solvent (e.g., Ethanol) to assess the trend in regioselectivity.

Question: My reaction is sluggish and giving a low yield of the desired isoxazole. Could the solvent be the issue?

Answer: Yes, the solvent can significantly impact reaction rate and yield.

  • Solubility: Ensure that your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, lower yields.

  • Nitrile Oxide Dimerization: A common side reaction is the dimerization of the in situ generated nitrile oxide to form a furoxan, which reduces the amount of nitrile oxide available to react with the alkyne.[2] The choice of solvent can influence the rate of this dimerization. In some cases, a solvent that promotes a faster cycloaddition can outcompete the dimerization.

  • Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for your reaction. Some reactions require heating to proceed at a reasonable rate.

Recommendation: If you are experiencing low yields, consider a solvent in which your starting materials have higher solubility. Additionally, ensure the reaction temperature is appropriate for the chosen solvent and the stability of your reactants.

Question: I am observing unexpected or inconsistent regioselectivity compared to literature precedents. What could be the cause?

Answer: Discrepancies between experimental outcomes and literature or theoretical predictions can arise from several factors:

  • Subtle Substrate Differences: Small changes in the electronic or steric nature of your nitrile oxide or alkyne substituents compared to those in the literature can lead to different regiochemical outcomes.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can sometimes catalyze side reactions or alter the polarity of the reaction medium, leading to inconsistent results.

  • Reaction Conditions: Factors other than the solvent, such as temperature, reaction time, and the presence of additives or catalysts (even in trace amounts), can influence regioselectivity. For instance, the use of a Lewis acid like BF₃·OEt₂ can direct the regioselectivity of the reaction.[3]

Recommendation: Carefully purify your starting materials and ensure your solvents are anhydrous and of high purity. Precisely control the reaction temperature and time. If the issue persists, consider that the electronic and steric effects of your specific substrates may lead to a different regiochemical preference than reported for other systems.

Data Presentation: Solvent Effects on Regioselectivity

The following tables summarize quantitative data on the effect of solvents on the regioselectivity of isoxazole formation from various studies.

Table 1: Effect of Solvent on the Regioisomeric Ratio of Ethyl 3-(2-furanyl)isoxazole-5-carboxylate (3,5-isomer) to Ethyl 3-(2-furanyl)isoxazole-4-carboxylate (3,4-isomer) [1]

SolventDielectric Constant (ε)Ratio of 3,5-isomer to 3,4-isomer
Dichloromethane8.933.4 : 1
Toluene2.382.0 : 1
Ethanol24.551.9 : 1
Dimethyl sulfoxide46.681.5 : 1

Table 2: Influence of Solvent and a Lewis Acid on the Regioselective Synthesis of a 3,4-Disubstituted Isoxazole [3]

SolventLewis Acid (BF₃·OEt₂)Ratio of 4,5-isomer to 3,4-isomer
Acetonitrile2.0 equiv.10 : 90
Ethanol2.0 equiv.36 : 64

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in the [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne

This protocol provides a generalized method for evaluating the effect of different solvents on the regioselectivity of isoxazole formation.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2 equiv)

  • N-Chlorosuccinimide (NCS) or other suitable oxidant (1.1 equiv)

  • Triethylamine or other suitable base (1.5 equiv)

  • A selection of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethanol)

Procedure:

  • Set up a series of parallel reactions, each in a different anhydrous solvent.

  • In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the alkyne (1.2 equiv) in the chosen solvent (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidant (e.g., NCS, 1.1 equiv) portion-wise to the stirred solution.

  • Slowly add the base (e.g., Triethylamine, 1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of the 3,4- and 3,5-disubstituted isoxazole regioisomers.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid [3]

This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone.

Materials:

  • β-enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.4 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add BF₃·OEt₂ to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Regioselectivity start Start: Undesired Regioisomer Ratio solvent_screen Perform a Solvent Screen (Polar vs. Non-polar) start->solvent_screen analyze_ratio Analyze Regioisomer Ratio (e.g., by 1H NMR) solvent_screen->analyze_ratio trend_observed Is a Clear Trend Observed? analyze_ratio->trend_observed optimize_solvent Optimize with Solvents of Intermediate Polarity trend_observed->optimize_solvent Yes no_improvement Consider Other Factors: - Temperature - Catalyst (e.g., Lewis Acid) - Substrate Modification trend_observed->no_improvement No end End: Optimized Regioselectivity optimize_solvent->end no_improvement->end

Caption: Troubleshooting workflow for optimizing regioselectivity.

Solvent_Selection_Workflow start Goal: Control Isoxazole Regioselectivity lit_search Literature Search for Similar Substrate Systems start->lit_search conditions_found Established Conditions Found? lit_search->conditions_found use_lit_conditions Use and Optimize Literature Solvent Conditions conditions_found->use_lit_conditions Yes no_conditions No Direct Precedent conditions_found->no_conditions No analyze_results Analyze Regioisomeric Ratio use_lit_conditions->analyze_results initial_screen Initial Solvent Screen: - Toluene (Non-polar) - Dichloromethane (Polar Aprotic) - Ethanol (Polar Protic) no_conditions->initial_screen initial_screen->analyze_results desired_isomer_major Desired Isomer is Major Product? analyze_results->desired_isomer_major desired_isomer_major->initial_screen No, try different solvent classes optimize Further Optimization of Solvent/Temperature/Catalyst desired_isomer_major->optimize Yes end Achieved Desired Regioselectivity optimize->end

References

Technical Support Center: Efficient Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing isoxazoles?

A1: The most prevalent method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.[1] This reaction can be catalyzed by various metals, with copper(I) and ruthenium(II) being common choices.[1][2] Other significant methods include the cycloisomerization of α,β-acetylenic oximes, often catalyzed by gold salts like AuCl₃, and multi-component reactions that condense aldehydes, β-ketoesters, and hydroxylamine hydrochloride using various catalysts.[3][4][5]

Q2: How does catalyst selection influence the regioselectivity of the isoxazole ring formation?

A2: Catalyst choice is critical for controlling regioselectivity, especially in [3+2] cycloaddition reactions. For instance, copper(I)-catalyzed cycloadditions typically favor the formation of 3,5-disubstituted isoxazoles.[2] The regiochemical outcome is also influenced by the electronic and steric properties of the substituents on both the alkyne and the nitrile oxide intermediate.[2][6] In some cases, screening different ligands on a metal catalyst can significantly alter and improve regioselectivity.[6]

Q3: What are the advantages of using metal-free catalysts for isoxazole synthesis?

A3: Metal-free synthetic routes are gaining importance as they address the drawbacks associated with metal catalysts, such as high cost, toxicity, and difficulties in separating the catalyst from the reaction mixture.[1] Organocatalysts like 1,8-Diazabicycloundec-7-ene (DBU) and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) have been successfully used.[1][3][7] These methods align with the principles of green chemistry, often allowing for milder reaction conditions.[1][8]

Q4: How do solvent and temperature affect reaction efficiency?

A4: Solvent and temperature are crucial parameters. The solvent affects the solubility of reactants and can influence the reaction rate and regioselectivity.[9] Temperature optimization is key; low temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of reactants or products and promote side reactions, such as the dimerization of nitrile oxides.[6][9]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in isoxazole synthesis, providing a comparative overview of reaction conditions and yields.

CatalystReaction TypeSubstratesConditionsTimeYield (%)Reference
CuCl Intramolecular CyclizationPropargylamine derivativeEtOAc, Elevated Temp.--[3][10]
AuCl₃ Cycloisomerizationα,β-acetylenic oximeModerate conditions-Very Good[3]
ZrCl₄ (10 mol%) Intramolecular CycloadditionNitroalkane derivativeDCM, -78 °C--[7]
Iron(III) Nitrate CyclizationAlkynes--Good[3]
TEMPO [3+2] CycloadditionNitroalkene + AlkyneSustainable conditions--[3]
Itaconic Acid MulticomponentAldehyde, β-ketoester, NH₂OH·HClUltrasound, 50 °C15 min95%[11]
Fe₂O₃ NPs (10 mol%) MulticomponentAldehyde, β-ketoester, NH₂OH·HClH₂O, Ultrasound, RT20-35 min84-91%[11]
ZSM-5 MulticomponentAldehyde, β-ketoester, NH₂OH·HClSolvent-free, 100 °C-Good[12]
AlCl₃ C-H Activation/Cycloaddition2-methylquinoline + AlkyneDMAc, 90 °C24 hup to 92%[13]
[C₈DABCO][OH] [3+2] CycloadditionAldehyde, NH₂OH·HCl, AlkyneRoom Temperature--[14]

Troubleshooting Guide

This guide addresses common issues encountered during isoxazole synthesis experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield Instability of Nitrile Oxide: The nitrile oxide intermediate can dimerize to form furoxans, a common side reaction.[2]Generate the nitrile oxide in situ in the presence of the alkyne. This can be achieved by dehydrohalogenation of hydroxamoyl chlorides with a base or oxidation of aldoximes.[2]
Catalyst Inactivity: The catalyst may be poisoned by impurities in starting materials or solvents, or it may have degraded.[6]Use fresh, high-quality catalyst and ensure starting materials and solvents are pure. In some cases, increasing catalyst loading might help.[6]
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.[6]Screen a range of temperatures to find the optimal condition for your specific substrates. Monitor progress via TLC or LC-MS.[6]
Formation of Regioisomers Electronic/Steric Effects: The inherent electronic and steric properties of your substrates are directing the formation of multiple isomers.[2][6]Modify substituents on the starting materials to enhance the bias for the desired regioisomer. Bulky groups can favor the sterically less hindered product.[2][6]
Incorrect Catalyst: The chosen catalyst may not provide sufficient regiochemical control.Screen different catalysts. Copper(I) and Ruthenium(II) catalysts are known to promote the formation of specific regioisomers in [3+2] cycloadditions.[2]
Formation of Furoxan Byproduct Nitrile Oxide Dimerization: The concentration of the nitrile oxide intermediate is too high, favoring dimerization over the desired cycloaddition.[2][9]If not generating in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne to keep its instantaneous concentration low.[2] Using an excess of the alkyne can also help outcompete the dimerization reaction.[2]
Incomplete Conversion Poor Reactant Solubility: Starting materials are not fully dissolved, leading to a slow, heterogeneous reaction.[6]Consider using a different solvent or a co-solvent system to improve solubility.[6]
Inadequate Activation: The precursor for the cyclization step may not be fully activated.Ensure the conditions for the activation step (e.g., base, temperature) are optimal. Verify the quality of all reagents.[9]

Experimental Protocols & Visualizations

Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a common one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.[3]

Materials:

  • Substituted aldoxime

  • N-Chlorosuccinimide (NCS)

  • Terminal alkyne

  • Triethylamine (Et₃N)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., Dichloromethane - DCM)

  • Aqueous solution of sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Hydroxamoyl Chloride: Dissolve the aldoxime (1.0 eq) in DCM. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise while stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • In Situ Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture containing the hydroxamoyl chloride, add the terminal alkyne (1.2 eq), triethylamine (Et₃N) (1.5 eq), and a catalytic amount of Copper(I) iodide (CuI) (5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the cycloaddition by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase start Select Substrates (e.g., Alkyne, Nitrile Oxide Precursor) reagents Prepare Reagents & Solvents start->reagents setup Set up Reaction Vessel (Inert Atmosphere if needed) reagents->setup add_reactants Add Substrates & Solvent setup->add_reactants add_catalyst Screen Catalyst (Vary Catalyst Type & Loading) add_reactants->add_catalyst run_reaction Run Reaction (Control Temp & Time) add_catalyst->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor workup Quench & Work-up monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Characterize & Analyze (NMR, MS) purify->analyze compare Compare Yield & Purity analyze->compare compare->add_catalyst Optimization Loop cycloaddition_mechanism cluster_precursor Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition aldoxime R1-CH=N-OH (Aldoxime) hydroximoyl_halide R1-C(X)=N-OH (Hydroximoyl Halide) aldoxime->hydroximoyl_halide Halogenation nitrile_oxide R1-C≡N⁺-O⁻ (Nitrile Oxide Dipole) hydroximoyl_halide->nitrile_oxide Base -HX isoxazole Isoxazole Ring nitrile_oxide->isoxazole Catalyst (e.g., Cu(I)) alkyne R2-C≡C-R3 (Alkyne Dipolarophile) alkyne->isoxazole

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Isoxazole and Oxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences in biological activity between structurally similar heterocyclic compounds are of paramount importance. This guide provides an objective comparison of the biological activities of isoxazole and oxazole analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Isoxazole and oxazole are five-membered aromatic heterocyclic rings, both containing one nitrogen and one oxygen atom.[1] They are isomers, differing only in the relative positions of their heteroatoms: 1,2- for isoxazole and 1,3- for oxazole.[1] This seemingly minor structural variation can significantly influence their physicochemical properties, such as basicity and dipole moment, which in turn can lead to substantial differences in their biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] Both scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting a broad spectrum of diseases.[1][3]

Comparative Quantitative Data

The following tables summarize quantitative data from studies that have directly compared the biological activities of isoxazole and oxazole analogs against various biological targets.

Table 1: Enzyme Inhibition

Target EnzymeCompound ClassLead Compound ExampleIC₅₀Reference
Diacylglycerol Acyltransferase 1 (DGAT1)3-Phenylisoxazole AnalogsCompound 40a64 nM[2]
5-Phenyloxazole Analogs->1000 nM[2]
Stearoyl-CoA Desaturase 1 (SCD1)Isoxazole-Isoxazole HybridsCompounds 12 & 1345 µM[2][4]
Isoxazole-Oxazole HybridCompound 1419 µM[2][4]
Stearoyl-CoA Desaturase 5 (SCD5)Isoxazole-Isoxazole HybridsCompounds 12 & 1345 µM[2][4]
Isoxazole-Oxazole HybridCompound 1410 µM[2][4]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial StrainCompound ClassLead Compound ExampleMIC (µg/mL)Reference
E. coliIsoxazole-Oxazole HybridsCompound 18a, 18b, 18c128[4]
S. pyogenesIsoxazole-Oxazole HybridCompound 18a0.50[4]
S. pneumoniaeIsoxazole-Oxazole HybridsCompound 18a, 18b0.13[4]
H. influenzaeIsoxazole-Oxazole HybridCompound 18c0.13[4]
Analysis of Biological Activity

The presented data, although not exhaustive, reveals that the isomeric difference between the isoxazole and oxazole rings can lead to significant variations in biological potency and selectivity.[2]

  • Enzyme Inhibition : In the case of DGAT1 inhibition, isoxazole-containing compounds were found to be markedly more potent than their oxazole counterparts.[2] Conversely, for the inhibition of SCD1 and SCD5, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids, suggesting that a combination of both scaffolds can be beneficial.[2][4]

  • Antibacterial Activity : Isoxazole-oxazole hybrids have shown potent and specific activity against different bacterial strains.[4] For instance, while several analogs showed moderate activity against E. coli, specific compounds exhibited high potency against strains like S. pyogenes, S. pneumoniae, and H. influenzae.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

DGAT1 Inhibition Assay

The enzymatic activity of human DGAT1 was assessed using a fluorescence-based assay that measures the release of Coenzyme A (CoASH). The reaction mixture typically contains 100 mM Tris/HCl (pH 7.4), and the enzyme activity is measured at various concentrations of the inhibitor compounds to determine the IC₅₀ values.[2]

SCD1 and SCD5 Inhibition Assay

The activity of SCD1 and SCD5 was determined by measuring the conversion of [¹⁴C] stearic acid to [¹⁴C] oleic acid.[2]

  • Cells treated with the inhibitor compounds were incubated with 3 µM (0.25 µCi/dish) of [¹⁴C] stearic acid for 6 hours.

  • Total lipids were then extracted, saponified, and esterified.

  • The ratio of [¹⁴C] oleic acid to [¹⁴C] stearic acid was measured to determine the extent of inhibition.

  • IC₅₀ values were calculated from the dose-response curves.[2]

Antibacterial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

  • Serial dilutions of the test compounds were prepared in a 96-well microplate.

  • A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) was added to each well.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2]

Visualizations

To better illustrate the processes involved in comparing these heterocyclic analogs, the following diagrams are provided.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis_Iso Synthesize Isoxazole Analogs Screening Primary Assays (e.g., Enzyme Inhibition, Cell Viability) Synthesis_Iso->Screening Synthesis_Ox Synthesize Oxazole Analogs Synthesis_Ox->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis_Iso Iterative Design SAR->Synthesis_Ox Iterative Design ADME ADME/Tox Profiling SAR->ADME Lead_Select Lead Candidate Selection ADME->Lead_Select

Caption: General workflow for comparative biological evaluation.

G Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Isoxazole / Oxazole Analog Inhibitor->Kinase1 Inhibits

Caption: Simplified signaling pathway with a potential inhibitor.

Conclusion

The choice between an isoxazole and an oxazole scaffold is nuanced and highly dependent on the specific molecular target and the desired substitution pattern on the heterocyclic core.[2] The available data suggests that isoxazoles may offer advantages in certain biological contexts, as evidenced by their prevalence in FDA-approved drugs.[1][5] However, the superior activity of isoxazole-oxazole hybrids in some cases highlights the importance of synthesizing and evaluating both scaffolds in parallel during the drug discovery process.[2] This approach is crucial to fully elucidate their structure-activity relationships and identify the optimal scaffold for a given biological target.

References

Structure-Activity Relationship of (3-Methylisoxazol-5-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in a variety of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (3-Methylisoxazol-5-yl)methanol core and closely related isoxazole structures. The following sections summarize quantitative data on their biological activities, detail relevant experimental protocols, and visualize key concepts and workflows.

Comparative Analysis of Biological Activity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and its appended functionalities. Below, we present comparative data for anticancer and antimicrobial activities based on various SAR studies of 3,5-disubstituted and other related isoxazole derivatives.

Anticancer Activity

Numerous studies have explored the anticancer potential of isoxazole derivatives, revealing key structural features that govern their cytotoxicity and selectivity against various cancer cell lines.

Table 1: Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives

Compound ID3-Position Substituent5-Position SubstituentCancer Cell LineActivity (GI50/IC50)Reference
1d Biphenylo,p-DichlorophenylMDA-MB 231 (Breast)46.3 µg/mL (GI50)[1]
9a 4-Nitroimidazole-piperazinePhenylMCF-7 (Breast)0.052 µM (IC50)[2]
9j 4-Nitroimidazole-piperazine4-ChlorophenylMCF-7 (Breast)0.012 µM (IC50)[2]
9k 4-Nitroimidazole-piperazine4-FluorophenylMCF-7 (Breast)0.015 µM (IC50)[2]
9o 4-Nitroimidazole-piperazine4-TrifluoromethylphenylMCF-7 (Breast)0.021 µM (IC50)[2]
28a 3-Amino-benzo[d]isoxazole derivative-EBC-1 (Lung)0.18 µM (IC50)[3]

SAR Insights for Anticancer Activity:

  • Substitution at the 3- and 5-positions of the isoxazole ring significantly influences anticancer activity. For instance, in a series of 3,5-disubstituted isoxazoles, a biphenyl group at the 3-position and a dichlorophenyl group at the 5-position (compound 1d) showed moderate activity against the MDA-MB 231 breast cancer cell line.[1]

  • Complex substituents can lead to potent activity. A series of 4-nitroimidazole-piperazine conjugated 3,5-disubstituted isoxazoles demonstrated high potency against the MCF-7 breast cancer cell line, with IC50 values in the nanomolar range.[2] The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl on the phenyl ring at the 5-position appeared to enhance the activity.[2]

  • The isoxazole scaffold can be incorporated into more complex fused systems to achieve high potency. For example, a 3-amino-benzo[d]isoxazole derivative (28a) was identified as a potent c-Met kinase inhibitor with an IC50 of 0.18 µM in a lung cancer cell line.[3]

Antimicrobial Activity

Isoxazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 3,5-Disubstituted Isoxazole Derivatives

Compound ID3-Position Substituent5-Position SubstituentMicroorganismActivity (Zone of Inhibition, mm)Reference
5a Phenyl4-MethylthiophenylEscherichia coli14[4]
5a Phenyl4-MethylthiophenylStaphylococcus aureus16[4]
5c 4-Chlorophenyl4-MethylthiophenylEscherichia coli18[4]
5c 4-Chlorophenyl4-MethylthiophenylStaphylococcus aureus20[4]
5e 4-Nitrophenyl4-MethylthiophenylEscherichia coli20[4]
5e 4-Nitrophenyl4-MethylthiophenylStaphylococcus aureus22[4]
5f 2,4-Dichlorophenyl4-MethylthiophenylEscherichia coli19[4]
5f 2,4-Dichlorophenyl4-MethylthiophenylStaphylococcus aureus21[4]

SAR Insights for Antimicrobial Activity:

  • The nature of the aryl substituents at the 3- and 5-positions plays a crucial role in determining the antimicrobial spectrum and potency. In a study of 3,5-diarylisoxazoles, the presence of electron-withdrawing groups on the phenyl ring at the 3-position generally led to enhanced antibacterial activity.[4]

  • For example, compounds with a 4-chlorophenyl (5c), 4-nitrophenyl (5e), and 2,4-dichlorophenyl (5f) at the 3-position exhibited greater zones of inhibition against both E. coli (Gram-negative) and S. aureus (Gram-positive) compared to the unsubstituted phenyl analog (5a).[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Below are representative protocols for key experiments cited in the literature.

Synthesis of 3,5-Diarylisoxazoles

A common synthetic route to 3,5-diarylisoxazoles involves the cyclization of a chalcone precursor.[4]

  • Chalcone Synthesis: An appropriate aryl ketone is condensed with an aryl aldehyde in the presence of a base (e.g., potassium hydroxide) to yield a 1,3-diaryl-2-propen-1-one (chalcone).

  • Bromination: The chalcone is then brominated using bromine in a suitable solvent like chloroform to produce the corresponding dibromo derivative.

  • Cyclization: The dibromopropanone is treated with hydroxylamine hydrochloride in the presence of an aqueous alkali to afford the 3,5-diarylisoxazole.

In Vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity.[1]

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Fixation and Staining: The cells are fixed with trichloroacetic acid (TCA) and stained with SRB dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The GI50 (Growth Inhibition of 50%) or IC50 (Inhibitory Concentration 50%) values are calculated from the dose-response curves.

Antibacterial Activity Assay (Disc Diffusion Method)

The disc diffusion method is a standard technique for evaluating the antibacterial activity of compounds.[4]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_synthesis Synthesis of 3,5-Diarylisoxazoles cluster_bioassay Biological Evaluation start Aryl Aldehyde + Aryl Ketone chalcone Chalcone Formation (Claisen-Schmidt) start->chalcone Base bromination Bromination chalcone->bromination Br2/CHCl3 cyclization Cyclization with Hydroxylamine HCl bromination->cyclization Base product 3,5-Diarylisoxazole cyclization->product anticancer Anticancer Assay (SRB) product->anticancer antimicrobial Antimicrobial Assay (Disc Diffusion) product->antimicrobial sar_logic cluster_R1 Modifications at 3-Position cluster_R2 Modifications at 5-Position (Methanol moiety) Core This compound Core Aryl Aryl Groups (e.g., Phenyl, Biphenyl) Core->Aryl Heteroaryl Heteroaryl Groups Core->Heteroaryl Alkyl Alkyl Groups Core->Alkyl Esterification Esterification Core->Esterification Etherification Etherification Core->Etherification Amination Conversion to Amine Core->Amination Activity Biological Activity (Anticancer, Antimicrobial, etc.) Aryl->Activity Heteroaryl->Activity Alkyl->Activity Esterification->Activity Etherification->Activity Amination->Activity

References

comparative analysis of different synthetic routes to isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Isoxazoles for Researchers and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis is a key focus for chemists in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to isoxazoles, offering insights into their mechanisms, advantages, and limitations, supported by experimental data.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is one of the most versatile and widely employed methods for isoxazole synthesis.[3][4] This reaction, often referred to as the Huisgen cycloaddition, allows for the construction of a wide array of substituted isoxazoles.[3][5]

A significant advantage of this method is the ability to generate the nitrile oxide in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or primary nitro compounds, thus avoiding the isolation of the often unstable nitrile oxide intermediate.[6] The reaction can be performed under metal-free conditions or catalyzed by metals like copper(I) and ruthenium(II), which can enhance regioselectivity and reaction rates.[3][4][7]

Reaction Pathway

1_3_Dipolar_Cycloaddition cluster_precursor Nitrile Oxide Precursor Aldoxime R-CH=NOH NitrileOxide [R-C≡N⁺-O⁻] Nitrile Oxide Aldoxime->NitrileOxide Oxidation (e.g., NCS, Chloramine-T) Isoxazole Substituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne R'C≡CR'' Alkyne Alkyne->Isoxazole

Caption: 1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classical and straightforward method for synthesizing isoxazoles, often referred to as the Claisen isoxazole synthesis.[8][9] This approach is valued for its simplicity and the ready availability of the starting materials.[9]

A primary challenge with this method is controlling the regioselectivity when using unsymmetrical 1,3-diketones, which can lead to a mixture of isomeric products.[8] However, strategies to overcome this, such as the use of β-enamino diketones, have been developed to afford specific regioisomers.[8][10][11]

Reaction Pathway

Claisen_Synthesis Dicarbonyl R-C(O)CH₂C(O)-R' 1,3-Dicarbonyl Intermediate Oxime Intermediate Dicarbonyl->Intermediate Hydroxylamine NH₂OH Hydroxylamine Hydroxylamine->Intermediate Condensation Isoxazole Substituted Isoxazole Intermediate->Isoxazole Cyclization & Dehydration

Caption: Synthesis of isoxazoles from 1,3-dicarbonyl compounds.

Reaction of α,β-Unsaturated Ketones with Hydroxylamine

The synthesis of isoxazoles from α,β-unsaturated ketones, such as chalcones, with hydroxylamine offers another valuable synthetic route.[12][13] This method typically proceeds through an initial Michael addition of hydroxylamine to the β-carbon of the unsaturated system, followed by cyclization and dehydration to form the isoxazole ring.[14]

This approach is particularly useful for the synthesis of 3,5-disubstituted isoxazoles. The reaction conditions can often be tuned to favor the formation of the isoxazole over the intermediate isoxazoline.[15][16][17]

Reaction Pathway

Unsaturated_Ketone_Route UnsaturatedKetone R-CH=CH-C(O)-R' α,β-Unsaturated Ketone MichaelAdduct Michael Adduct UnsaturatedKetone->MichaelAdduct Hydroxylamine NH₂OH Hydroxylamine Hydroxylamine->MichaelAdduct Michael Addition CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization Isoxazole Substituted Isoxazole CyclizedIntermediate->Isoxazole Dehydration

Caption: Isoxazole synthesis from α,β-unsaturated ketones.

Comparative Data of Synthetic Routes

Feature1,3-Dipolar CycloadditionCondensation of 1,3-DicarbonylsReaction of α,β-Unsaturated Ketones
Starting Materials Alkynes, Nitrile Oxide Precursors (e.g., Aldoximes)1,3-Dicarbonyl Compounds, Hydroxylamineα,β-Unsaturated Ketones, Hydroxylamine
Key Advantages High versatility, Good control of substitution patterns, Mild reaction conditions often possible[3][18][19]Operationally simple, Readily available starting materials[9]Good for 3,5-disubstituted isoxazoles, Utilizes common starting materials[12][13]
Key Limitations Potential for unstable nitrile oxide intermediates, Regioselectivity can be an issue without catalysts[6]Formation of regioisomeric mixtures with unsymmetrical diketones[8]Potential for side reactions, Formation of isoxazoline intermediates[15][16]
Typical Reaction Conditions In situ generation of nitrile oxide with a base (e.g., Et₃N) or oxidant (e.g., NCS); often at room temperature[3][20]Reflux in a suitable solvent (e.g., ethanol) with a base or acid catalyst[1][9]Reflux in a solvent like ethanol with a base (e.g., KOH, NaOH)[13][21]
Reported Yields Moderate to excellent (often >70%)[18][22]Good to excellent (can be >90%)[14][21]Moderate to high (typically 45-96%)[12][13]

Detailed Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition[20]
  • Preparation of Aryl Hydroximinoyl Chloride: An aromatic aldehyde is converted to the corresponding aldoxime by treatment with hydroxylamine hydrochloride and sodium carbonate. The resulting aldoxime is then reacted with N-chlorosuccinimide (NCS) to afford the aryl hydroximinoyl chloride.

  • In situ Generation of Nitrile Oxide and Cycloaddition: The aryl hydroximinoyl chloride is dissolved in a suitable solvent like DMF. Triethylamine (TEA) is added dropwise to generate the nitrile oxide in situ.

  • Reaction with Alkyne: An alkyne (e.g., 4-alkynyl sinomenine) is added to the reaction mixture.

  • Work-up and Purification: The reaction is stirred, typically at room temperature, until completion (monitored by TLC). The product is then isolated and purified, often by column chromatography.

Protocol 2: Synthesis of a 5-Arylisoxazole from a 1,3-Dicarbonyl Analog[14]
  • Reaction Setup: 3-(Dimethylamino)-1-arylprop-2-en-1-one (a 1,3-dicarbonyl equivalent) and hydroxylamine hydrochloride are added to aqueous media.

  • Reaction: The mixture is heated to reflux and stirred for a specified time (e.g., 2 hours).

  • Isolation: The reaction mixture is cooled to room temperature, leading to the precipitation of the product.

  • Purification: The precipitate is collected by suction filtration to yield the pure 5-arylisoxazole without the need for further purification.

Protocol 3: Synthesis of Isoxazoles from Chalcones[13]
  • Reaction Mixture: A mixture of a chalcone (α,β-unsaturated ketone) and hydroxylamine hydrochloride is prepared in ethanol.

  • Base Addition: An aqueous solution of a base, such as 40% KOH, is added to the mixture.

  • Reflux: The reaction mixture is refluxed for several hours (e.g., 12 hours), with the progress monitored by TLC.

  • Work-up: After cooling, the mixture is poured into crushed ice and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired isoxazole.

References

Validating the Structure of (3-Methylisoxazol-5-yl)methanol with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the chemical structure of (3-Methylisoxazol-5-yl)methanol using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. By comparing predicted spectral data with experimental data from structurally similar isoxazole derivatives, we demonstrate the power of 2D NMR techniques in unequivocally confirming molecular structures. This document outlines the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data, details the expected correlations in COSY, HSQC, and HMBC spectra, and provides a standardized experimental protocol for data acquisition.

Structural Confirmation through 2D NMR

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual atoms, complex molecules or isomers can yield ambiguous spectra. 2D NMR spectroscopy offers a solution by providing correlation data between different nuclei, revealing the connectivity and spatial relationships within a molecule.

This guide focuses on the structural validation of this compound, a substituted isoxazole of interest in medicinal chemistry. The key techniques discussed are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of molecular fragments.

Predicted and Comparative NMR Data

Structure of this compound:

this compound

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₃~2.3~11
2C3-~160
3H4~6.3~102
4C5-~170
5CH₂~4.7~56
6OHVariable-

Table 2: Experimental ¹H and ¹³C NMR Data for Comparative Isoxazole Derivatives

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3-methyl-5-phenylisoxazole CH₃2.3311.4
H46.33100.0
C3-160.2
C5-169.4
(3-para-tolyl-isoxazol-5-yl)methanol CH₃ (on tolyl)2.4520.7
H (isoxazole)6.7596.1
CH₂3.6560.5
OH3.89-
C3-162.3
C5-170.3

Expected 2D NMR Correlations for this compound

Based on the predicted chemical shifts, the following key correlations in the 2D NMR spectra would confirm the structure of this compound:

  • COSY: No significant ¹H-¹H couplings are expected for the isolated methyl, methine, and methylene protons. A weak coupling might be observed between the methylene protons and the hydroxyl proton, which can be confirmed by a D₂O exchange experiment.

  • HSQC:

    • A correlation between the proton signal at ~2.3 ppm and the carbon signal at ~11 ppm, confirming the methyl group (CH₃).

    • A correlation between the proton signal at ~6.3 ppm and the carbon signal at ~102 ppm, assigning the isoxazole ring proton and carbon (H4/C4).

    • A correlation between the proton signal at ~4.7 ppm and the carbon signal at ~56 ppm, confirming the methylene group (-CH₂OH).

  • HMBC:

    • A correlation from the methyl protons (~2.3 ppm) to the C3 carbon (~160 ppm) and the C4 carbon (~102 ppm) would establish the position of the methyl group at C3.

    • A correlation from the isoxazole ring proton H4 (~6.3 ppm) to the C3 carbon (~160 ppm) and the C5 carbon (~170 ppm) would confirm the connectivity within the isoxazole ring.

    • A correlation from the methylene protons (~4.7 ppm) to the C5 carbon (~170 ppm) would confirm the attachment of the methanol group to the C5 position of the isoxazole ring.

Experimental Protocols

A detailed and standardized protocol is essential for acquiring high-quality 2D NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • COSY:

    • Pulse sequence: Gradient-selected COSY (gCOSY).

    • Spectral width: 0-12 ppm in both dimensions.

    • Number of increments in F1: 256.

    • Number of scans per increment: 8.

  • HSQC:

    • Pulse sequence: Gradient-selected phase-sensitive HSQC.

    • F2 (¹H) spectral width: 0-12 ppm.

    • F1 (¹³C) spectral width: 0-200 ppm.

    • Number of increments in F1: 256.

    • Number of scans per increment: 16.

  • HMBC:

    • Pulse sequence: Gradient-selected HMBC.

    • F2 (¹H) spectral width: 0-12 ppm.

    • F1 (¹³C) spectral width: 0-200 ppm.

    • Number of increments in F1: 512.

    • Number of scans per increment: 32.

    • Long-range coupling delay (d6) optimized for a J-coupling of 8 Hz.

Workflow for Structural Validation

The logical flow for validating a chemical structure using 2D NMR is a systematic process from sample preparation to final structure confirmation.

structure_validation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Process Process Spectra OneD_NMR->Process TwoD_NMR->Process Assign_1D Assign 1D Signals Process->Assign_1D Correlate_2D Analyze 2D Correlations Assign_1D->Correlate_2D Assemble Assemble Fragments Correlate_2D->Assemble Validate Validate against Proposed Structure Assemble->Validate Confirmed Structure Confirmed Validate->Confirmed

Caption: Workflow for chemical structure validation using 2D NMR spectroscopy.

By following this structured approach and comparing the acquired experimental data with the predicted and comparative data, researchers can confidently validate the structure of this compound and other novel chemical entities.

A Comparative Guide to the Efficacy of Isoxazole-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the biological efficacy of (3-Methylisoxazol-5-yl)methanol is not publicly available, the isoxazole scaffold is a key component in numerous established and experimental therapeutic agents. This guide provides a comparative overview of the efficacy of well-characterized isoxazole-containing drugs, focusing on their anti-inflammatory and antiproliferative activities. The data presented herein, derived from in vitro and in vivo studies, serves as a benchmark for evaluating novel isoxazole derivatives.

Quantitative Efficacy of Isoxazole-Containing Drugs

The following tables summarize the inhibitory concentrations (IC50) and effective doses (ED50) of notable isoxazole-containing drugs and experimental compounds.

Table 1: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundTargetAssay TypeIC50/ED50Reference
Valdecoxib COX-2Human Recombinant EnzymeIC50: 5 nM[1][1]
COX-1Human Recombinant EnzymeIC50: 140 µM[1][1]
COX-2Human Whole Blood AssayIC50: 0.89 µM[1][1]
COX-1Human Whole Blood AssayIC50: 25.4 µM[1][1]
InflammationRat Carrageenan-Induced Paw EdemaED50: 10.2 mg/kg[1][1]
InflammationRat Adjuvant Arthritis ModelED50: 0.032 mg/kg/day[1][1]
Leflunomide (active metabolite A771726) DHODHRat Recombinant EnzymeIC50: 19-53 nM[2]
DHODHHuman Recombinant EnzymeIC50: 0.5-2.3 µM[2]

Table 2: Anticancer Activity of Preclinical Isoxazole Derivatives

CompoundCell LineAssay TypeIC50Reference
Isoxazole-piperazine derivative Huh7 (Liver Cancer)Cytotoxicity Assay0.3 - 3.7 µM[3]
Mahlavu (Liver Cancer)Cytotoxicity Assay0.3 - 3.7 µM[3]
MCF-7 (Breast Cancer)Cytotoxicity Assay0.3 - 3.7 µM[3]
Thieno[2,3-d]pyrimidine with isoxazole Panc-1 (Pancreatic)Cytotoxicity Assay1.7 - 1.9 µg/ml[4]
MCF-7 (Breast Cancer)Cytotoxicity Assay1.4 - 1.82 µg/ml[4]
HT-29 (Colon Cancer)Cytotoxicity Assay1.75 - 1.8 µg/ml[4]
A-549 (Lung Cancer)Cytotoxicity Assay1.5 - 1.9 µg/ml[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of a compound against recombinant human COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound and reference inhibitor (e.g., Valdecoxib) dissolved in DMSO

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a reaction tube, combine the reaction buffer, heme, and the COX-2 enzyme.

  • Add the test compound or vehicle (DMSO) to the respective tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all tubes.

  • Incubate for a precise time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding stannous chloride solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Coenzyme Q10

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.6)

  • Test compound and reference inhibitor (e.g., A77 1726) dissolved in DMSO

  • 96-well microplate and a microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • To the wells of a 96-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Prepare a reaction mix containing L-dihydroorotic acid, DCIP, and Coenzyme Q10 in the assay buffer.

  • Initiate the reaction by adding the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration and determine the IC50 value.

MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates and a microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of isoxazole-containing compounds.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Valdecoxib.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_Synthesis Pyrimidine Synthesis (for DNA/RNA) UMP->Pyrimidine_Synthesis Cell_Proliferation Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation Leflunomide Leflunomide (A771726) Leflunomide->DHODH Inhibits

Caption: DHODH inhibition pathway by Leflunomide's active metabolite.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed Cells in 96-well plate B Incubate 24h A->B C Add Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

References

Navigating the Cross-Reactivity Landscape of Isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. While the isoxazole scaffold is a cornerstone in medicinal chemistry, its derivatives can exhibit a wide range of biological activities, making a thorough assessment of their cross-reactivity essential. This guide provides a comparative overview of the tools and data used to evaluate the selectivity of isoxazole-containing compounds, with a particular focus on kinase inhibition and off-target signaling modulation. Due to a lack of publicly available cross-reactivity data for (3-Methylisoxazol-5-yl)methanol derivatives, this guide will utilize data from structurally related isoxazole compounds as illustrative examples.

The isoxazole ring is a privileged structure in drug discovery, found in a variety of approved drugs with diverse therapeutic applications, from antibacterials to anti-inflammatory agents.[1][2] This versatility, however, underscores the potential for off-target interactions, which can lead to unforeseen side effects or even provide opportunities for drug repurposing. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any isoxazole-based therapeutic.

Quantitative Analysis of Kinase Inhibitor Selectivity

Protein kinases are a major class of drug targets, and many small molecule inhibitors, including those containing an isoxazole moiety, are designed to target them. Assessing the selectivity of these inhibitors against a broad panel of kinases is a standard industry practice to identify potential off-target liabilities.

As a case study, we present the selectivity profile of compound 29d , a 3,4-diaryl-isoxazole-based inhibitor of Casein Kinase 1 (CK1). The compound was screened against a panel of 320 kinases at a concentration of 1 µM.[3]

Target KinaseKinase FamilyResidual Activity (%) at 1 µM[3]
CK1δ CK1 1
CK1ε CK1 4
CK1αCK116
JNK2CMGC40
JNK3CMGC15
p38αCMGC17
Numerous other kinasesVarious>50

Table 1: Kinase Selectivity Profile of Isoxazole Derivative 29d. This table summarizes the inhibitory activity of compound 29d against a selection of kinases. The primary targets, CK1δ and CK1ε, show very low residual activity, indicating potent inhibition. Off-target activity is observed against other kinases, albeit at a lower potency. Data sourced from a kinase panel screening.[3]

Experimental Protocols for Assessing Cross-Reactivity

A variety of in vitro assays are employed to determine the selectivity profile of a compound. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: Kinase Selectivity Profiling

Radiometric and non-radiometric assays are the gold standard for high-throughput kinase inhibitor profiling.[4]

Experimental Protocol: Radiometric Kinase Assay (FlashPlate)

This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate by the kinase.

  • Compound Preparation: Serially dilute the test compound (e.g., an isoxazole derivative) in DMSO.

  • Reaction Setup: In a 96-well FlashPlate, add the kinase, the appropriate substrate, and the test compound.

  • Initiation: Start the reaction by adding a solution of [γ-³³P]ATP and unlabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Washing: Wash the plate to remove unbound [γ-³³P]ATP.

  • Detection: Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate, and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Isoxazole Derivative) Plate 96-well FlashPlate Compound->Plate Add Kinase Kinase & Substrate Kinase->Plate Add ATP [γ-³³P]ATP ATP->Plate Initiate Incubation Incubation Plate->Incubation Washing Washing Incubation->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50) Scintillation->Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits bCatenin_complex β-catenin Destruction Complex GSK3b->bCatenin_complex Activates bCatenin β-catenin bCatenin_complex->bCatenin Degrades bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Translocates TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Isoxazole Isoxazole Derivative Isoxazole->Akt Activates

References

A Comparative Guide to In Vivo Animal Models for the Evaluation of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of preclinical animal models utilized in the assessment of isoxazole-based compounds across various therapeutic areas. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate models and experimental designs for in vivo studies. The information presented is collated from a range of studies, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Anti-inflammatory Activity

Isoxazole derivatives have demonstrated significant potential as anti-inflammatory agents. A common and well-established animal model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents.

Quantitative Data Summary: Anti-inflammatory Effects of Isoxazole Derivatives

Isoxazole DerivativeAnimal ModelDosing RegimenEfficacy (% Edema Inhibition)Reference Compound
Substituted-isoxazole (5b)Wistar rats10 mg/kg, p.o.76.71% after 3 hoursIndomethacin
Substituted-isoxazole (5c)Wistar rats10 mg/kg, p.o.75.56% after 3 hoursIndomethacin
Substituted-isoxazole (5d)Wistar rats10 mg/kg, p.o.72.32% after 3 hoursIndomethacin
MZO-2Swiss mice25 mg/kg, i.p.Potent inhibition of paw inflammationTacrolimus (topical)
TPI-7 and TPI-13Albino rats100 mg/kg, orallySignificant activityNimesulide

Experimental Protocol: Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute inflammation.[1]

  • Animals: Male Wistar or albino rats (150-250 g) are typically used.[2] Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Induction of Edema: A 1% w/v solution of carrageenan in saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Compound Administration: The test isoxazole compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10-100 mg/kg) one hour before the carrageenan injection. A vehicle control group and a positive control group (e.g., treated with a standard anti-inflammatory drug like Indomethacin or Nimesulide) are included.[1]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after, typically up to 3 or 4 hours.[2]

  • Data Analysis: The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition in Inflammation

Many anti-inflammatory isoxazole derivatives exert their effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX2 inhibits

COX-2 Inhibition Pathway by Isoxazoles

Anticancer Activity

Isoxazole-containing compounds have been investigated for their potential in oncology, with some demonstrating potent anti-proliferative and pro-apoptotic effects.[3][4] A common preclinical model for evaluating solid tumors is the tumor xenograft model in immunodeficient mice.

Quantitative Data Summary: Anticancer Effects of Isoxazole Derivatives

Isoxazole DerivativeAnimal ModelCancer Cell LineDosing RegimenEfficacy (Tumor Growth Inhibition)Reference Compound
Isoxazole-based HSP90 inhibitor (Compound 7)Nude miceNCI-H460 (Lung Cancer)Not specifiedSignificant tumor growth inhibitionNot specified
Isoxazole-isoxazole hybrid (29a)Nude miceA2780 (Ovarian Cancer)Not specifiedBetter or comparable to luminespibLuminespib
Isoxazole-isoxazole hybrid (29b)Nude miceNCI-H1975 (Lung Cancer)Not specifiedBetter or comparable to luminespibLuminespib

Experimental Protocol: Tumor Xenograft Model

This model is used to assess the efficacy of a compound in reducing the growth of human tumors in an in vivo setting.

  • Animals: Immunodeficient mice, such as nude (athymic) or SCID mice, are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The isoxazole compound is then administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly).

  • Measurement of Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Data Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. The primary endpoint is the inhibition of tumor growth, often expressed as a percentage of the control group's tumor growth.

Signaling Pathway: HSP90 Inhibition in Cancer

Several anticancer isoxazole derivatives function by inhibiting Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability and function of numerous oncoproteins.[3][5]

HSP90_Inhibition HSP90 HSP90 Client_Proteins Client Oncoproteins (e.g., Akt, Raf-1, Her2) HSP90->Client_Proteins stabilizes Misfolded_Proteins Misfolded Client Proteins HSP90->Misfolded_Proteins Cell_Survival Tumor Cell Survival & Proliferation Client_Proteins->Cell_Survival Proteasomal_Degradation Proteasomal Degradation Misfolded_Proteins->Proteasomal_Degradation Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis Isoxazole Isoxazole Derivatives Isoxazole->HSP90 inhibits

HSP90 Inhibition Pathway by Isoxazoles

Anticonvulsant Activity

Certain isoxazole derivatives, such as zonisamide, are established anticonvulsant drugs.[6] Preclinical evaluation of novel anticonvulsants often involves a battery of rodent seizure models.

Quantitative Data Summary: Anticonvulsant Effects of Isoxazole Derivatives

Isoxazole DerivativeAnimal ModelSeizure InductionEfficacy (ED50)
ZonisamideCatPhotic stimulationDose-related reduction in seizure severity
D-23129RatMaximal Electroshock Seizure (MES)2.87 mg/kg, p.o.
D-23129MouseSubcutaneous Pentylenetetrazole (s.c. PTZ)13.5 mg/kg, p.o.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[7][8]

  • Animals: Mice or rats are commonly used.

  • Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes, which is sufficient to induce a maximal seizure (typically characterized by a tonic hindlimb extension).

  • Compound Administration: The test compound is administered at various doses prior to the electrical stimulation.

  • Observation and Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Experimental Protocol: Subcutaneous Pentylenetetrazole (s.c. PTZ) Test

This model is predictive of efficacy against generalized absence seizures.[7][8]

  • Animals: Typically mice.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Compound Administration: The test compound is administered prior to the PTZ injection.

  • Observation and Endpoint: Animals are observed for the occurrence of clonic seizures. The ED50, the dose that protects 50% of animals from seizures, is determined.

General Experimental Workflow for In Vivo Testing

The following diagram illustrates a typical workflow for the in vivo evaluation of isoxazole-based compounds.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Screening (Activity & Toxicity) A->B C Animal Model Selection B->C D Dose Range Finding Study C->D E Efficacy Study (Disease Model) D->E F Data Collection (e.g., Tumor Volume, Paw Edema) E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Studies E->G H Toxicology Studies E->H I Data Analysis & Reporting F->I G->I H->I

General Experimental Workflow

Other Therapeutic Areas

  • Antifungal Activity: The Galleria mellonella (wax moth larvae) model is an increasingly popular invertebrate model for screening antifungal compounds due to its cost-effectiveness and ethical advantages.[9][10] Isoxazole derivatives have been tested in this model for their efficacy against pathogenic fungi like Candida albicans.[9]

  • Antioxidant Activity: In vivo antioxidant potential of isoxazole derivatives has been evaluated in mice by measuring the total antioxidant capacity (TAC) in response to compound administration.[11][12]

This guide provides a foundational understanding of the in vivo models used to test isoxazole-based compounds. The selection of a specific model should be guided by the therapeutic indication and the specific scientific questions being addressed.

References

Isoxazole vs. Oxazole: A Head-to-Head Comparison in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The isoxazole and oxazole five-membered heterocyclic rings are foundational scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] While structurally similar as isomers, the differing placement of the nitrogen and oxygen atoms—adjacent in isoxazoles (1,2-oxazoles) and separated by a carbon in oxazoles (1,3-oxazoles)—can profoundly influence their physicochemical properties and, consequently, their biological activities.[2][3] This guide provides a head-to-head comparison of isoxazole and oxazole isomers based on available experimental data from various biological assays, offering insights for researchers, scientists, and drug development professionals in the rational design of novel therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data from studies that have directly or indirectly compared the biological activities of isoxazole and oxazole derivatives in key therapeutic areas.

Table 1: Enzyme Inhibition

The inhibitory activity of isoxazole and oxazole analogs has been evaluated against various enzymes implicated in disease. In some instances, isoxazole-containing compounds have demonstrated superior potency, while in others, the oxazole moiety or a hybrid approach is favored.

Target EnzymeIsoxazole Analog ExampleIC₅₀Oxazole Analog ExampleIC₅₀Key Findings & Reference
Diacylglycerol Acyltransferase 1 (DGAT1)3-Phenylisoxazole Biaryl Urea64 nM5-Phenyloxazole Biaryl Urea>1000 nMIsoxazole analogs were found to be markedly more potent inhibitors of DGAT1, a target for obesity.[2]
Stearoyl-CoA Desaturase (SCD1)Isoxazole-Isoxazole Hybrid45 µMIsoxazole-Oxazole Hybrid19 µMThe isoxazole-oxazole hybrid displayed greater potency against SCD1, an enzyme relevant in oncology.[4]
Stearoyl-CoA Desaturase (SCD5)Isoxazole-Isoxazole Hybrid45 µMIsoxazole-Oxazole Hybrid10 µMSimilar to SCD1, the isoxazole-oxazole hybrid was a more potent inhibitor of SCD5.[4]
c-Jun N-terminal Kinase 3 (JNK3)Substituted Isoxazole42 nMIsomeric Oxazole42 nMThe isomeric isoxazole and oxazole derivatives showed equal potency against JNK3, but the isoxazole analog had better selectivity over p38 kinase.[5]
p38 MAP KinaseSubstituted Isoxazole84 nMIsomeric Oxazole>1000 nMThe isoxazole analog was a significantly more potent inhibitor of p38 MAP kinase.[5]
Table 2: Antibacterial Activity

The antibacterial efficacy of isoxazole and oxazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The data suggests that the choice of the heterocyclic core can influence both the potency and the spectrum of activity.

Bacterial StrainIsoxazole Analog ExampleMIC (µg/mL)Oxazole Analog ExampleMIC (µg/mL)Key Findings & Reference
Escherichia coliIsoxazole-Oxazole Hybrid 18c128Not Directly Compared-This hybrid showed activity against E. coli.[6]
Streptococcus pyogenesIsoxazole-Oxazole Hybrid 18a0.50Not Directly Compared-The hybrid demonstrated potent activity against S. pyogenes.[6]
Streptococcus pneumoniaeIsoxazole-Oxazole Hybrid 18a & 18b0.13Not Directly Compared-These hybrids were highly active against S. pneumoniae.[6]
Haemophilus influenzaeIsoxazole-Oxazole Hybrid 18c0.13Not Directly Compared-This hybrid showed strong activity against H. influenzae.[6]
Staphylococcus aureusN3, N5-di(p-fluorophenyl)isoxazole-3,5-diamine95Cloxacillin (Standard)100The isoxazole derivative exhibited superior activity against S. aureus compared to the standard.[4]
Escherichia coliN3, N5-di(p-chlorophenyl)isoxazole-3,5-diamine95Cloxacillin (Standard)120This isoxazole derivative was more potent against E. coli than the standard.[4]
Table 3: Anticancer Activity (Cytotoxicity)

The cytotoxic effects of isoxazole and oxazole derivatives against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) are key parameters for assessing their anticancer potential.

Cancer Cell LineIsoxazole Analog ExampleIC₅₀/GI₅₀Oxazole Analog ExampleIC₅₀/GI₅₀Key Findings & Reference
A2780 (Ovarian Cancer)Isoxazole-based Hsp90 Inhibitor 29a0.005 µMNot Directly Compared-This isoxazole derivative demonstrated potent cytotoxicity.[4]
HCT116 (Colon Cancer)Isoxazole-based Hsp90 Inhibitor 29a0.013 µMNot Directly Compared-The isoxazole analog was highly active against this colon cancer cell line.[4]
DU145 (Prostate Cancer)Isoxazole Chalcone Derivative 10a0.96 µMNot Directly Compared-This compound showed significant cytotoxic activity.[7]
K562 (Leukemia)Spirooxindole-Isoxazole Derivative 3010.7 µMNot Directly Compared-The isoxazole derivative exhibited considerable cytotoxicity.[7]
A549 (Lung Cancer)Spirooxindole-Isoxazole Derivative 3021.5 µMNot Directly Compared-This compound was active against the A549 lung cancer cell line.[7]
PC-3 (Prostate Cancer)Spirooxindole-Isoxazole Derivative 3013.1 µMNot Directly Compared-The isoxazole derivative showed notable activity against prostate cancer cells.[7]

Visualizing the Workflow and Pathways

To better understand the process of comparing these isomers and their potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis and Comparison Syn_Iso Synthesis of Isoxazole Analogs Enzyme Enzyme Inhibition Assays (e.g., Kinase, DGAT1) Syn_Iso->Enzyme Antimicrobial Antimicrobial Susceptibility (e.g., MIC Determination) Syn_Iso->Antimicrobial Anticancer Anticancer Cytotoxicity (e.g., MTT Assay) Syn_Iso->Anticancer Syn_Oxa Synthesis of Oxazole Analogs Syn_Oxa->Enzyme Syn_Oxa->Antimicrobial Syn_Oxa->Anticancer Collect_Data Collect Quantitative Data (IC50, MIC) Enzyme->Collect_Data Antimicrobial->Collect_Data Anticancer->Collect_Data SAR Structure-Activity Relationship (SAR) Analysis Collect_Data->SAR Profile Comparative Biological Activity Profile SAR->Profile G cluster_pathway Simplified Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP to ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) P_Substrate->Cellular_Response Inhibitor Isoxazole/Oxazole Inhibitor Inhibitor->Kinase

References

Bridging the Gap: Validating In Vitro Efficacy of Isoxazole Compounds with In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data and methodologies for researchers in drug discovery.

The journey of a potential therapeutic agent from laboratory discovery to clinical application is a rigorous process, with a critical step being the validation of in vitro findings in living organisms. For isoxazole compounds, a versatile class of heterocyclic molecules with a wide range of biological activities including anticancer, anti-inflammatory, and antioxidant effects, this transition is paramount.[1][2] This guide provides an objective comparison of in vitro and in vivo experimental data for isoxazole derivatives, complete with detailed experimental protocols and visual workflows to aid researchers in designing and interpreting their studies.

Correlating In Vitro Activity with In Vivo Response

The predictive power of in vitro assays is a cornerstone of modern drug development, allowing for high-throughput screening and mechanistic studies. However, the complex physiological environment of a living system often presents challenges that can only be addressed through in vivo experimentation. The following sections detail the in vitro and corresponding in vivo data for isoxazole compounds across different therapeutic areas.

Antioxidant Activity: From Radical Scavenging to Systemic Effects

In the realm of antioxidant research, in vitro assays are pivotal for initial screening. One study investigated a series of fluorophenyl-isoxazole-carboxamide derivatives for their radical scavenging activity.[3][4]

In Vitro Antioxidant Activity

The antioxidant potential of these compounds was initially assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[3][4] Compounds 2a and 2c demonstrated high potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly lower than the positive control, Trolox (IC50 of 3.10 ± 0.92 µg/ml).[3][4]

In Vivo Validation

Based on its potent in vitro activity, compound 2a was selected for in vivo evaluation of its antioxidant properties in a murine model.[3][4] The study revealed that the total antioxidant capacity (TAC) in mice treated with compound 2a was two-fold greater than that of mice treated with quercetin, a well-known antioxidant.[3][4] This successful translation from a cell-free chemical assay to a whole-animal model underscores the potential of this isoxazole derivative.

Table 1: Comparison of In Vitro and In Vivo Antioxidant Activity

CompoundIn Vitro Assay (DPPH) IC50 (µg/ml)In Vivo ModelIn Vivo Outcome
2a 0.45 ± 0.21[3][4]Male MiceTwo-fold greater Total Antioxidant Capacity (TAC) than Quercetin[3][4]
2c 0.47 ± 0.33[3][4]Not Tested-
Trolox (Control) 3.10 ± 0.92[3][4]Not Applicable-
Quercetin (Control) Not SpecifiedMale MiceReference for TAC measurement
Anticancer Potential: From Cell Lines to Tumor Models

The anticancer properties of isoxazole derivatives are a significant area of investigation, with numerous compounds showing promise in vitro.[5][6]

In Vitro Anticancer Screening

A series of isoxazole-based carboxamides, ureates, and hydrazones were screened for their in vitro anticancer activity against a panel of 60 cancer cell lines.[7] Compound 3c emerged as a promising candidate, exhibiting significant growth inhibition against leukemia, colon cancer, and melanoma cell lines at a concentration of 10µM.[7] Further evaluation against hepatocellular carcinoma (HepG2) cells, which overexpress the VEGFR2 receptor, revealed that compounds 8 , 10a , and 10c had superior activity with IC50 values of 0.84, 0.79, and 0.69 µM, respectively, outperforming the reference drug Sorafenib (IC50 = 3.99 µM).[7]

Another study focused on fluorophenyl-isoxazole-carboxamide derivatives and their effects on hepatocellular carcinoma cell lines. Compound 2e was the most potent against Hep3B and HepG2 cells with IC50 values of 5.76 and 34.64 µg/ml, respectively.[8] Compounds 2a , 2b , and 2d also showed potent inhibitory activity against the Hep3B cell line.[8]

In Vivo Anticancer Studies

While the provided search results highlight extensive in vitro anticancer data and suggest the suitability of these compounds for further in vivo investigations, they do not contain specific in vivo experimental data for these particular anticancer isoxazole compounds.[6][9] The transition to in vivo cancer models, such as xenograft studies in immunodeficient mice, would be the logical next step to validate the in vitro efficacy.

Table 2: In Vitro Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIn Vitro AssayIC50
3c Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)Growth Inhibition%GI = 70.79-92.21 at 10µM[7]
8 Hepatocellular Carcinoma (HepG2)Growth Inhibition0.84 µM[7]
10a Hepatocellular Carcinoma (HepG2)Growth Inhibition0.79 µM[7]
10c Hepatocellular Carcinoma (HepG2)Growth Inhibition0.69 µM[7]
Sorafenib (Control) Hepatocellular Carcinoma (HepG2)Growth Inhibition3.99 µM[7]
2e Hepatocellular Carcinoma (Hep3B)Inhibitory Activity5.76 µg/ml[8]
2e Hepatocellular Carcinoma (HepG2)Inhibitory Activity34.64 µg/ml[8]
2a Hepatocellular Carcinoma (Hep3B)Inhibitory Activity9.58 µg/mL[8]
2b Hepatocellular Carcinoma (Hep3B)Inhibitory Activity8.54 µg/mL[8]
2d Hepatocellular Carcinoma (Hep3B)Inhibitory Activity7.66 µg/mL[8]
Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction

The anti-inflammatory potential of isoxazole derivatives has been explored through both in vitro and in vivo models.[10]

In Vitro Anti-inflammatory Assay

The in vitro anti-inflammatory activity of a series of synthesized isoxazole derivatives was assessed by their ability to inhibit protein denaturation, a well-established cause of inflammation.[10]

In Vivo Anti-inflammatory Models

The in vivo anti-inflammatory effects were evaluated using the carrageenan-induced paw edema and xylene-induced ear edema models in Wister Albino rats.[10] Several compounds, including L1, L4, L6, L8, L9, L15, and L19, exhibited highly potent in vivo anti-inflammatory activity, comparable to the standard drug, diclofenac sodium.[10]

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Isoxazole Derivatives

CompoundIn Vitro MethodIn Vivo ModelOutcome
L1, L4, L6, L8, L9, L15, L19% Inhibition of Protein Denaturation[10]Carrageenan-induced paw edema, Xylene-induced ear edema[10]Significant anti-inflammatory activity comparable to Diclofenac Sodium[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

In Vitro Antioxidant Assay: DPPH Radical Scavenging
  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: The isoxazole compounds and a standard antioxidant (e.g., Trolox) are prepared in a suitable solvent at various concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds and the standard.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

In Vivo Antioxidant Assay: Total Antioxidant Capacity (TAC) in Mice
  • Animal Model: Male mice are used for the experiment.[3][4]

  • Grouping: The mice are divided into groups: a control group, a group treated with a standard antioxidant (e.g., Quercetin), and groups treated with different doses of the test isoxazole compound.[3][4]

  • Administration: The test compound and the standard are administered to the mice, typically via intraperitoneal injection.[3][4]

  • Blood Collection: After a specific time, blood samples are collected from the mice.

  • TAC Measurement: The total antioxidant capacity of the plasma or serum is determined using a commercially available TAC assay kit. This assay is based on the principle of the reduction of a specific radical cation by the antioxidants present in the sample.

  • Data Analysis: The TAC values of the treated groups are compared to the control group to determine the in vivo antioxidant effect of the test compound.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
  • Animal Model: Wistar albino rats are typically used.[10]

  • Grouping: Animals are divided into a control group, a standard group (e.g., receiving diclofenac sodium), and test groups receiving different doses of the isoxazole compounds.[10]

  • Drug Administration: The test compounds and the standard drug are administered orally one hour before the induction of inflammation.[10]

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can greatly enhance understanding.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation invitro_assay In Vitro Assay (e.g., DPPH, Cell Viability) data_analysis_vitro Data Analysis (IC50 Determination) invitro_assay->data_analysis_vitro potent_compounds Identification of Potent Compounds data_analysis_vitro->potent_compounds animal_model Animal Model Selection (e.g., Mice, Rats) potent_compounds->animal_model Select for In Vivo Testing compound_admin Compound Administration animal_model->compound_admin in_vivo_assay In Vivo Assay (e.g., TAC, Paw Edema) compound_admin->in_vivo_assay data_analysis_vivo Data Analysis and Comparison to Control in_vivo_assay->data_analysis_vivo validation Validation of In Vitro Results data_analysis_vivo->validation

Caption: Workflow for validating in vitro results with in vivo experiments.

signaling_pathway cluster_akt Akt/GSK3β/β-Catenin Pathway isoxazole Isoxazole Compound (PMPP) akt Akt isoxazole->akt Activates gsk3b GSK3β akt->gsk3b Inhibits beta_catenin β-Catenin gsk3b->beta_catenin Inhibits (Phosphorylation for degradation) melanogenesis Melanogenesis beta_catenin->melanogenesis Promotes

Caption: Akt/GSK3β/β-Catenin signaling pathway modulated by an isoxazole derivative.[11]

References

A Comparative Guide to the Synthetic Efficiency of Modern Isoxazole Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its continued relevance drives the demand for efficient and sustainable synthetic methods. This guide provides an objective comparison of classical and modern techniques for isoxazole synthesis, supported by experimental data to inform methodology selection in research and development.

At a Glance: Comparing Synthetic Efficiencies

The following table summarizes the key performance indicators for the production of a representative 3,5-disubstituted isoxazole across four distinct synthetic methodologies. This allows for a rapid assessment of the trade-offs between traditional and contemporary approaches.

MethodTypical Yield (%)Reaction TimeTemperatureKey AdvantagesKey Disadvantages
Classical Method 1: 1,3-Dipolar Cycloaddition60-8512-24 hoursRefluxWell-established, reliableLong reaction times, often harsh conditions
Classical Method 2: Condensation Reaction65-806-12 hoursRefluxReadily available starting materialsCan produce isomeric mixtures
Modern Method 1: Ultrasound-Assisted One-Pot Synthesis85-9615-45 minutesRoom Temp.High yields, short reaction times, greenRequires specialized equipment
Modern Method 2: Microwave-Assisted One-Pot Synthesis90-985-15 minutesElevatedExtremely rapid, high yields, scalableRequires specialized equipment, potential for localized overheating

Delving Deeper: Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a model compound, 3,5-diphenylisoxazole, are presented below.

Classical Method 1: 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with Phenylacetylene

Protocol:

  • Preparation of Benzonitrile Oxide: To a solution of benzaldoxime (1.21 g, 10 mmol) in chloroform (20 mL), N-chlorosuccinimide (1.33 g, 10 mmol) is added portion-wise at 0 °C. The mixture is stirred for 1 hour at this temperature.

  • Cycloaddition: Phenylacetylene (1.02 g, 10 mmol) is added to the reaction mixture, followed by the dropwise addition of triethylamine (1.5 mL, 11 mmol).

  • The reaction is allowed to warm to room temperature and then refluxed for 12 hours.

  • After cooling, the reaction mixture is washed with water (3 x 20 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,5-diphenylisoxazole.

Classical Method 2: Condensation of 1,3-Diphenyl-1,3-propanedione with Hydroxylamine

Protocol:

  • A mixture of 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol), hydroxylamine hydrochloride (0.77 g, 11 mmol), and sodium acetate (0.90 g, 11 mmol) in ethanol (30 mL) is prepared.

  • The mixture is heated at reflux for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization from ethanol to yield 3,5-diphenylisoxazole.

Modern Method 1: Ultrasound-Assisted One-Pot Synthesis from Benzaldehyde and Phenylacetylene

Protocol:

  • In a sonication flask, benzaldehyde (1.06 g, 10 mmol), hydroxylamine hydrochloride (0.77 g, 11 mmol), and sodium hydroxide (0.44 g, 11 mmol) are suspended in a 1:1 mixture of water and ethanol (20 mL).

  • The mixture is sonicated in an ultrasonic bath at room temperature for 15 minutes to form the aldoxime in situ.

  • N-chlorosuccinimide (1.47 g, 11 mmol) is added, and sonication is continued for another 10 minutes to generate the nitrile oxide.

  • Phenylacetylene (1.12 g, 11 mmol) and a catalytic amount of copper(I) iodide (0.019 g, 0.1 mmol) are added.

  • The reaction mixture is sonicated for a further 20 minutes at room temperature.[1][2]

  • The reaction is monitored by TLC. Upon completion, the mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by flash chromatography to give 3,5-diphenylisoxazole.

Modern Method 2: Microwave-Assisted One-Pot Synthesis from Benzaldehyde and Phenylacetylene

Protocol:

  • A mixture of benzaldehyde (1.06 g, 10 mmol), hydroxylamine hydrochloride (0.77 g, 11 mmol), and potassium carbonate (1.52 g, 11 mmol) in dimethylformamide (10 mL) is placed in a microwave reactor vessel.

  • The mixture is irradiated in a microwave reactor at 80 °C for 3 minutes to facilitate oxime formation.

  • N-chlorosuccinimide (1.47 g, 11 mmol) is added, and the mixture is irradiated at 100 °C for 2 minutes.

  • Phenylacetylene (1.12 g, 11 mmol) and copper(I) iodide (0.019 g, 0.1 mmol) are added.

  • The vessel is sealed and subjected to microwave irradiation at 120 °C for 5 minutes.

  • After cooling, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford 3,5-diphenylisoxazole.

Visualizing the Workflow

To better understand the logical flow of comparing these synthetic methods, the following diagram illustrates the key stages of evaluation.

G Workflow for Comparing Isoxazole Synthesis Methods cluster_0 Method Selection cluster_1 Experimental Execution cluster_2 Data Analysis cluster_3 Comparative Evaluation Classical_1 Classical: 1,3-Dipolar Cycloaddition Synthesis Synthesize Target Isoxazole Classical_1->Synthesis Classical_2 Classical: Condensation Classical_2->Synthesis Modern_1 Modern: Ultrasound-Assisted Modern_1->Synthesis Modern_2 Modern: Microwave-Assisted Modern_2->Synthesis Purification Purify Crude Product Synthesis->Purification Yield Calculate Yield (%) Purification->Yield Time Record Reaction Time Purification->Time Conditions Note Reaction Conditions Purification->Conditions Comparison Compare Performance Metrics Yield->Comparison Time->Comparison Conditions->Comparison Conclusion Draw Conclusions on Efficiency Comparison->Conclusion

Caption: Evaluation workflow for isoxazole synthesis methods.

Signaling Pathway for Method Selection

The choice of a synthetic method is often a multi-faceted decision. The following diagram illustrates a simplified signaling pathway that a researcher might follow when selecting an appropriate method for isoxazole synthesis based on project priorities.

G Decision Pathway for Isoxazole Synthesis Method Selection cluster_methods Start Start: Need to Synthesize Isoxazole Priority Primary Driver? Start->Priority Classical Classical Methods Priority->Classical Established Protocol & Simplicity Modern Modern Methods (Ultrasound/Microwave) Priority->Modern Speed, Yield & Green Chemistry Result_Classical Result_Classical Classical->Result_Classical Outcome: Reliable but slower, potentially lower yielding Result_Modern Result_Modern Modern->Result_Modern Outcome: Rapid, high-yielding, and more sustainable

Caption: Decision-making for selecting an isoxazole synthesis method.

References

Safety Operating Guide

Navigating the Disposal of (3-Methylisoxazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as their synthesis and application. This document provides a comprehensive, step-by-step guide to the proper disposal of (3-Methylisoxazol-5-yl)methanol, ensuring laboratory safety, environmental stewardship, and regulatory adherence.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 14716-89-3) was not located. The following procedures and safety data are based on general principles of laboratory chemical waste management and information from structurally similar isoxazole and alcohol compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance on local and national regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Summary of Key Chemical Data

The following table summarizes essential data for this compound and related compounds. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyValueNotes
CAS Number 14716-89-3
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol [1][2]
Boiling Point 64 °C (at 0.2 mmHg)Data for the related compound (5-Methylisoxazol-3-yl)methanol.[3]
Melting Point 59-61 °CData for the related compound 3-Amino-5-methylisoxazole.[4]
Flash Point 102.6 °CData for the related compound (5-Methylisoxazol-3-yl)methanol.[3]
Potential Hazards May cause skin, eye, and respiratory irritation.Based on data for similar isoxazole derivatives.[3]
Incompatible Materials Strong oxidizing agents, strong bases.Based on general reactivity of alcohols and information for a related compound.
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).Combustion products are typical for nitrogen-containing organic compounds.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to these procedures will mitigate risks and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous chemical waste.

  • Segregate this waste from other waste streams at the point of generation. Specifically, do not mix with acidic, basic, or oxidizing waste to prevent potentially hazardous reactions.

2. Waste Collection and Containerization:

  • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly labeled, sealed plastic bag or container.

  • Ensure all waste containers are kept securely closed when not in use.

3. Storage:

  • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Secondary containment should be used for liquid waste containers to mitigate the impact of potential spills.

4. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the waste manifest or any required documentation to the disposal personnel.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with soap and water.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of this compound Waste classify Classify as Hazardous Chemical Waste start->classify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste (Acids, Bases, Oxidizers) classify->segregate drain_trash Improper Disposal: Drain or Trash classify->drain_trash Incorrect Path collect_liquid Collect Liquid Waste in Labeled, Compatible Container segregate->collect_liquid collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_liquid->storage collect_solid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Waste Pickup and Final Disposal contact_ehs->pickup spill_cleanup Follow Spill Management Protocol: - Evacuate and Ventilate - Wear PPE - Absorb and Collect - Decontaminate spill->spill_cleanup Yes spill_disposal Dispose of Spill Debris as Hazardous Waste spill_cleanup->spill_disposal spill_disposal->contact_ehs

Caption: Decision-making workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (3-Methylisoxazol-5-yl)methanol, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

This compound is a chemical intermediate that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin and serious eye irritation[1][2]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure safety.

Hazard Identification and Personal Protective Equipment

The compound is classified as a skin and eye irritant. The following table summarizes the required personal protective equipment.

PPE CategorySpecification
Eye Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be used for additional protection but not as a substitute[1][3].
Hand Protection Chemical-resistant gloves, such as butyl rubber or nitrile rubber. Gloves must be inspected before use and disposed of properly after handling[3][4].
Skin and Body Protective clothing to prevent skin contact. A lab coat is standard. For larger quantities or potential for splashing, chemical-resistant aprons or suits are recommended.
Respiratory Use in a well-ventilated area is required. If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used[1].

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[1].

    • Work within a certified chemical fume hood to ensure adequate ventilation[1].

    • Assemble all necessary equipment and materials before handling the chemical.

    • Inspect all PPE for integrity before use.

  • Handling:

    • Wear the specified PPE as detailed in the table above.

    • Avoid direct contact with the skin, eyes, and clothing[1].

    • Avoid inhalation of any vapors or mists[1].

    • Do not eat, drink, or smoke in the handling area.

    • Use non-sparking tools and avoid sources of ignition as a general precaution.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[2].

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases[1].

Accidental Release Measures:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite)[1].

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal[1][4].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials (including gloves, absorbent materials, and empty containers) in accordance with all applicable federal, state, and local environmental regulations[1]. Do not empty into drains[1].

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal[4].

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for safely handling this compound.

A Preparation - Verify fume hood function - Inspect and don PPE - Prepare materials B Chemical Handling - Work in fume hood - Avoid contact and inhalation - No eating/drinking A->B D Accidental Spill? B->D C Storage - Tightly closed container - Cool, dry, ventilated area - Segregate from incompatibles F Waste Disposal - Label as hazardous waste - Store in designated area - Arrange for professional disposal C->F D->C No E Spill Response - Evacuate area - Absorb with inert material - Collect in sealed container D->E Yes E->F G End of Procedure - Decontaminate work area - Remove and dispose of PPE - Wash hands thoroughly F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylisoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Methylisoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.